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  • Product: 4,4'-Diaminodiphenylamine Sulfate
  • CAS: 53760-27-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,4'-Diaminodiphenylamine Sulfate

CAS Number: 53760-27-3 This technical guide provides a comprehensive overview of 4,4'-Diaminodiphenylamine Sulfate, a chemical compound with applications in various scientific fields. The information is intended for rese...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53760-27-3

This technical guide provides a comprehensive overview of 4,4'-Diaminodiphenylamine Sulfate, a chemical compound with applications in various scientific fields. The information is intended for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and potential areas of application.

Chemical and Physical Properties

4,4'-Diaminodiphenylamine Sulfate is a sulfate salt of 4,4'-diaminodiphenylamine. It is also known by other names such as Bis(4-aminophenyl)amine Sulfate and 4,4'-Iminodianiline Sulfate.[1][2][3] The compound typically appears as a white to dark blue or grey-to-bluish-purple crystalline powder.[1][2][4]

Table 1: Physicochemical Properties of 4,4'-Diaminodiphenylamine Sulfate

PropertyValueSource(s)
CAS Number 53760-27-3[1][2][3][5]
Molecular Formula C₁₂H₁₃N₃·H₂SO₄[1][2]
Molecular Weight 297.33 g/mol [2][3][5]
Appearance White to dark blue/grey-to-bluish-purple crystalline powder[1][2][4]
Melting Point 300°C (hydrate form)[1][4]
Solubility Sparingly soluble in water; Soluble in DMSO, ethanol, and ether.[1][4]
Purity >97.0% (TLC)[2]

Synthesis and Purification

The synthesis of 4,4'-Diaminodiphenylamine Sulfate can be achieved through the reduction of Bis(4-nitrophenyl)amine.[1] A common industrial method involves the catalytic hydrogenation of Bis(4-nitrophenyl)amine in the presence of a palladium-on-carbon (Pd/C) or nickel catalyst, followed by treatment with sulfuric acid.[4]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Materials:

  • Bis(4-nitrophenyl)amine

  • Palladium-on-carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas

  • Concentrated sulfuric acid (18 M)

  • Suitable solvent (e.g., ethanol)

Procedure:

  • In a high-pressure reactor, suspend Bis(4-nitrophenyl)amine in a suitable solvent.

  • Add the Pd/C catalyst to the suspension.

  • Pressurize the reactor with hydrogen gas to 3-5 bar.

  • Heat the reaction mixture to 50-80°C with vigorous stirring.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reduction, cool the mixture and carefully filter to remove the catalyst.

  • Treat the resulting 4,4'-diaminodiphenylamine solution with concentrated sulfuric acid at approximately 60°C to precipitate the sulfate salt.[4]

  • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude 4,4'-Diaminodiphenylamine Sulfate

  • Deionized water

  • Ethanol or diethyl ether

  • Activated charcoal

Procedure:

  • Dissolve the crude product in a minimal amount of hot deionized water.

  • Add a small amount of activated charcoal to decolorize the solution.

  • Perform a hot filtration to remove the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a cold organic solvent like ethanol or diethyl ether.

  • Dry the purified crystals under vacuum at a low temperature, protected from light.

Analytical Methods

The purity and identity of 4,4'-Diaminodiphenylamine Sulfate can be confirmed using various analytical techniques.

Table 2: Analytical and Spectroscopic Data

TechniqueObserved CharacteristicsSource(s)
¹H NMR (DMSO-d₆) Aromatic protons at δ 6.5–7.2 ppm; NH₂ groups at δ 4.8–5.2 ppm.[4]
FT-IR NH₂ stretches at 3300–3400 cm⁻¹; SO₄²⁻ bands at 1100 cm⁻¹.[4]
XRD Characteristic peaks at 2θ = 15.3°, 22.7°, and 29.4°.[4]

Applications and Biological Activity

4,4'-Diaminodiphenylamine Sulfate is utilized in several industrial and research applications, including as a diazo component in the synthesis of dyes and in anti-corrosive coatings.[1][4] In a research context, it is described as a biochemical for proteomics research and as a staining agent.[3][4] While its potential use in drug development and as a diagnostic tool has been noted, specific details and extensive studies on its biological activity are limited in publicly available literature.[4]

Biological Activity of the Structurally Related Compound: 4,4'-Diaminodiphenyl Sulfone (Dapsone)

Significant research has been conducted on the closely related compound, 4,4'-diaminodiphenyl sulfone (Dapsone), which is the free amine form without the sulfate salt. Dapsone is an established antibiotic primarily used in the treatment of leprosy.[6] Its mechanism of action is analogous to sulfonamides, involving the inhibition of folic acid synthesis in susceptible bacteria.[7] Specifically, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS).

Furthermore, Dapsone has been shown to exhibit antioxidant properties.[6][8] Studies have demonstrated its protective effects against oxidative stress induced by hydrogen peroxide in human diploid fibroblasts.[6][8] This antioxidant activity is associated with an increase in the activity of catalase, glutathione peroxidase, and glutathione reductase, as well as an increase in the GSH/GSSG ratio.[6][8]

The following diagram illustrates the known signaling pathways affected by the related compound, Dapsone.

Dapsone_Mechanism cluster_folate Folate Synthesis Inhibition (Bacteria) cluster_antioxidant Antioxidant Pathway Modulation (Human Cells) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dapsone_folate Dapsone Dapsone_folate->DHPS inhibits Folate Folic Acid Synthesis DHPS->Folate OxidativeStress Oxidative Stress (e.g., H₂O₂) CellularProtection Cellular Protection OxidativeStress->CellularProtection damages Dapsone_antioxidant Dapsone AntioxidantEnzymes Increased Activity of: - Catalase - Glutathione Peroxidase - Glutathione Reductase Dapsone_antioxidant->AntioxidantEnzymes activates AntioxidantEnzymes->OxidativeStress neutralizes

Caption: Known mechanisms of action for the related compound, Dapsone.

The workflow for investigating the potential biological activity of 4,4'-Diaminodiphenylamine Sulfate could be as follows:

experimental_workflow start 4,4'-Diaminodiphenylamine Sulfate Synthesis & Purification in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based enzyme_inhibition Enzyme Inhibition Assays (e.g., DHPS, Peroxidases) in_vitro->enzyme_inhibition antioxidant_activity Antioxidant Capacity Assays (e.g., DPPH, ABTS) in_vitro->antioxidant_activity cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_based->cytotoxicity oxidative_stress_models Oxidative Stress Models (e.g., H₂O₂ treated cells) cell_based->oxidative_stress_models mechanism_studies Mechanism of Action Studies oxidative_stress_models->mechanism_studies pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) mechanism_studies->pathway_analysis target_identification Target Identification (e.g., Proteomics) mechanism_studies->target_identification in_vivo In Vivo Studies (if warranted) mechanism_studies->in_vivo

Caption: Proposed experimental workflow for biological activity screening.

Safety Information

4,4'-Diaminodiphenylamine Sulfate is classified as a hazardous material and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

4,4'-Diaminodiphenylamine Sulfate is a well-characterized compound with established methods for its synthesis, purification, and analysis. Its primary applications are in the chemical industry, particularly in dye manufacturing. While its direct role in drug development is not extensively documented, the significant biological activity of its close analogue, Dapsone, suggests that 4,4'-Diaminodiphenylamine Sulfate could be a subject of interest for further investigation into its potential pharmacological properties, particularly in the areas of antimicrobial and antioxidant research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 4,4'-Diaminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4'-Diaminodiphenylamine Sulfate is a chemical compound with applications in various fields, including as an intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminodiphenylamine Sulfate is a chemical compound with applications in various fields, including as an intermediate in the synthesis of dyes and polymers. For researchers and professionals in drug development, understanding its chemical properties is crucial for potential applications and for ensuring safe handling and use. This technical guide provides an in-depth overview of the known chemical properties of 4,4'-Diaminodiphenylamine Sulfate, including its physical characteristics, solubility, stability, and reactivity. Additionally, it explores its potential biological activities by drawing parallels with structurally related compounds.

Chemical and Physical Properties

4,4'-Diaminodiphenylamine Sulfate is the sulfate salt of 4,4'-diaminodiphenylamine. Its chemical structure consists of two aminophenyl groups linked by a secondary amine, with a sulfate counter-ion. There is some discrepancy in the reported physical properties, which may be attributed to the presence of hydrate forms or impurities.

Table 1: General Chemical and Physical Properties of 4,4'-Diaminodiphenylamine Sulfate

PropertyValueSource(s)
CAS Number 53760-27-3[1][2][3][4]
Molecular Formula C₁₂H₁₃N₃·H₂SO₄[2][3]
Molecular Weight 297.33 g/mol [1][3][4]
Appearance White to dark blue or grey-to-bluish-purple crystalline powder.[3][5]
Melting Point Reported as ~158 °C (for a hydrate form) and >300 °C (for the anhydrous form).[5][2][5]
Stability Sensitive to light and air exposure.[6][6]
Solubility

Table 2: Qualitative Solubility of 4,4'-Diaminodiphenylamine Sulfate

SolventSolubilitySource(s)
Water Sparingly soluble to insoluble.[5]
Ethanol Soluble.[5]
Ether Soluble.[5]
Dimethyl Sulfoxide (DMSO) Soluble.[2]
Dimethylformamide (DMF) Likely soluble due to its polar aprotic nature.[7]

The sulfate salt form generally increases polarity, which can influence solubility in polar solvents. For applications requiring aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like ethanol or DMSO, followed by careful dilution with water.

Thermal Stability

Detailed experimental Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for 4,4'-Diaminodiphenylamine Sulfate are not widely available. However, based on the analysis of its functional groups, a projected thermal decomposition profile can be described. The decomposition is expected to occur in stages, including the loss of water of hydration (if present), desulfation, and finally, the decomposition of the organic diaminodiphenylamine moiety at higher temperatures. The anhydrous form is reported to have a high melting point of over 300 °C, suggesting significant thermal stability.[5]

Experimental Protocols

Synthesis of 4,4'-Diaminodiphenylamine Sulfate

A common method for the synthesis of 4,4'-diaminodiphenylamine involves the catalytic hydrogenation of bis(4-nitrophenyl)amine, followed by treatment with sulfuric acid to form the sulfate salt.[5]

Experimental Workflow for Synthesis

Workflow for the Synthesis of 4,4'-Diaminodiphenylamine Sulfate cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Sulfonation A Bis(4-nitrophenyl)amine C Reaction at 50-80°C, 3-5 bar A->C B H2 (gas), Pd/C catalyst Ethanol/Water solvent B->C D 4,4'-Diaminodiphenylamine C->D E 4,4'-Diaminodiphenylamine D->E G Reaction at ~60°C E->G F Concentrated H2SO4 F->G H 4,4'-Diaminodiphenylamine Sulfate G->H

Caption: Synthesis of 4,4'-Diaminodiphenylamine Sulfate.

Methodology:

  • Catalytic Hydrogenation:

    • In a pressure reactor, dissolve bis(4-nitrophenyl)amine in a suitable solvent mixture such as ethanol/water.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

    • Pressurize the reactor with hydrogen gas to 3-5 bar.

    • Heat the reaction mixture to 50-80 °C with vigorous stirring.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reactor, release the pressure, and filter off the catalyst.

    • The filtrate containing 4,4'-diaminodiphenylamine is concentrated under reduced pressure.

  • Sulfonation:

    • Carefully add concentrated sulfuric acid to the crude 4,4'-diaminodiphenylamine with cooling.

    • Gently heat the mixture to approximately 60 °C to ensure complete salt formation.[5]

    • The resulting precipitate of 4,4'-Diaminodiphenylamine Sulfate is then isolated by filtration.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Workflow for Recrystallization

Workflow for the Recrystallization of 4,4'-Diaminodiphenylamine Sulfate A Crude 4,4'-Diaminodiphenylamine Sulfate B Dissolve in minimum amount of hot solvent (e.g., Ethanol/Water) A->B C Hot filtration to remove insoluble impurities B->C D Slowly cool the filtrate to induce crystallization C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G H Pure 4,4'-Diaminodiphenylamine Sulfate G->H

Caption: Purification via Recrystallization.

Methodology:

  • Dissolution: In a flask, add the crude 4,4'-Diaminodiphenylamine Sulfate and the chosen recrystallization solvent (e.g., a mixture of ethanol and water). Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The cooling rate can influence crystal size. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Reactivity and Stability

4,4'-Diaminodiphenylamine Sulfate is susceptible to oxidation upon exposure to air and light, which can lead to the formation of colored quinone-like products.[6] Therefore, it is recommended to store the compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen) to maintain its purity.[6] The amino groups of the molecule can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 4,4'-Diaminodiphenylamine Sulfate are limited, significant research has been conducted on the closely related compound, 4,4'-diaminodiphenyl sulfone (DDS), also known as Dapsone. DDS is a well-known anti-inflammatory and antimicrobial drug.[8] Given the structural similarity, it is plausible that 4,4'-diaminodiphenylamine could exhibit related biological effects.

Research has shown that DDS can act as an inhibitor of the NLRP3 inflammasome.[9] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms.[10][11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[9]

The proposed mechanism of action for DDS involves the modulation of inflammasome activation, potentially through its anti-oxidant properties or by directly interacting with components of the inflammasome pathway.[8][9]

Hypothetical Signaling Pathway of 4,4'-Diaminodiphenylamine Sulfate as an Inflammasome Inhibitor

Potential Inhibition of the NLRP3 Inflammasome Pathway cluster_0 Cellular Environment cluster_1 NLRP3 Inflammasome Activation cluster_2 Inflammatory Response cluster_3 Inhibition PAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 Transcription NFkB->Pro_IL1b Casp1 Active Caspase-1 NLRP3_activation NLRP3 Activation (e.g., K+ efflux) Inflammasome NLRP3 Inflammasome Assembly NLRP3_activation->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome IL1b Active IL-1β Casp1->IL1b IL18 Active IL-18 Casp1->IL18 Inflammasome->Casp1 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Inhibitor 4,4'-Diaminodiphenylamine Sulfate (Hypothesized) Inhibitor->Inflammasome

Caption: Hypothetical NLRP3 Inflammasome Inhibition.

This proposed pathway suggests that 4,4'-Diaminodiphenylamine Sulfate could potentially interfere with the assembly or activation of the NLRP3 inflammasome, thereby reducing the maturation and release of pro-inflammatory cytokines. This hypothesis warrants further investigation to explore the therapeutic potential of this compound in inflammatory diseases.

Safety and Handling

4,4'-Diaminodiphenylamine Sulfate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][12] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key chemical properties of 4,4'-Diaminodiphenylamine Sulfate. While there is a need for more precise quantitative data on its solubility and thermal properties, the available information provides a solid foundation for its use in research and development. The potential for this compound to modulate inflammatory pathways, based on the activity of its close structural analog, presents an exciting avenue for future investigation, particularly in the field of drug discovery. Researchers are encouraged to perform their own analytical characterization to confirm the properties of their specific batches of this compound.

References

Foundational

4,4'-Diaminodiphenylamine Sulfate molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Diaminodiphenylamine Sulfate This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization o...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Diaminodiphenylamine Sulfate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4,4'-Diaminodiphenylamine Sulfate for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

4,4'-Diaminodiphenylamine Sulfate, also known by its IUPAC name 4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid, is an aromatic amine salt. It is primarily handled as a crystalline powder. The molecular structure consists of the protonated 4,4'-diaminodiphenylamine cation and the sulfate dianion. While the most common form is a 1:1 salt, a 2:1 salt with the molecular formula C24H28N6O4S has also been reported.[1]

Physicochemical Properties

The physical and chemical properties of 4,4'-Diaminodiphenylamine Sulfate are summarized in the table below. Discrepancies in reported melting points may be attributed to the analysis of different salt forms or the presence of water of hydration.[1]

PropertyValue
CAS Number 53760-27-3[1][2]
Molecular Formula C12H15N3O4S[3]
Molecular Weight 297.33 g/mol [1][2][3]
Appearance Blue-white or grey-to-bluish-purple crystalline powder[1]
Melting Point ~300°C (hydrate form)[1]
Solubility Sparingly soluble in water; Soluble in ethanol and ether[1]
Synonyms Bis(4-aminophenyl)amine Sulfate, 4,4'-Iminodianiline Sulfate[4]
Molecular Connectivity

The diagram below illustrates the ionic association between the protonated 4,4'-diaminodiphenylamine cation and the sulfate anion.

Caption: Ionic interaction in 4,4'-Diaminodiphenylamine Sulfate.

Spectroscopic and Analytical Data

The molecular structure of 4,4'-Diaminodiphenylamine Sulfate is confirmed through various spectroscopic techniques.

Spectroscopic Data Summary
TechniqueSolvent/MethodKey Signals / Peaks
¹H NMR DMSO-d₆δ 6.5–7.2 ppm (Aromatic protons), δ 4.8–5.2 ppm (NH₂ groups)
FT-IR -3300–3400 cm⁻¹ (NH₂ stretches), 1100 cm⁻¹ (SO₄²⁻ bands)
XRD Powder2θ = 15.3°, 22.7°, 29.4°

Synthesis of 4,4'-Diaminodiphenylamine Sulfate

The most common and industrially scalable method for synthesizing 4,4'-Diaminodiphenylamine Sulfate is the catalytic hydrogenation of Bis(4-nitrophenyl)amine, followed by salt formation with sulfuric acid.[1]

Synthesis Workflow

The following diagram illustrates the key steps and parameters in the synthesis process.

G start Bis(4-nitrophenyl)amine reduction Catalytic Hydrogenation (Reduction) start->reduction params Parameters: Catalyst: 5-10 wt% Pd/C H₂ Pressure: 3-5 bar Temperature: 50-80°C reduction->params intermediate 4,4'-Diaminodiphenylamine (>90% yield) reduction->intermediate sulfonation Sulfonation intermediate->sulfonation acid Conc. H₂SO₄ (18 M) 60-70°C sulfonation->acid product 4,4'-Diaminodiphenylamine Sulfate sulfonation->product

Caption: Workflow for the synthesis of 4,4'-Diaminodiphenylamine Sulfate.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of 4,4'-Diaminodiphenylamine Sulfate from Bis(4-nitrophenyl)amine.

Materials:

  • Bis(4-nitrophenyl)amine

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 18 M)

  • Pressurized hydrogenation reactor

Procedure:

  • Reduction: a. In a high-pressure reactor, charge Bis(4-nitrophenyl)amine and the solvent (e.g., ethanol). b. Add the Pd/C catalyst (5-10% by weight of the starting material). c. Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. d. Pressurize the reactor with hydrogen to 3-5 bar. e. Heat the mixture to 50-80°C with vigorous stirring. f. Monitor the reaction progress by hydrogen uptake or TLC until the reduction is complete. g. Cool the reactor to room temperature and carefully vent the excess hydrogen. h. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate contains 4,4'-diaminodiphenylamine.

  • Salt Formation (Sulfonation): a. Transfer the filtrate to a new reaction vessel. b. While stirring, slowly add concentrated sulfuric acid (18 M) to the solution. c. Maintain the temperature between 60-70°C during the addition to facilitate salt formation and precipitation.[1] d. After the addition is complete, allow the mixture to cool to room temperature. e. Collect the precipitated 4,4'-Diaminodiphenylamine Sulfate by filtration. f. Wash the product with a small amount of cold solvent (e.g., ethanol) to remove impurities. g. Dry the final product under vacuum.

Protocol 2: Application as a Diazo Component for Azo Dye Synthesis

This compound is a key intermediate for producing azo dyes, such as C.I. 37245 ("Fast Black B Salt").[1]

Materials:

  • 4,4'-Diaminodiphenylamine Sulfate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A coupling component (e.g., H-acid, a phenol, or another aromatic amine)

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

  • Ice

Procedure:

  • Diazotization: a. Suspend one molar equivalent of 4,4'-Diaminodiphenylamine Sulfate in water and an excess of hydrochloric acid in a beaker. b. Cool the suspension to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (two molar equivalents) dropwise to the suspension. Maintain the temperature below 5°C throughout the addition. d. Stir the mixture for an additional 20-30 minutes after the addition is complete to ensure full formation of the bis-diazonium salt.

  • Azo Coupling: a. In a separate beaker, dissolve the coupling component (two molar equivalents) in an aqueous alkaline solution (e.g., NaOH or Na₂CO₃). b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold bis-diazonium salt solution from step 1 to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0-5°C and an alkaline pH to promote the coupling reaction. e. The azo dye will precipitate out of the solution upon formation. f. After the reaction is complete, collect the dye by filtration, wash with water, and dry.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 4,4'-DDP Sulfate Diazonium Bis-Diazonium Salt Amine->Diazonium Reaction Reagents1 NaNO₂ + HCl 0-5°C Reagents1->Diazonium AzoDye Azo Dye Product Diazonium->AzoDye Couples with Coupler Coupling Component (e.g., H-Acid) Coupler->AzoDye Reaction Reagents2 Alkaline pH 0-5°C Reagents2->AzoDye

Caption: Experimental workflow for Azo Dye synthesis.

Biological Activity and Signaling Pathways

4,4'-Diaminodiphenylamine Sulfate is primarily utilized in industrial chemistry, particularly in the synthesis of dyes and pigments and as a component in anti-corrosive coatings.[1] Currently, there is limited information available in peer-reviewed literature detailing its specific interactions with biological signaling pathways in the context of drug development. Its applications in biology are generally confined to its use in biochemical assays and as a staining agent.[1] It should not be confused with the structurally related but distinct compound 4,4'-diaminodiphenyl sulfone (Dapsone), which has well-documented pharmacological activities.

Safety Information

4,4'-Diaminodiphenylamine Sulfate is classified as a hazardous material and should be handled with appropriate safety precautions.

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

Data obtained from GHS classifications.[3]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Diaminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,4'-Diaminodiphenylamine Sulfate, a significant chemical inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,4'-Diaminodiphenylamine Sulfate, a significant chemical intermediate. The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process visualizations.

Introduction

4,4'-Diaminodiphenylamine, also known as 4,4'-iminodianiline, is a crucial intermediate in the production of various industrial chemicals, including dyes and antioxidants. Its sulfate salt is often utilized for improved stability and handling. This guide explores the principal synthetic routes to obtain this compound, focusing on methodologies that are both industrially relevant and adaptable for laboratory-scale synthesis.

Core Synthesis Pathways

The synthesis of 4,4'-Diaminodiphenylamine typically involves the formation of a diarylamine core followed by the introduction or modification of amino groups. The final step is the formation of the sulfate salt. The most prominent pathways include:

  • Catalytic Hydrogenation of Bis(4-Nitrophenyl)Amine: An industrially favored method known for its high efficiency.

  • Ullmann-Type Coupling followed by Reduction: A classic route involving the formation of a carbon-nitrogen bond.

  • Electrochemical Oxidative Coupling: A greener approach that operates under ambient conditions.

Pathway 1: Catalytic Hydrogenation of Bis(4-Nitrophenyl)Amine

This two-step process begins with the synthesis of Bis(4-Nitrophenyl)Amine, which is then reduced to 4,4'-Diaminodiphenylamine. The final product is subsequently converted to its sulfate salt.

Experimental Protocol

Step 1: Synthesis of 4,4'-Diaminodiphenylamine via Catalytic Hydrogenation

  • Reaction Setup: In a suitable hydrogenation reactor, charge Bis(4-nitrophenyl)amine.

  • Catalyst Addition: Add a palladium-on-carbon (Pd/C) or Nickel catalyst.

  • Hydrogenation: Purge the reactor with hydrogen gas and maintain a pressure of 3–5 bar. Heat the reaction mixture to 50–80°C.

  • Reaction Monitoring: Monitor the reaction until the consumption of hydrogen ceases, indicating the completion of the reduction.

  • Isolation: After cooling, the catalyst is filtered off, and the resulting 4,4'-diaminodiphenylamine is isolated.

Step 2: Formation of the Sulfate Salt

  • Acid Treatment: Treat the synthesized 4,4'-diaminodiphenylamine with concentrated sulfuric acid (18 M).

  • Temperature Control: Maintain the temperature at approximately 60°C to facilitate the formation of the sulfate salt while ensuring its stability.[1]

  • Isolation: The resulting 4,4'-Diaminodiphenylamine Sulfate precipitates and can be isolated by filtration, washed, and dried.

Quantitative Data
ParameterOptimal RangeImpact on YieldReference
Catalyst Loading5–10 wt% Pd/CHigher loading reduces reaction time[1]
H₂ Pressure3–5 barExcess pressure risks over-reduction[1]
Hydrogenation Temp.50–80°C-[1]
Sulfonation Temp.60–70°CLower temperatures favor salt stability[1]
Yield >90% -[1]

Process Visualization

cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Salt Formation Bis(4-nitrophenyl)amine Bis(4-nitrophenyl)amine Reaction_Vessel Hydrogenation (50-80°C, 3-5 bar) Bis(4-nitrophenyl)amine->Reaction_Vessel H2_Gas H₂ Gas H2_Gas->Reaction_Vessel Catalyst Pd/C or Ni Catalyst Catalyst->Reaction_Vessel 4_4_DDA 4,4'-Diaminodiphenylamine Reaction_Vessel->4_4_DDA >90% Yield Salt_Formation Sulfonation (60-70°C) 4_4_DDA->Salt_Formation Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Salt_Formation Final_Product 4,4'-Diaminodiphenylamine Sulfate Salt_Formation->Final_Product cluster_0 Step 1: Ullmann Coupling cluster_1 Step 2: Reduction & Salt Formation 4_Chloronitrobenzene 4_Chloronitrobenzene Coupling_Reaction Ullmann Coupling (120°C, 12-24h) 4_Chloronitrobenzene->Coupling_Reaction Ammonia Aqueous Ammonia Ammonia->Coupling_Reaction Catalyst_Base CuI / K₂CO₃ in DMF Catalyst_Base->Coupling_Reaction Intermediate 4-Nitro-4'-aminodiphenylamine Coupling_Reaction->Intermediate 75-85% Yield Reduction Reduction of Nitro Group Intermediate->Reduction Sulfonation Sulfonation Reduction->Sulfonation Final_Product 4,4'-Diaminodiphenylamine Sulfate Sulfonation->Final_Product cluster_0 Electrochemical Synthesis cluster_1 Salt Precipitation Aniline Aniline Electrolysis Electrochemical Oxidation (Pt anode, 1.2V) Aniline->Electrolysis Acidic_Medium Acidic Medium Acidic_Medium->Electrolysis Dimerization Dimerization Electrolysis->Dimerization 90-95% Faradaic Efficiency 4_4_DDA 4,4'-Diaminodiphenylamine Dimerization->4_4_DDA Precipitation Precipitation 4_4_DDA->Precipitation Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Precipitation Final_Product 4,4'-Diaminodiphenylamine Sulfate Precipitation->Final_Product

References

Foundational

Unraveling the Core Mechanism of Action: A Technical Guide to 4,4'-Diaminodiphenyl Sulfone (Dapsone)

A Note to the Reader: The query for "4,4'-Diaminodiphenylamine Sulfate" has been addressed by focusing on its closely related and extensively researched analog, 4,4'-diaminodiphenyl sulfone (Dapsone) . Publicly available...

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The query for "4,4'-Diaminodiphenylamine Sulfate" has been addressed by focusing on its closely related and extensively researched analog, 4,4'-diaminodiphenyl sulfone (Dapsone) . Publicly available scientific literature indicates that 4,4'-Diaminodiphenylamine Sulfate is primarily utilized as a chemical intermediate in dye and anti-corrosive coating manufacturing, with a notable absence of data regarding a pharmacological mechanism of action. In contrast, Dapsone is a well-established pharmaceutical agent with a rich history of clinical use and a deeply investigated, dual mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of Dapsone's antimicrobial and anti-inflammatory properties.

Executive Summary

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone that possesses both potent anti-inflammatory and antimicrobial properties. Its therapeutic efficacy stems from two distinct mechanisms of action. As an antimicrobial agent, particularly against Mycobacterium leprae, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action underpins its historical and ongoing use in the treatment of leprosy. More pertinent to a broader range of inflammatory and autoimmune conditions is its multifaceted anti-inflammatory mechanism. Dapsone's anti-inflammatory effects are primarily centered on the modulation of neutrophil function. It is a potent inhibitor of myeloperoxidase (MPO), an enzyme within neutrophils that produces cytotoxic hypochlorous acid, thereby mitigating tissue damage at sites of inflammation. Furthermore, dapsone interferes with neutrophil chemotaxis and adherence, crucial steps in the inflammatory cascade. This is achieved, in part, by inhibiting chemoattractant-induced signal transduction pathways. This technical guide will dissect these dual mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Antimicrobial Mechanism of Action: Inhibition of Folate Synthesis

Dapsone's antimicrobial activity is analogous to that of sulfonamide antibiotics. It exerts a bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA), a vital precursor in the bacterial synthesis of folic acid.[1] Bacteria rely on the de novo synthesis of dihydrofolic acid, which is essential for the production of nucleic acids and certain amino acids.[2] Dapsone's structural similarity to PABA allows it to bind to the active site of dihydropteroate synthase (DHPS), preventing the condensation of PABA with 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate.[1] This blockade of the folate pathway ultimately halts bacterial replication.[2]

Signaling Pathway: Dihydropteroate Synthase Inhibition

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of Dapsone.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pterin_Pyrophosphate Dihydropterin Pyrophosphate Dihydropteroate Dihydropteroic Acid Pterin_Pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Dapsone Dapsone Dapsone->Inhibition DHPS_node

Diagram 1: Dapsone's inhibition of bacterial folic acid synthesis.
Quantitative Data: Dihydropteroate Synthase Inhibition

The inhibitory potency of dapsone against DHPS has been quantified in various bacterial species. The 50% inhibitory concentration (IC50) is a key metric for evaluating its efficacy.

Target EnzymeOrganismIC50 (µM)Reference
Dihydropteroate Synthase (DHPS)Escherichia coli20[3]
Dihydropteroate Synthase 1 (DHPS-1)Mycobacterium leprae (Wild-Type)0.24[4]
Dihydropteroate Synthase 1 (DHPS-1)Mycobacterium leprae (P55R mutant)16.32[5]
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine the inhibitory activity of compounds like dapsone on DHPS is a coupled enzymatic spectrophotometric assay.[6][7]

Objective: To quantify the inhibition of DHPS by dapsone by measuring the decrease in NADPH oxidation.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHPS enzyme

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • Purified dihydrofolate reductase (DHFR)

  • NADPH

  • Dapsone (or other inhibitors) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 10 mM MgCl2)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHPP, PABA, DHFR, and NADPH.

  • Add varying concentrations of dapsone (or vehicle control, e.g., DMSO) to the wells of the microplate.

  • Initiate the reaction by adding the DHPS enzyme to each well.

  • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of NADPH oxidation) for each dapsone concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Anti-inflammatory Mechanism of Action: Modulation of Neutrophil Function

Dapsone's utility in a wide array of dermatological and inflammatory diseases is attributed to its profound effects on neutrophils, the first responders in the innate immune system.[2] Its anti-inflammatory actions are multifaceted, targeting key aspects of neutrophil-mediated inflammation.

Inhibition of Myeloperoxidase (MPO)

A primary anti-inflammatory mechanism of dapsone is the inhibition of myeloperoxidase (MPO), a heme peroxidase enzyme abundant in the azurophilic granules of neutrophils.[8][9] MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and cytotoxic agent that contributes to tissue damage during inflammation.[8] Dapsone inhibits MPO, thereby reducing the production of HOCl and protecting tissues from oxidative damage.[10]

Suppression of Neutrophil Adherence and Chemotaxis

Dapsone has been shown to inhibit the adherence of neutrophils to endothelial cells and antibodies, a critical step for their migration from the bloodstream into tissues.[11][12] This effect is partly mediated by the suppression of β2 integrin (CD11b/CD18) function.[13] Furthermore, dapsone interferes with chemoattractant-induced signal transduction. Evidence suggests that dapsone may interfere with the activation or function of G-proteins (Gi type) that initiate the signaling cascade common to chemotactic stimuli, thus impairing the neutrophil's ability to migrate towards inflammatory signals.[13]

Inhibition of Pro-inflammatory Mediator Release

Dapsone can also modulate the inflammatory environment by inhibiting the release of pro-inflammatory mediators. Notably, it has been shown to inhibit the secretion of Interleukin-8 (IL-8), a potent neutrophil chemoattractant, from various cell types, including keratinocytes and bronchial epithelial cells.[14] This action further dampens the recruitment of neutrophils to the site of inflammation.

Signaling Pathway: Neutrophil Activation and Dapsone's Points of Intervention

The following diagram outlines the key steps in neutrophil activation and illustrates where dapsone exerts its inhibitory effects.

Neutrophil_Activation cluster_workflow Neutrophil Inflammatory Cascade Chemoattractant Chemoattractants (e.g., IL-8, fMLP) GPCR G-Protein Coupled Receptor (GPCR) Chemoattractant->GPCR G_Protein G-Protein Activation GPCR->G_Protein Signal_Transduction Signal Transduction Cascade G_Protein->Signal_Transduction Integrin_Activation Integrin (CD11b/CD18) Activation Signal_Transduction->Integrin_Activation Adherence Adherence to Endothelium Integrin_Activation->Adherence Chemotaxis Chemotaxis Adherence->Chemotaxis MPO_Release Myeloperoxidase (MPO) Release Chemotaxis->MPO_Release HOCl_Production Hypochlorous Acid (HOCl) Production MPO_Release->HOCl_Production Tissue_Damage Tissue Damage HOCl_Production->Tissue_Damage Dapsone1 Dapsone Dapsone1->Inhibition1 Dapsone2 Dapsone Dapsone2->Inhibition2 Dapsone3 Dapsone Dapsone3->Inhibition3

Diagram 2: Dapsone's inhibitory effects on the neutrophil inflammatory cascade.
Quantitative Data: Anti-inflammatory Effects of Dapsone

The anti-inflammatory properties of dapsone have been quantified through various in vitro assays.

AssayTarget/StimulusCell TypeDapsone ConcentrationEffectReference
Myeloperoxidase (MPO) Inhibition H₂O₂Purified human MPO~1 µM50% inhibition of H₂O₂ loss
Neutrophil Adherence Phorbol myristate acetate (PMA) / fMLPHuman Neutrophils~150 µg/mL (~604 µM)50% inhibition (IC50)[11]
Neutrophil Adherence TNF-α / PAFHuman Neutrophils10 µg/mL (~40 µM)50% inhibition
IL-8 Secretion Inhibition Lipopolysaccharide (LPS)Human Bronchial Epithelial Cells1 µg/mL (~4 µM)Significant inhibition[14]
IL-8 Secretion Inhibition Anti-BP180 IgGHuman KeratinocytesPharmacological rangeDose-dependent inhibition[14]
Experimental Protocols: Anti-inflammatory Assays

Objective: To measure the inhibition of MPO activity by dapsone.

Principle: MPO activity can be measured spectrophotometrically by following the oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide (H₂O₂).

Materials:

  • Purified human MPO

  • TMB solution

  • Hydrogen peroxide (H₂O₂)

  • Dapsone

  • Sodium phosphate buffer (pH 5.4)

  • Sulfuric acid (2 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader (450 nm)

Procedure:

  • Add samples (e.g., purified MPO) to the wells of a 96-well plate.

  • Add varying concentrations of dapsone or vehicle control.

  • Prepare a reaction mixture of TMB solution and H₂O₂ in phosphate buffer.

  • Add the reaction mixture to each well to start the reaction.

  • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding sulfuric acid.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of MPO inhibition for each dapsone concentration and determine the IC50.

Objective: To quantify the effect of dapsone on neutrophil adherence.

Principle: Neutrophil adherence to a protein-coated surface (e.g., albumin) is stimulated, and the number of adherent cells is quantified by staining with crystal violet.

Materials:

  • Isolated human neutrophils

  • 96-well tissue culture plates coated with albumin

  • Neutrophil stimulants (e.g., PMA or fMLP)

  • Dapsone

  • Assay medium (e.g., HBSS)

  • Crystal violet stain

  • Solubilization buffer (e.g., 1% SDS)

  • Microplate reader (e.g., 590 nm)

Procedure:

  • Isolate neutrophils from fresh human blood.

  • Pre-incubate neutrophils with various concentrations of dapsone or vehicle control.

  • Add the neutrophil suspension to the albumin-coated wells.

  • Add a stimulant (PMA or fMLP) to induce adherence.

  • Incubate the plate to allow for cell adherence (e.g., 30 minutes at 37°C).

  • Wash the wells gently to remove non-adherent cells.

  • Stain the adherent cells with crystal violet.

  • Wash away excess stain and allow the plate to dry.

  • Solubilize the stain from the adherent cells.

  • Read the optical density (OD) at the appropriate wavelength (e.g., 590 nm).

  • Calculate the percentage of adherence inhibition and determine the IC50.

Objective: To assess the effect of dapsone on the directed migration of neutrophils.

Principle: The Boyden chamber assay uses a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Materials:

  • Boyden chamber apparatus with microporous membranes (e.g., 5.0 µm pore size)

  • Isolated human neutrophils

  • Chemoattractant (e.g., IL-8 or fMLP)

  • Dapsone

  • Assay medium

  • Staining solution (e.g., Hemacolor)

  • Microscope

Procedure:

  • Isolate neutrophils and resuspend them in assay medium. Pre-incubate the cells with dapsone or vehicle control.

  • Add the chemoattractant solution to the lower chambers of the Boyden apparatus.

  • Place the microporous membrane over the lower chambers.

  • Add the neutrophil suspension to the upper chambers.

  • Incubate the chamber (e.g., 60-90 minutes at 37°C in a 5% CO₂ incubator) to allow for migration.

  • After incubation, remove the membrane.

  • Wipe off the non-migrated cells from the top surface of the membrane.

  • Fix and stain the cells that have migrated to the underside of the membrane.

  • Mount the membrane on a microscope slide and count the migrated cells in several high-power fields.

  • Calculate the chemotactic index and the percentage of inhibition by dapsone.

Objective: To measure the effect of dapsone on IL-8 production by cells.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-8 in cell culture supernatants.

Materials:

  • Cell line of interest (e.g., keratinocytes, epithelial cells)

  • Cell culture reagents

  • Stimulant (e.g., LPS, anti-BP180 IgG)

  • Dapsone

  • Human IL-8 ELISA kit (containing coated plates, detection antibody, enzyme conjugate, substrate, and standards)

  • Microplate reader

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of dapsone for a specified time.

  • Stimulate the cells with the appropriate agonist to induce IL-8 production.

  • Incubate for a period to allow for IL-8 secretion into the supernatant (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the IL-8 ELISA on the supernatants according to the kit manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating to allow IL-8 to bind.

    • Washing and adding a biotinylated detection antibody.

    • Washing and adding a streptavidin-enzyme conjugate.

    • Washing and adding a chromogenic substrate.

    • Stopping the reaction and reading the absorbance.

  • Generate a standard curve and calculate the concentration of IL-8 in each sample.

Conclusion

The therapeutic utility of 4,4'-diaminodiphenyl sulfone (Dapsone) in a range of infectious and inflammatory diseases is a direct consequence of its dual mechanisms of action. Its ability to inhibit bacterial folic acid synthesis provides a targeted antimicrobial effect, while its multifaceted modulation of neutrophil function offers potent anti-inflammatory activity. By inhibiting myeloperoxidase, suppressing neutrophil adherence and chemotaxis, and reducing the secretion of pro-inflammatory mediators, dapsone effectively curtails the damaging effects of an overactive innate immune response. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of therapies targeting these pathways. A thorough understanding of these core mechanisms is paramount for researchers and clinicians seeking to optimize the use of dapsone and to discover novel therapeutics with similar modes of action.

References

Exploratory

An In-depth Technical Guide to the Solubility of 4,4'-Diaminodiphenylamine Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 4,4'-Diaminodiphenylamine Sulfate in various organic solvents. Understanding the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Diaminodiphenylamine Sulfate in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various research applications. This document outlines its qualitative solubility profile, provides a framework for quantitative analysis, and details experimental protocols for precise solubility determination.

Introduction to 4,4'-Diaminodiphenylamine Sulfate

4,4'-Diaminodiphenylamine Sulfate is an aromatic amine salt with diverse applications, including as an intermediate in the synthesis of dyes and polymers. Its solubility characteristics are a key determinant of its utility in various chemical processes, influencing reaction kinetics, purification methods, and product formulation.

Qualitative Solubility Profile

Based on available literature and technical data sheets, 4,4'-Diaminodiphenylamine Sulfate exhibits the following general solubility characteristics:

  • High Solubility: The compound is reported to be highly soluble in polar protic and aprotic organic solvents such as ethanol, ether, and Dimethyl Sulfoxide (DMSO).[1][2]

  • Sparingly Soluble/Insoluble: It is sparingly soluble to insoluble in water.[1]

This solubility profile suggests that the polarity of the solvent plays a significant role in the dissolution of this salt. The presence of the sulfate group contributes to its polarity, while the large organic diphenylamine structure allows for interaction with organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for 4,4'-Diaminodiphenylamine Sulfate in a wide range of organic solvents at various temperatures is not extensively reported in publicly available literature. However, for the purpose of providing a practical reference for researchers, the following table presents expected solubility ranges based on its qualitative profile and the properties of structurally similar aromatic amine sulfates. It is crucial to note that these values are illustrative and should be experimentally verified for specific applications.

SolventChemical FormulaPolarity IndexExpected Solubility at 25°C ( g/100 mL)
EthanolC₂H₅OH5.2> 10
Diethyl Ether(C₂H₅)₂O2.8> 5
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2> 20
AcetoneCH₃COCH₃5.11 - 5
MethanolCH₃OH6.65 - 10
TolueneC₇H₈2.4< 0.1
HexaneC₆H₁₄0.1< 0.01
WaterH₂O10.2< 0.1

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

Gravimetric Method (Isothermal Saturation)

This method directly measures the amount of solute dissolved in a known amount of solvent at a constant temperature.

Methodology:

  • Saturation: An excess amount of 4,4'-Diaminodiphenylamine Sulfate is added to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step.

  • Solvent Evaporation: A precisely measured aliquot of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is calculated and expressed in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Gravimetric_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to solvent B Seal and place in temperature-controlled agitator A->B C Agitate at constant temperature for 24-48h B->C D Separate solid and liquid phases C->D E Transfer known volume of supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Gravimetric Solubility Determination Workflow
UV/Vis Spectrophotometry Method

This indirect method is suitable if 4,4'-Diaminodiphenylamine Sulfate has a characteristic UV/Vis absorbance in the chosen solvent.

Methodology:

  • Determine Maximum Absorbance (λmax): A dilute solution of 4,4'-Diaminodiphenylamine Sulfate in the desired solvent is scanned with a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance.

  • Prepare a Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared in the target solvent. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is plotted, and the linear regression equation is determined.

  • Prepare a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis: After equilibration and phase separation, a small, accurately measured aliquot of the saturated supernatant is taken and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

  • Concentration and Solubility Calculation: The concentration of the diluted sample is determined using the calibration curve equation. The concentration of the original saturated solution is then calculated by accounting for the dilution factor. This concentration represents the solubility of the compound.

UV_Vis_Solubility_Workflow cluster_setup Setup & Calibration cluster_exp Experiment cluster_calc Calculation A Determine λmax B Prepare standard solutions A->B C Measure absorbance of standards B->C D Generate calibration curve C->D H Determine concentration from curve D->H E Prepare saturated solution F Dilute supernatant E->F G Measure absorbance of sample F->G G->H I Calculate original solubility H->I

UV/Vis Spectrophotometry Solubility Workflow

Factors Influencing Solubility

Several factors can influence the solubility of 4,4'-Diaminodiphenylamine Sulfate:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. It is recommended to determine solubility at the specific temperatures relevant to the intended application.

  • Solvent Polarity: As an amine salt, the polarity of the solvent is a critical factor. Polar solvents are more likely to effectively solvate the ions, leading to higher solubility.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

  • pH: For protic solvents, the pH of the medium can influence the protonation state of the amine groups and thus affect solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of 4,4'-Diaminodiphenylamine Sulfate in organic solvents. While qualitative data indicates good solubility in polar organic solvents like ethanol, ether, and DMSO, precise quantitative data should be determined experimentally for critical applications. The detailed gravimetric and UV/Vis spectrophotometry protocols provided herein offer robust methods for researchers to obtain this vital information, enabling more effective use of this compound in their work.

References

Foundational

Spectroscopic Profile of 4,4'-Diaminodiphenylamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for 4,4'-Diaminodiphenylamine Sulfate (CAS No: 53760-27-3, 6369-04-6), a compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,4'-Diaminodiphenylamine Sulfate (CAS No: 53760-27-3, 6369-04-6), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a complete public spectral dataset for this specific salt, this guide synthesizes available data, including representative values and data from the free base, 4,4'-Diaminodiphenylamine. Detailed, generalized experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are also provided to assist researchers in their analytical endeavors.

Chemical Structure and Properties

4,4'-Diaminodiphenylamine Sulfate is the sulfate salt of 4,4'-Diaminodiphenylamine. The IUPAC name for the parent compound is 4-N-(4-aminophenyl)benzene-1,4-diamine. The presence of the sulfate counterion can influence the compound's solubility and spectral characteristics, particularly in the solid state (IR) and in solution (NMR) due to protonation of the amino groups.

Spectral Data Summary

The following sections and tables summarize the available and representative spectral data for 4,4'-Diaminodiphenylamine Sulfate.

Ultraviolet-Visible (UV-Vis) Spectroscopy
ParameterValueSolvent/Conditions
λmax (approx.)~290-310 nmMethanol or Water
Note: The absorption maximum is attributed to π → π electronic transitions within the conjugated aromatic system. The exact λmax and molar absorptivity for the sulfate salt may vary depending on the solvent and pH due to potential protonation of the amine groups.*
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4'-Diaminodiphenylamine Sulfate will exhibit characteristic bands for the N-H bonds of the primary and secondary amines, aromatic C-H and C=C bonds, and the S=O bonds of the sulfate anion.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching (primary and secondary amines)
3000-3100MediumAromatic C-H stretching
1580-1620StrongC=C aromatic ring stretching
1450-1550StrongC=C aromatic ring stretching
~1100StrongS=O stretching (sulfate anion)
800-850Strongp-disubstituted C-H bending
Note: The broadness of the N-H stretching band is indicative of hydrogen bonding. The strong absorption around 1100 cm⁻¹ is a key indicator of the sulfate counterion.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
6.5–7.2MultipletAromatic protons (Ar-H)
4.8–5.2Broad SingletPrimary amine protons (-NH₂)
~8.0-9.0Broad SingletSecondary amine proton (-NH-) and/or Ammonium protons (-NH₃⁺)
Note: Data is representative for a solution in DMSO-d₆.[1] The chemical shifts of the N-H protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with D₂O. The downfield shift of amine protons suggests potential protonation by the sulfuric acid, forming ammonium groups.

¹³C NMR Spectral Data

Publicly available ¹³C NMR data for 4,4'-Diaminodiphenylamine Sulfate is scarce. The following table provides expected chemical shift ranges based on the structure and data for similar aromatic amines.

Chemical Shift (δ) ppmAssignment
115-125Aromatic CH carbons ortho to -NH₂
125-135Aromatic CH carbons meta to -NH₂ and ortho/meta to -NH-
135-150Aromatic quaternary carbons attached to nitrogen
Note: The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen atoms.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Characterization Sample 4,4'-Diaminodiphenylamine Sulfate Solid Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (Solid State) Sample->IR UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UVData λmax (Electronic Transitions) UVVis->UVData IRData Functional Group Identification IR->IRData NMRData Structural Elucidation NMR->NMRData Report Comprehensive Spectral Profile UVData->Report IRData->Report NMRData->Report

Caption: Workflow for the spectroscopic characterization of 4,4'-Diaminodiphenylamine Sulfate.

UV-Visible (UV-Vis) Spectroscopy Protocol
  • Solution Preparation: Accurately weigh approximately 1-5 mg of 4,4'-Diaminodiphenylamine Sulfate and dissolve it in a suitable UV-grade solvent (e.g., methanol or deionized water) in a volumetric flask to a final concentration of approximately 0.01-0.05 mg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse and fill a quartz cuvette with the sample solution. Place it in the sample holder of the spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 200 to 600 nm and record the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of 4,4'-Diaminodiphenylamine Sulfate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Measurement: Place the KBr pellet in a sample holder and position it in the IR beam.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of 4,4'-Diaminodiphenylamine Sulfate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the NMR probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using appropriate pulse sequences and acquisition parameters.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.

Logical Workflow for Spectral Interpretation

G Start Obtain Spectroscopic Data (UV-Vis, IR, NMR) IR_Analysis IR: Identify Functional Groups (-NH₂, -NH-, Ar, SO₄²⁻) Start->IR_Analysis UV_Analysis UV-Vis: Confirm Aromatic System (λmax) Start->UV_Analysis HNMR_Analysis ¹H NMR: Proton Environments (Chemical Shift, Integration, Splitting) Start->HNMR_Analysis CNMR_Analysis ¹³C NMR: Carbon Skeleton (Number of unique carbons) Start->CNMR_Analysis Integration Combine Data for Structural Confirmation IR_Analysis->Integration UV_Analysis->Integration HNMR_Analysis->Integration CNMR_Analysis->Integration Final_Structure Confirmed Structure of 4,4'-Diaminodiphenylamine Sulfate Integration->Final_Structure

Caption: Logical flow for the interpretation of spectral data for structural elucidation.

This guide provides a foundational understanding of the spectral characteristics of 4,4'-Diaminodiphenylamine Sulfate. For definitive structural confirmation and quantitative analysis, it is recommended that researchers acquire a full set of high-resolution spectral data for their specific sample under controlled experimental conditions.

References

Exploratory

4,4'-Diaminodiphenylamine Sulfate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4,4'-Diaminodiphenylamine Sulfate For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety an...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4,4'-Diaminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4,4'-Diaminodiphenylamine Sulfate (CAS No: 53760-27-3). The information is compiled from safety data sheets and chemical databases to ensure that researchers and laboratory personnel can work with this compound in a safe and responsible manner. Adherence to these guidelines is crucial to mitigate potential health risks and environmental contamination.

Chemical Identification and Physical Properties

4,4'-Diaminodiphenylamine Sulfate is a chemical compound used in various industrial and research applications, including as a component in the synthesis of dyes.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

PropertyDataReference
Synonyms Bis(4-aminophenyl)amine Sulfate, 4,4'-Iminodianiline Sulfate[3]
CAS Number 53760-27-3[1][4]
Molecular Formula C₁₂H₁₃N₃·H₂SO₄[3][4]
Molecular Weight 297.33 g/mol [1][4]
Appearance White to dark blue or grey-to-bluish-purple crystalline powder[1][2][3]
Melting Point >300°C[1]
Solubility Sparingly soluble in water; soluble in ethanol and ether[1]

Hazard Identification and GHS Classification

4,4'-Diaminodiphenylamine Sulfate is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity, skin irritation, and serious eye irritation.[4]

Pictogram(s)GHS Hazard ClassHazard StatementReference
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[4][5]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[4][5]
Skin Irritation (Category 2)H315: Causes skin irritation[4]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[4]
alt text
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects[6]
Specific Target Organ Toxicity, Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposure[6]
alt text
Hazardous to the Aquatic Environment, Long-term (Category 1)H410: Very toxic to aquatic life with long lasting effects[6]

Note: The Health Hazard and Environment pictograms are included based on classifications from some suppliers.[6] Users should always consult the specific Safety Data Sheet (SDS) provided with the product.

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Engineering Controls

Work should be conducted in a well-ventilated area.[7][8] A local exhaust ventilation system or a chemical fume hood is recommended to control the generation of dust.[7] Eyewash stations and safety showers must be readily accessible near the workstation.[8][9]

Personal Protective Equipment (PPE)

A risk assessment should precede handling, and appropriate PPE must be worn at all times.

Protection TypeSpecificationReference
Eye/Face Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][9]
Skin Chemically resistant, impervious gloves (e.g., nitrile rubber). A lab coat or protective suit should be worn.[7][9]
Respiratory For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator is required.[8]
General Handling Practices
  • Avoid all personal contact with the substance.[10]

  • Avoid the formation and inhalation of dust.[7][11]

  • Do not eat, drink, or smoke in the work area.[10]

  • Wash hands and face thoroughly after handling the material and before breaks.[7]

  • Use non-sparking tools to prevent electrostatic discharge if the powder is fine and combustible.[10]

  • Keep the container tightly sealed when not in use.[7]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[7][10]

  • Keep containers tightly closed to prevent moisture absorption.[7][10]

  • Store away from incompatible materials, particularly strong oxidizing agents.[9]

  • Store in the original, clearly labeled container.[5]

Safe_Handling_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Chemical Handling cluster_cleanup 3. Decontamination & Disposal A Review SDS B Conduct Risk Assessment A->B C Select & Inspect PPE B->C D Work in Ventilated Area (e.g., Fume Hood) C->D Proceed to Handling E Weigh & Handle Powder (Avoid Dust Generation) D->E F Keep Container Closed E->F G Clean Work Area F->G Proceed to Cleanup H Decontaminate Equipment G->H I Remove PPE Correctly H->I J Dispose of Waste (Follow Regulations) I->J

Caption: Safe Handling Workflow for Hazardous Powders.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or accident.

First Aid Measures

The following table outlines the recommended first aid protocols. Medical attention should be sought in all cases of significant exposure.

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][11][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10][11]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10][11][13]
Fire Fighting Measures

While the compound is combustible, it is not highly flammable.

AspectGuidelineReference
Suitable Extinguishers Water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[7][11][14]
Unsuitable Extinguishers No limitations specified.[11]
Combustion Hazards Fire may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[7][11][14]
Firefighter Protection Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9][11][14]
Accidental Release Measures (Spills)

A spill should be managed promptly and safely.

  • Evacuate: Evacuate non-essential personnel from the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated.[10][11]

  • Protect: Wear the appropriate PPE as described in section 3.2.[7][11]

  • Contain: Prevent the spill from entering drains, sewers, or waterways.[7][10][11]

  • Clean-up: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[10][11] Place the collected material into a suitable, sealed, and properly labeled container for disposal.[7][10][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[15]

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and ingestion. The health effects are summarized based on GHS classifications.

Route of ExposureHealth EffectsReference
Inhalation Harmful if inhaled. May cause respiratory tract irritation.[4][5]
Skin Contact Harmful in contact with skin. Causes skin irritation. May cause an allergic skin reaction.[4][5][6]
Eye Contact Causes serious eye irritation.[4]
Ingestion Harmful if swallowed.[4][5]
Chronic Exposure Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure.[6]

Specific quantitative toxicological data such as LD50 values for 4,4'-Diaminodiphenylamine Sulfate are not consistently available in the provided search results. The hazard assessment is based on the qualitative classifications provided by chemical suppliers.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Product: Collect waste in closed, suitable containers.[10] Disposal via a licensed chemical incinerator, possibly after dissolving in a combustible solvent, is a recommended method.[10]

  • Contaminated Packaging: Dispose of the container as unused product.

  • Environmental Precautions: Do not allow the material to be released into the environment or enter drains and surface waters.[10][11]

References

Foundational

Commercial Suppliers and Technical Profile of 4,4'-Diaminodiphenylamine Sulfate

An In-depth Guide for Researchers and Drug Development Professionals Introduction 4,4'-Diaminodiphenylamine Sulfate, also known as bis(4-aminophenyl)amine sulfate or 4,4'-iminodianiline sulfate, is a chemical compound wi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4,4'-Diaminodiphenylamine Sulfate, also known as bis(4-aminophenyl)amine sulfate or 4,4'-iminodianiline sulfate, is a chemical compound with a range of applications in scientific research and various industries. This technical guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and analytical methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work.

Commercial Availability

A number of chemical suppliers offer 4,4'-Diaminodiphenylamine Sulfate, typically for research and development purposes. The available grades, quantities, and supplier information are summarized below for easy comparison.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Tokyo Chemical Industry (TCI) 4,4'-Diaminodiphenylamine Sulfate53760-27-3>97.0% (TLC)25g, 500g
Santa Cruz Biotechnology, Inc. 4,4'-Diaminodiphenylamine Sulfate53760-27-3Not specifiedInquire
Elex Biotech LLC 4,4'-Diaminodiphenylamine sulfate53760-27-3Not specified25g
ChemicalBook 4,4′-Diaminodiphenylamine sulfate salt53760-27-398%, 99%g, kg
CymitQuimica 4,4'-Diaminodiphenylamine Sulfate53760-27-3>97.0%(T)25g, 500g

Synthesis of 4,4'-Diaminodiphenylamine Sulfate

The synthesis of 4,4'-Diaminodiphenylamine Sulfate typically involves a two-step process: the formation of 4,4'-Diaminodiphenylamine (also known as 4,4'-iminodianiline) followed by its conversion to the sulfate salt. A common method for the synthesis of the parent amine is through the reduction of bis(4-nitrophenyl)amine.

Experimental Protocol: Synthesis of 4,4'-Diaminodiphenylamine

This protocol describes the synthesis of the free amine, which can then be treated with sulfuric acid to yield the sulfate salt.

Materials:

  • Bis(4-nitrophenyl)amine

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas (H₂)

  • Ethanol (or other suitable solvent)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Reduction of Bis(4-nitrophenyl)amine:

    • In a suitable hydrogenation reactor, dissolve bis(4-nitrophenyl)amine in ethanol.

    • Add the Pd/C catalyst to the solution.

    • Pressurize the reactor with hydrogen gas to 3-5 bar.

    • Heat the reaction mixture to 50-80°C with vigorous stirring.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture and carefully filter off the catalyst.

    • The filtrate contains 4,4'-Diaminodiphenylamine.

  • Formation of the Sulfate Salt:

    • To the ethanolic solution of 4,4'-Diaminodiphenylamine, slowly add a stoichiometric amount of concentrated sulfuric acid with stirring.

    • The sulfate salt will precipitate out of the solution.

    • The precipitate can be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Synthesis_Workflow cluster_reduction Step 1: Reduction cluster_salt_formation Step 2: Salt Formation Start Bis(4-nitrophenyl)amine in Ethanol Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogenation Hydrogenation (H₂, 3-5 bar, 50-80°C) Catalyst->Hydrogenation Filtration Filter to remove Catalyst Hydrogenation->Filtration Amine_Solution Solution of 4,4'-Diaminodiphenylamine Filtration->Amine_Solution Add_Acid Add Sulfuric Acid Amine_Solution->Add_Acid Precipitation Precipitation of Sulfate Salt Add_Acid->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Product 4,4'-Diaminodiphenylamine Sulfate Isolation->Final_Product

Caption: Workflow for the synthesis of 4,4'-Diaminodiphenylamine Sulfate.

Applications in Research and Drug Development

4,4'-Diaminodiphenylamine Sulfate and its parent amine have diverse applications owing to their chemical reactivity.

  • Precursor in Dye Synthesis: It serves as an intermediate in the manufacturing of various azo dyes.[1]

  • Biochemical Assays and Staining: The compound is utilized in various biochemical assays and as a staining agent in biological research.[1]

  • Antioxidant Properties: Diphenylamine and its derivatives are known to possess antioxidant properties, which are attributed to the secondary amine functional group.[2]

  • Anti-inflammatory and Anticancer Potential: Some derivatives of diphenylamine have shown anti-inflammatory effects.[3] Additionally, the related compound 4,4'-diaminodiphenylmethane has been observed to inhibit neoplastic development in animal models.[4]

  • Polymer Chemistry: The parent amine, 4,4'-iminodianiline, is used as a cross-linking agent in polymer synthesis to enhance the mechanical properties of polymers.[1]

Applications cluster_research Research Applications cluster_drug_dev Potential in Drug Development cluster_industrial Industrial Uses 4,4'-Diaminodiphenylamine Sulfate 4,4'-Diaminodiphenylamine Sulfate Dye Synthesis Dye Synthesis 4,4'-Diaminodiphenylamine Sulfate->Dye Synthesis Biochemical Assays Biochemical Assays 4,4'-Diaminodiphenylamine Sulfate->Biochemical Assays Staining Agent Staining Agent 4,4'-Diaminodiphenylamine Sulfate->Staining Agent Antioxidant Antioxidant 4,4'-Diaminodiphenylamine Sulfate->Antioxidant Anti-inflammatory Anti-inflammatory 4,4'-Diaminodiphenylamine Sulfate->Anti-inflammatory Anticancer Anticancer 4,4'-Diaminodiphenylamine Sulfate->Anticancer Polymer Cross-linking Polymer Cross-linking 4,4'-Diaminodiphenylamine Sulfate->Polymer Cross-linking

Caption: Logical relationships of 4,4'-Diaminodiphenylamine Sulfate applications.

Potential Signaling Pathway Interactions

While direct studies on the interaction of 4,4'-Diaminodiphenylamine Sulfate with specific signaling pathways are limited, the observed biological activities of related diphenylamine derivatives suggest potential areas of influence. The antioxidant properties of diphenylamines are attributed to their ability to scavenge free radicals, which could modulate signaling pathways sensitive to oxidative stress, such as the NF-κB and MAPK pathways.[2] The anti-inflammatory effects of some diphenylamine macrocycles further suggest a potential to interfere with inflammatory signaling cascades.[3] However, further research is required to elucidate the precise molecular targets and signaling pathways directly affected by 4,4'-Diaminodiphenylamine Sulfate.

Analytical Methodologies

The quality control and quantification of 4,4'-Diaminodiphenylamine Sulfate can be performed using several analytical techniques. The choice of method depends on the specific requirements for sensitivity, selectivity, and throughput.

Analytical MethodPrincipleKey Parameters & Conditions
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase, followed by UV detection.Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detection: UV at a specific wavelength.
UV-Visible Spectrophotometry Measurement of light absorbance at a specific wavelength.Solvent: Suitable solvent in which the compound is soluble; Wavelength: Determined by scanning for maximum absorbance (λmax).
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by mass analysis for high specificity and sensitivity.Ionization: Electrospray Ionization (ESI); Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Titrimetry Quantification based on a chemical reaction with a standard solution.Titrant: A standardized acid or base, depending on the reaction.
Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a 4,4'-Diaminodiphenylamine Sulfate sample.

Materials:

  • 4,4'-Diaminodiphenylamine Sulfate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare the required mobile phase compositions by mixing acetonitrile and water.

  • Standard Preparation: Accurately weigh a known amount of a high-purity reference standard of 4,4'-Diaminodiphenylamine Sulfate and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the 4,4'-Diaminodiphenylamine Sulfate sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Set the flow rate of the mobile phase.

    • Set the column temperature.

    • Set the UV detection wavelength to the λmax of the compound.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 4,4'-Diaminodiphenylamine Sulfate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Purity Calculate Purity Chromatogram->Purity

Caption: General workflow for the HPLC analysis of 4,4'-Diaminodiphenylamine Sulfate.

Conclusion

4,4'-Diaminodiphenylamine Sulfate is a commercially available compound with established roles in the chemical industry and emerging potential in biomedical research. This guide has provided a detailed overview of its suppliers, synthesis, applications, and analytical methods to support researchers and drug development professionals. While its direct interactions with signaling pathways remain an area for future investigation, the known biological activities of related diphenylamine derivatives provide a foundation for exploring its therapeutic potential. The provided experimental protocols and workflows offer a practical starting point for laboratory work with this versatile compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4,4'-Diaminodiphenylamine Sulfate in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of 4,4'-Diaminodiphenylamine Sulfate and its derivatives in the synthesis of azo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,4'-Diaminodiphenylamine Sulfate and its derivatives in the synthesis of azo dyes. This document outlines the fundamental chemical principles, detailed experimental protocols, and potential applications in both material science and pharmacology.

Introduction

4,4'-Diaminodiphenylamine and its salts, such as the sulfate form, are versatile intermediates in the chemical industry, primarily recognized for their role in the synthesis of a variety of dyes. The molecular structure, featuring two primary aromatic amine groups, allows for the formation of bis-azo dyes, which are compounds containing two azo (-N=N-) groups. These dyes are known for their strong color and are used extensively in the textile industry.

A particularly important derivative is 4,4'-diaminodiphenylamine-2-sulfonic acid, which has been highlighted as a safer alternative to benzidine, a known carcinogen, for producing direct dyes. The introduction of the sulfonic acid group enhances the water solubility of the resulting dyes, a critical property for many dyeing processes. The synthesis of azo dyes from these precursors follows a well-established two-step chemical process: diazotization followed by an azo coupling reaction.

While the primary application of these dyes is in coloring textiles, recent research has explored the biological activities of azo dyes, including their potential as antimicrobial and anticancer agents. This has opened new avenues for their application in the field of drug development, where they are being investigated as potential inhibitors of specific enzymes and signaling pathways.

Data Presentation

The following table summarizes quantitative data for the synthesis of various azo dyes derived from 4,4'-Diaminodiphenylamine and its derivatives.

Starting MaterialCoupling ComponentWavelength of Max. Absorption (λmax)Yield (%)Reference
4,4'-Diaminodiphenylamine-2-sulfonic acidH-Acid (8-amino-1-naphthol-3,6-disulfonic acid)Not SpecifiedGood[1]
4,4'-Diaminodiphenylamine-2-sulfonic acid1-Aminonaphthalene-6/7-sulfonic acidNot SpecifiedGood[2]
4,4'-Diaminodiphenylamine-2-sulfonic acidResorcinolNot SpecifiedGood[2]
4-AminoantipyrineDiphenylamine555 nmNot Specified[2]

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Bis-Azo Dye from 4,4'-Diaminodiphenylamine-2-sulfonic Acid

This protocol details the tetrazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid and its subsequent coupling with H-acid to form a symmetrical bis-azo dye.[1]

Materials:

  • 4,4'-Diaminodiphenylamine-2-sulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • H-acid (8-amino-1-naphthol-3,6-disulfonic acid)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

Step 1: Tetrazotization of 4,4'-Diaminodiphenylamine-2-sulfonic Acid

  • Suspend one molar equivalent of 4,4'-diaminodiphenylamine-2-sulfonic acid in distilled water in a beaker.

  • Add concentrated hydrochloric acid and stir the mixture to ensure complete protonation of the amino groups.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite (approximately 2 molar equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the completion of the tetrazotization reaction, forming the tetrazo compound.

Step 2: Azo Coupling

  • In a separate beaker, dissolve two molar equivalents of H-acid in distilled water, and make the solution alkaline with sodium hydroxide.

  • Cool the H-acid solution to 0-5 °C in an ice bath.

  • Slowly add the cold tetrazotized solution from Step 1 to the cold solution of the H-acid with vigorous stirring.

  • Maintain the temperature at 0-5 °C and an alkaline pH during the addition to facilitate the coupling reaction.

  • Continue stirring for several hours to ensure the completion of the coupling reaction.

  • The dye is then salted out by the addition of sodium chloride, filtered, washed with a saturated sodium chloride solution, and dried.

Protocol 2: General in situ Diazotization and Coupling

This protocol provides a general method for the synthesis of an azo dye via the in situ formation of the diazonium salt from a 4-aminodiphenylamine derivative, followed by coupling with a suitable partner.[2]

Materials:

  • 4-Aminodiphenylamine derivative (e.g., 4'-amino-4-nitrodiphenylamine-2-sulfonic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling component (e.g., a phenol or aromatic amine)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Suspend the chosen 4-aminodiphenylamine derivative in water in a beaker.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled amine solution, maintaining the temperature below 5 °C.

  • To this acidic solution, add a solution of sodium nitrite dropwise with vigorous stirring, keeping the temperature between 0 and 5 °C.

  • In a separate beaker, dissolve the coupling component in an aqueous alkaline solution (NaOH).

  • Cool the coupling component solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature and pH of the reaction mixture as required for the specific coupling reaction.

  • After the reaction is complete, the precipitated dye is collected by filtration, washed with water, and dried.

Mandatory Visualizations

experimental_workflow cluster_tetrazotization Step 1: Tetrazotization cluster_coupling Step 2: Azo Coupling start Suspend 4,4'-Diaminodiphenylamine-2-sulfonic acid in water add_hcl Add conc. HCl and stir start->add_hcl cool_amine Cool to 0-5 °C add_hcl->cool_amine add_nitrite Add NaNO₂ solution dropwise cool_amine->add_nitrite stir_tetrazo Stir for 20-30 min add_nitrite->stir_tetrazo tetrazo_product Tetrazo Compound stir_tetrazo->tetrazo_product mix Add Tetrazo Compound to Coupling Component tetrazo_product->mix prepare_coupler Dissolve Coupling Component (e.g., H-acid) in alkaline solution cool_coupler Cool to 0-5 °C prepare_coupler->cool_coupler cool_coupler->mix stir_coupling Stir for several hours mix->stir_coupling isolate Isolate Dye (salting out, filtration, washing, drying) stir_coupling->isolate final_dye Bis-Azo Dye isolate->final_dye

Caption: Experimental workflow for the synthesis of a bis-azo dye.

Potential Applications in Drug Development

Azo compounds have garnered interest in medicinal chemistry due to their diverse biological activities. While research on dyes specifically derived from 4,4'-Diaminodiphenylamine Sulfate is emerging, the broader class of azo dyes has shown promise in several areas:

  • Antimicrobial Agents: Some azo dyes exhibit antibacterial and antifungal properties.[3][4] The mechanism is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

  • Anticancer Agents: Certain azo dyes have demonstrated cytotoxic effects against various cancer cell lines.[5][6] Research suggests that these compounds may act as inhibitors of protein kinases, such as Aurora kinase A, which are crucial for cell cycle progression and are often dysregulated in cancer.[3]

  • Enzyme Inhibitors: The structural features of some azo dyes make them suitable candidates for enzyme inhibitors. For example, azo dyes have been investigated as inhibitors of chorismate synthase, an enzyme in the shikimate pathway that is essential for the survival of many microorganisms.[7]

The diphenylamine scaffold present in the starting material is a known pharmacophore in various kinase inhibitors, suggesting that azo dyes derived from it could potentially target these important signaling molecules. Further research is needed to elucidate the specific signaling pathways affected by dyes synthesized from 4,4'-Diaminodiphenylamine Sulfate.

signaling_pathway cluster_cell Cancer Cell cluster_drug_action Potential Mechanism of Action growth_factors Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival azo_dye Azo Dye Derivative inhibition Inhibition azo_dye->inhibition inhibition->raf

Caption: Hypothetical signaling pathway inhibition by an azo dye derivative.

References

Application

Application Notes and Protocols: Investigating the Photocatalytic Potential of 4,4'-Diaminodiphenylamine Sulfate

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following application notes and protocols are a proposed research framework.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a proposed research framework. To date, there is a lack of specific literature on the direct application of 4,4'-Diaminodiphenylamine Sulfate in photocatalysis. The methodologies described are based on established principles of photocatalysis and are intended to guide the investigation of this compound's potential in the field.

Introduction

4,4'-Diaminodiphenylamine Sulfate is a chemical compound with known applications as a diazo component in dyes and in anti-corrosive coatings.[1][2] While its direct role in photocatalysis is not documented, its aromatic amine structure suggests potential as a photosensitizer or as a component in a composite photocatalytic system. Aromatic amines are an important class of organic molecules used as building blocks for various syntheses.[3] This document outlines a hypothetical application for 4,4'-Diaminodiphenylamine Sulfate in the photocatalytic degradation of organic pollutants and provides detailed protocols for its synthesis as part of a composite photocatalyst and subsequent evaluation of its photocatalytic activity.

Hypothetical Application: A Photosensitizer in Composite Photocatalysts

We propose investigating 4,4'-Diaminodiphenylamine Sulfate as a photosensitizer when combined with a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). In this composite material, the 4,4'-Diaminodiphenylamine Sulfate could absorb visible light, an energy range where TiO₂ is typically inactive, and transfer the absorbed energy to the semiconductor, thereby initiating the photocatalytic process under a broader spectrum of light. This could enhance the degradation of persistent organic pollutants in wastewater.

Experimental Protocols

Synthesis of a 4,4'-Diaminodiphenylamine Sulfate / TiO₂ Composite Photocatalyst

This protocol describes a sol-gel method for the synthesis of a TiO₂-based photocatalyst doped with 4,4'-Diaminodiphenylamine Sulfate.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Isopropanol

  • Nitric acid (HNO₃)

  • 4,4'-Diaminodiphenylamine Sulfate

  • Deionized water

Procedure:

  • Prepare a solution of 4,4'-Diaminodiphenylamine Sulfate in deionized water at the desired concentration (e.g., 0.1 M).

  • In a separate beaker, mix titanium (IV) isopropoxide (TTIP) with isopropanol in a 1:10 molar ratio under vigorous stirring.

  • Slowly add the 4,4'-Diaminodiphenylamine Sulfate solution to the TTIP/isopropanol mixture dropwise while maintaining vigorous stirring.

  • Add a few drops of nitric acid to catalyze the hydrolysis and to maintain a pH of around 3-4.

  • Continue stirring the mixture for 24 hours at room temperature to form a stable sol.

  • Age the sol for 48 hours to promote gelation.

  • Dry the resulting gel in an oven at 80°C for 12 hours to remove the solvent.

  • Calcine the dried gel in a muffle furnace at 450°C for 2 hours to obtain the crystalline composite photocatalyst.

  • Characterize the synthesized photocatalyst using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and UV-Vis Diffuse Reflectance Spectroscopy (DRS).

Evaluation of Photocatalytic Activity: Degradation of Methylene Blue

This protocol details the procedure for assessing the photocatalytic efficiency of the synthesized composite material using the degradation of methylene blue (MB) as a model organic pollutant.

Materials:

  • Synthesized 4,4'-Diaminodiphenylamine Sulfate / TiO₂ composite photocatalyst

  • Methylene blue (MB)

  • Deionized water

  • Visible light source (e.g., a xenon lamp with a UV cutoff filter)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of methylene blue (e.g., 10 mg/L) in deionized water.

  • Disperse a specific amount of the photocatalyst (e.g., 50 mg) in 100 mL of the methylene blue solution.

  • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached between the photocatalyst and the dye.

  • Take an initial sample (t=0) and centrifuge it to remove the photocatalyst particles.

  • Irradiate the suspension with a visible light source under continuous stirring.

  • Collect aliquots of the suspension at regular time intervals (e.g., every 15 minutes).

  • Centrifuge each aliquot to separate the photocatalyst.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (approx. 664 nm) using a spectrophotometer.

  • Calculate the degradation efficiency using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of methylene blue and Cₜ is the concentration at time t.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the photocatalytic degradation experiment.

PhotocatalystCatalyst Loading (g/L)Initial MB Conc. (mg/L)Irradiation Time (min)Final MB Conc. (mg/L)Degradation Efficiency (%)Apparent Rate Constant (k_app, min⁻¹)
Pure TiO₂0.5101208.2180.0015
1% DADS/TiO₂0.5101202.5750.0115
3% DADS/TiO₂0.5101201.1890.0184
5% DADS/TiO₂0.5101203.8620.0081

DADS: 4,4'-Diaminodiphenylamine Sulfate

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_evaluation Photocatalytic Evaluation s1 Mixing of Precursors (TTIP, Isopropanol) s2 Addition of 4,4'-Diaminodiphenylamine Sulfate s1->s2 s3 Sol-Gel Formation s2->s3 s4 Drying and Calcination s3->s4 s5 Composite Photocatalyst s4->s5 e1 Dispersion in Methylene Blue Solution s5->e1 Characterization (XRD, SEM, DRS) e2 Dark Adsorption e1->e2 e3 Visible Light Irradiation e2->e3 e4 Sampling at Intervals e3->e4 e5 Spectrophotometric Analysis e4->e5 e6 Data Analysis e5->e6

Caption: Experimental workflow for the synthesis and evaluation of the composite photocatalyst.

photocatalysis_mechanism cluster_catalyst Composite Photocatalyst cluster_reactions Redox Reactions DADS 4,4'-DADS (Photosensitizer) TiO2 TiO₂ (Semiconductor) DADS->TiO2 Energy Transfer e_minus e⁻ TiO2->e_minus CB h_plus h⁺ TiO2->h_plus VB H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Pollutant Organic Pollutant OH_rad->Pollutant O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad O2_rad->Pollutant Degradation Degradation Products (CO₂, H₂O) Pollutant->Degradation Light Visible Light (hν) Light->DADS e_minus->O2 h_plus->H2O

References

Method

Application Notes and Protocols for 4,4'-Diaminodiphenylamine Sulfate as a Redox Indicator in Titrations

Disclaimer: The use of 4,4'-Diaminodiphenylamine Sulfate as a redox indicator is not extensively documented in readily available scientific literature. The following application notes and protocols are based on the gener...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 4,4'-Diaminodiphenylamine Sulfate as a redox indicator is not extensively documented in readily available scientific literature. The following application notes and protocols are based on the general principles of redox indicators of the diphenylamine class and data from closely related compounds. These protocols are intended for research and development purposes and must be validated experimentally before use in any critical application.

Introduction

4,4'-Diaminodiphenylamine Sulfate is a derivative of diphenylamine, a class of organic compounds known for their redox-active properties. While diphenylamine and its sulfonated derivatives are well-established redox indicators, the specific application of 4,4'-Diaminodiphenylamine Sulfate is less common. Theoretically, its mechanism as a redox indicator involves a color change upon oxidation. The reduced form of the indicator is expected to be colorless or faintly colored, while the oxidized form should exhibit a distinct, intense color, likely in the violet or red-violet range. This color change is reversible and occurs at a specific electrode potential, making it suitable for endpoint detection in redox titrations.

Based on the properties of the closely related compound, 4-amino-4'-methyldiphenylamine, the oxidized form of 4,4'-Diaminodiphenylamine is anticipated to be red-violet. The formal potential for this related compound is described by the equation E = 0.735 - 0.059 pH[1]. This suggests that 4,4'-Diaminodiphenylamine Sulfate would be suitable for titrations where the equivalence point potential falls within this range.

Principle of Operation

The function of 4,4'-Diaminodiphenylamine Sulfate as a redox indicator is based on its oxidation-reduction reaction, which is accompanied by a distinct color change. The unoxidized (reduced) form of the indicator (In_red) is colorless. In the presence of an oxidizing agent (the titrant) and after the analyte has been completely oxidized, the indicator itself is oxidized to a colored form (In_ox).

The overall redox reaction for a diphenylamine-type indicator can be generalized as a two-electron oxidation process. The initial colorless diphenylamine derivative is first oxidized to a colorless diphenylbenzidine intermediate, which is then further oxidized to a violet-colored quinone-diimine structure.

Potential Applications

Based on its theoretical redox potential, 4,4'-Diaminodiphenylamine Sulfate may be a suitable indicator for various redox titrations, including:

  • Determination of Iron(II): Titration with strong oxidizing agents such as potassium dichromate (K₂Cr₂O₇) or ceric sulfate (Ce(SO₄)₂).

  • Determination of other reducing agents: Titrations involving other analytes with a suitable redox potential.

Quantitative Data Summary

The following table summarizes the theoretical and observed properties of 4,4'-Diaminodiphenylamine Sulfate and a closely related compound. Note: The data for 4,4'-Diaminodiphenylamine Sulfate is inferred and requires experimental verification.

Property4,4'-Diaminodiphenylamine Sulfate (Theoretical)4-amino-4'-methyldiphenylamine (Observed)[1]
Indicator Type RedoxRedox
Reduced Form Color ColorlessColorless
Oxidized Form Color Red-VioletRed-Violet
Formal Potential (E°') ~0.74 V (pH dependent)E = 0.735 - 0.059 pH
λmax (Oxidized Form) Not Determined510 nm

Experimental Protocols

Preparation of 4,4'-Diaminodiphenylamine Sulfate Indicator Solution (0.1% w/v)

Materials:

  • 4,4'-Diaminodiphenylamine Sulfate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled or Deionized Water

Procedure:

  • Weigh 0.1 g of 4,4'-Diaminodiphenylamine Sulfate.

  • In a clean 100 mL volumetric flask, dissolve the weighed solid in a small volume of distilled water to which 1-2 mL of concentrated sulfuric acid has been cautiously added.

  • Once dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Mix the solution thoroughly.

  • Store the indicator solution in a dark, well-stoppered bottle.

Protocol for the Titration of Iron(II) with Potassium Dichromate

This protocol describes the determination of the concentration of an Iron(II) solution using a standardized potassium dichromate solution with 4,4'-Diaminodiphenylamine Sulfate as the indicator.

Reagents:

  • Standardized Potassium Dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)

  • Iron(II) solution of unknown concentration

  • Sulfuric Acid (H₂SO₄), concentrated

  • Phosphoric Acid (H₃PO₄), 85%

  • 4,4'-Diaminodiphenylamine Sulfate indicator solution (0.1% w/v)

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the Iron(II) solution into a 250 mL Erlenmeyer flask.

  • Carefully add 10 mL of concentrated Sulfuric Acid and 5 mL of 85% Phosphoric Acid to the flask. The phosphoric acid helps to lower the potential of the Fe³⁺/Fe²⁺ couple by complexing with the Fe³⁺ ions, ensuring a sharp endpoint.

  • Dilute the solution with approximately 50 mL of distilled water.

  • Add 2-3 drops of the 4,4'-Diaminodiphenylamine Sulfate indicator solution.

  • Titrate the solution with the standardized potassium dichromate solution from a burette with constant swirling.

  • The endpoint is reached when the color of the solution changes from colorless or greenish to a stable red-violet.

  • Record the volume of the potassium dichromate solution used.

  • Repeat the titration at least two more times to ensure concordant results.

Calculation:

The concentration of the Iron(II) solution can be calculated using the following formula:

M_Fe(II) = (M_K₂Cr₂O₇ × V_K₂Cr₂O₇ × 6) / V_Fe(II)

Where:

  • M_Fe(II) is the molarity of the Iron(II) solution.

  • M_K₂Cr₂O₇ is the molarity of the potassium dichromate solution.

  • V_K₂Cr₂O₇ is the volume of the potassium dichromate solution used in the titration (in L).

  • V_Fe(II) is the volume of the Iron(II) solution taken (in L).

  • The factor of 6 comes from the stoichiometry of the reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O.

Visualizations

Redox_Mechanism cluster_reduced Reduced Form (Colorless) cluster_oxidized Oxidized Form (Red-Violet) A 4,4'-Diaminodiphenylamine (Reduced Indicator, In_red) B Semiquinone-diimine Radical Cation (Intermediate) A->B -e⁻, -H⁺ B->A +e⁻, +H⁺ C Quinone-diimine (Oxidized Indicator, In_ox) B->C -e⁻, -H⁺ C->B +e⁻, +H⁺

Caption: Theoretical redox mechanism of 4,4'-Diaminodiphenylamine.

Titration_Workflow start Start: Prepare Analyte (Fe²⁺ solution) step1 Add H₂SO₄ and H₃PO₄ start->step1 step2 Add 4,4'-Diaminodiphenylamine Sulfate Indicator step1->step2 step3 Titrate with Standard K₂Cr₂O₇ (Colorless/Green Solution) step2->step3 step4 Endpoint Reached: Color change to Red-Violet step3->step4 end End: Record Volume and Calculate Concentration step4->end

Caption: Experimental workflow for the titration of Fe(II) with K₂Cr₂O₇.

Logical_Relationship titration Redox Titration System analyte Analyte (e.g., Fe²⁺) E°(Fe³⁺/Fe²⁺) = +0.77 V titration->analyte titrant Titrant (e.g., Cr₂O₇²⁻) E°(Cr₂O₇²⁻/Cr³⁺) = +1.33 V titration->titrant indicator Indicator (4,4'-Diaminodiphenylamine Sulfate) E°' ≈ +0.74 V titration->indicator equivalence Equivalence Point (Stoichiometric Reaction Completion) titration->equivalence endpoint Endpoint (Indicator Color Change) indicator->endpoint occurs at endpoint->equivalence approximates

Caption: Logical relationship of components in the titration.

References

Application

Application Notes and Protocols: 4,4'-Diaminodiphenylamine Sulfate as a Chromogenic Reagent for Analyte Detection

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4'-Diaminodiphenylamine Sulfate is a versatile aromatic amine that holds significant potential as a chromogenic reagent for the detection and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminodiphenylamine Sulfate is a versatile aromatic amine that holds significant potential as a chromogenic reagent for the detection and quantification of various analytes.[1][2] Its utility stems from its chemical structure, which allows it to undergo oxidation or diazotization reactions to form intensely colored products.[1] These colorimetric changes can be measured spectrophotometrically, providing a basis for sensitive and quantitative assays.

This document provides detailed application notes and protocols for the use of 4,4'-Diaminodiphenylamine Sulfate in analyte detection. The primary application detailed is a proposed method for the determination of free chlorine in aqueous solutions, based on the well-established oxidative coupling reaction mechanism similar to that of N,N-diethyl-p-phenylenediamine (DPD).[3][4][5] Additionally, potential applications in enzymatic assays are discussed.

Principle of Detection: Oxidative Coupling for Chlorine Determination

In the presence of an oxidizing agent such as free chlorine (Cl₂), 4,4'-Diaminodiphenylamine Sulfate is oxidized to form a stable, colored radical cation. This reaction results in a measurable color change, the intensity of which is directly proportional to the concentration of the analyte. The resulting colored product can be quantified using a spectrophotometer at its wavelength of maximum absorbance (λmax).

Proposed Application: Spectrophotometric Determination of Free Chlorine

This section outlines a proposed method for the determination of free chlorine in water samples using 4,4'-Diaminodiphenylamine Sulfate as a chromogenic reagent.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed method. (Note: This data is representative and should be validated for specific applications).

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)~ 0.05 mg/L
Limit of Quantification (LOQ)~ 0.15 mg/L
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%
Wavelength of Max. Absorbance (λmax)To be determined empirically (estimated ~550 nm)
Experimental Protocol

1. Reagents and Materials:

  • 4,4'-Diaminodiphenylamine Sulfate solution (0.1% w/v in 1 M H₂SO₄)

  • Phosphate buffer solution (0.5 M, pH 6.5)

  • Free Chlorine standard solutions (prepared from a certified standard)

  • Deionized water

  • Spectrophotometer

  • Volumetric flasks and pipettes

2. Preparation of Reagents:

  • 4,4'-Diaminodiphenylamine Sulfate Solution: Dissolve 100 mg of 4,4'-Diaminodiphenylamine Sulfate in 100 mL of 1 M sulfuric acid. Store in a dark, airtight container.

  • Phosphate Buffer: Prepare a 0.5 M phosphate buffer and adjust the pH to 6.5.

  • Chlorine Standards: Prepare a series of free chlorine standards with concentrations ranging from 0.1 to 2.0 mg/L by diluting a stock standard solution with deionized water.

3. Assay Procedure:

  • Pipette 5.0 mL of the water sample or chlorine standard into a 10 mL volumetric flask.

  • Add 1.0 mL of the phosphate buffer solution and mix well.

  • Add 0.5 mL of the 4,4'-Diaminodiphenylamine Sulfate solution, mix, and allow the color to develop for 5 minutes at room temperature.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Measure the absorbance of the solution at the predetermined λmax against a reagent blank.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of free chlorine in the sample from the calibration curve.

Signaling Pathway and Experimental Workflow

G Figure 1. Reaction of 4,4'-Diaminodiphenylamine Sulfate with Chlorine cluster_reactants Reactants cluster_product Product A 4,4'-Diaminodiphenylamine Sulfate (Colorless) C Oxidized Product (Colored Radical Cation) A->C Oxidation B Free Chlorine (Cl₂) B->C

Caption: Oxidative coupling reaction of 4,4'-Diaminodiphenylamine Sulfate.

G Figure 2. Experimental Workflow for Chlorine Determination start Start prep_reagents Prepare Reagents (Standards, Buffer, Chromogen) start->prep_reagents sample_prep Sample/Standard Preparation (5.0 mL) prep_reagents->sample_prep add_buffer Add Phosphate Buffer (1.0 mL, pH 6.5) sample_prep->add_buffer add_chromogen Add 4,4'-Diaminodiphenylamine Sulfate Solution (0.5 mL) add_buffer->add_chromogen develop_color Color Development (5 minutes) add_chromogen->develop_color dilute Dilute to Volume (10 mL) develop_color->dilute measure_abs Measure Absorbance (at λmax) dilute->measure_abs analysis Data Analysis (Calibration Curve) measure_abs->analysis end End analysis->end

Caption: Workflow for the spectrophotometric determination of free chlorine.

Potential Application: Enzymatic Assays

4,4'-Diaminodiphenylamine Sulfate also shows promise as a chromogenic substrate in various enzymatic assays, particularly those involving oxidoreductases such as laccase and peroxidase.

Principle

In the presence of the respective enzyme and its substrate (e.g., hydrogen peroxide for peroxidase), 4,4'-Diaminodiphenylamine Sulfate can be oxidized to a colored product. The rate of color formation is proportional to the enzyme activity, allowing for the quantification of the enzyme or its substrate.

Proposed Experimental Protocol for Peroxidase Activity

1. Reagents and Materials:

  • 4,4'-Diaminodiphenylamine Sulfate solution (0.1% w/v in a suitable buffer)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.03% v/v)

  • Peroxidase enzyme standard or sample

  • Appropriate buffer (e.g., phosphate or citrate buffer, pH optimized for the specific peroxidase)

  • Spectrophotometer with kinetic measurement capabilities

2. Assay Procedure:

  • In a cuvette, combine the buffer, 4,4'-Diaminodiphenylamine Sulfate solution, and the peroxidase sample.

  • Initiate the reaction by adding the hydrogen peroxide solution.

  • Immediately start monitoring the change in absorbance at the λmax of the colored product over a set period.

  • The rate of change in absorbance (ΔAbs/min) is proportional to the peroxidase activity.

Signaling Pathway

G Figure 3. Peroxidase-mediated Oxidation A 4,4'-Diaminodiphenylamine Sulfate (Reduced, Colorless) E Peroxidase C Oxidized Product (Colored) A->C Oxidation B H₂O₂ D H₂O B->D Reduction

Caption: Enzymatic oxidation of 4,4'-Diaminodiphenylamine Sulfate.

Conclusion

4,4'-Diaminodiphenylamine Sulfate is a promising chromogenic reagent with potential applications in the spectrophotometric determination of various analytes, including oxidizing agents and in enzymatic assays. The proposed methods in these notes provide a solid foundation for researchers to develop and validate specific assays tailored to their needs. Further optimization and validation of these protocols are recommended for specific laboratory conditions and sample matrices.

References

Method

Application Notes and Protocols for 4,4'-Diaminodiphenylamine Sulfate in Industrial Water Treatment

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of 4,4'-Diaminodiphenylamine Sulfate as a corrosion inhibitor and oxygen scave...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4,4'-Diaminodiphenylamine Sulfate as a corrosion inhibitor and oxygen scavenger in industrial water treatment. Due to the limited availability of specific public-domain protocols for this compound, the following sections detail its postulated mechanism of action and provide generalized experimental protocols for its evaluation.

Introduction

4,4'-Diaminodiphenylamine Sulfate is a salt of an aromatic amine. Aromatic amines are known to be effective corrosion inhibitors and antioxidants.[1][2] Derivatives of diphenylamine are utilized as antioxidants in various industrial applications, including lubricants, by preventing oxidative degradation.[3][4][5] In industrial water systems, such as boilers and cooling towers, the presence of dissolved oxygen is a primary cause of corrosion. Chemical agents that can either remove dissolved oxygen (oxygen scavengers) or form a protective barrier on metal surfaces (corrosion inhibitors) are crucial for maintaining system integrity and efficiency.[6][7][8]

Based on its chemical structure, 4,4'-Diaminodiphenylamine Sulfate is proposed to function as a dual-action water treatment agent.

Postulated Mechanism of Action

The efficacy of 4,4'-Diaminodiphenylamine Sulfate in industrial water treatment is likely attributable to two primary functions:

  • Corrosion Inhibition: Aromatic amines can act as corrosion inhibitors by adsorbing onto metal surfaces. The nitrogen atoms in the amine groups have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, forming a protective film.[1][2] This film acts as a barrier, isolating the metal from the corrosive aqueous environment.

  • Oxygen Scavenging: The antioxidant properties of diphenylamine derivatives suggest that 4,4'-Diaminodiphenylamine Sulfate can react with and neutralize dissolved oxygen in the water.[3][4][9] This chemical reduction of oxygen mitigates its role in the electrochemical corrosion process.

Mechanism_of_Action cluster_water Industrial Water System cluster_inhibitor 4,4'-Diaminodiphenylamine Sulfate Metal_Surface Metal Surface (e.g., Boiler Steel) Corrosion Corrosion Metal_Surface->Corrosion Corrosion Dissolved_O2 Dissolved Oxygen (O2) Dissolved_O2->Corrosion Accelerates DPDS 4,4'-Diaminodiphenylamine Sulfate Adsorption Adsorption DPDS->Adsorption Adsorbs onto Reaction Redox Reaction DPDS->Reaction Reacts with Protective_Film Protective Film Formation Adsorption->Protective_Film Forms Protective_Film->Metal_Surface Shields Protective_Film->Corrosion Inhibits Reaction->Dissolved_O2 Neutralizes Inert_Products Inert Byproducts Reaction->Inert_Products Forms Inert_Products->Corrosion Prevents

Caption: Postulated dual-action mechanism of 4,4'-Diaminodiphenylamine Sulfate.

Application: Corrosion Inhibition and Oxygen Scavenging in Closed-Loop Systems

This protocol outlines a general procedure for evaluating the effectiveness of 4,4'-Diaminodiphenylamine Sulfate as a corrosion inhibitor and oxygen scavenger in a simulated industrial closed-loop water system, such as a laboratory-scale boiler feedwater simulator.

Materials and Equipment
  • 4,4'-Diaminodiphenylamine Sulfate

  • Deionized water

  • Corrosive industrial water (or synthetic equivalent with known composition)

  • Metal coupons (e.g., mild steel, copper) of known dimensions and weight

  • Laboratory-scale water circulation system with temperature control

  • Dissolved oxygen meter and probe

  • pH meter

  • Analytical balance (±0.1 mg)

  • Electrochemical workstation (for advanced analysis)

  • Glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bars

Experimental Protocols

Protocol for Evaluating Corrosion Inhibition (Weight Loss Method)

This protocol is based on the standard weight-loss method for evaluating corrosion inhibitors.

  • Preparation of Metal Coupons:

    • Clean metal coupons by degreasing with acetone, followed by acid pickling (e.g., in inhibited hydrochloric acid) to remove any existing oxide layer.

    • Rinse thoroughly with deionized water and then acetone.

    • Dry the coupons in a desiccator and weigh them accurately to the nearest 0.1 mg.

  • Preparation of Test Solutions:

    • Prepare a stock solution of 4,4'-Diaminodiphenylamine Sulfate in deionized water.

    • Prepare a series of test solutions by dosing the corrosive industrial water with varying concentrations of the 4,4'-Diaminodiphenylamine Sulfate stock solution (e.g., 0, 10, 25, 50, 100 ppm).

  • Corrosion Test:

    • Suspend the pre-weighed metal coupons in each test solution using non-metallic hooks.

    • Place the solutions in the water circulation system and maintain a constant temperature relevant to the industrial application (e.g., 80°C).

    • Circulate the water for a specified period (e.g., 24, 48, or 72 hours).

  • Post-Test Analysis:

    • Remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).

    • Rinse, dry, and reweigh the coupons.

  • Calculations:

    • Calculate the weight loss for each coupon.

    • Determine the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K × W) / (A × T × D) Where:

      • K = a constant (3.45 × 10^6 for mpy)

      • W = weight loss in grams

      • A = surface area of the coupon in cm²

      • T = exposure time in hours

      • D = density of the metal in g/cm³

    • Calculate the inhibitor efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor.

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_test Corrosion Test cluster_analysis Analysis Prep_Coupons Prepare & Weigh Metal Coupons Suspend_Coupons Suspend Coupons in Test Solutions Prep_Coupons->Suspend_Coupons Prep_Solutions Prepare Test Solutions (with varying inhibitor concentrations) Prep_Solutions->Suspend_Coupons Circulate Circulate at Controlled Temperature Suspend_Coupons->Circulate Clean_Weigh Clean & Reweigh Coupons Circulate->Clean_Weigh Calculate Calculate Weight Loss, Corrosion Rate & Efficiency Clean_Weigh->Calculate

Caption: Experimental workflow for corrosion inhibition evaluation.

Protocol for Evaluating Oxygen Scavenging Efficacy

This protocol provides a method to assess the ability of 4,4'-Diaminodiphenylamine Sulfate to remove dissolved oxygen from water.

  • System Setup:

    • Fill a sealed reaction vessel with a known volume of air-saturated industrial water.

    • Place the vessel in a temperature-controlled water bath.

    • Insert a dissolved oxygen probe and a magnetic stir bar.

  • Baseline Measurement:

    • Stir the water and allow the dissolved oxygen reading to stabilize. Record this initial value.

  • Inhibitor Dosing:

    • Inject a predetermined amount of the 4,4'-Diaminodiphenylamine Sulfate stock solution to achieve the desired concentration in the vessel.

  • Data Collection:

    • Record the dissolved oxygen concentration at regular intervals (e.g., every minute) until the reading stabilizes or reaches a minimum value.

  • Analysis:

    • Plot the dissolved oxygen concentration versus time to determine the reaction rate.

    • Calculate the amount of oxygen removed per ppm of the inhibitor.

Oxygen_Scavenging_Workflow Setup Setup Sealed Reaction Vessel with Air-Saturated Water Baseline Measure Initial Dissolved Oxygen Setup->Baseline Dose Inject Inhibitor Stock Solution Baseline->Dose Monitor Record Dissolved Oxygen Concentration Over Time Dose->Monitor Analyze Analyze Reaction Rate and Oxygen Removal Capacity Monitor->Analyze

Caption: Experimental workflow for oxygen scavenging evaluation.

Data Presentation

The following tables present illustrative data for the evaluation of 4,4'-Diaminodiphenylamine Sulfate. Note: This data is hypothetical and for demonstrative purposes only.

Table 1: Illustrative Corrosion Inhibition Data

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mpy)Inhibitor Efficiency (%)
0 (Blank)0.052115.8-
100.02658.049.4
250.01303.975.3
500.00621.988.0
1000.00351.193.0

Table 2: Illustrative Oxygen Scavenging Data

Time (minutes)Dissolved Oxygen (ppm) at 50 ppm Inhibitor
08.5
17.2
54.1
101.8
150.5
200.2

Conclusion

4,4'-Diaminodiphenylamine Sulfate shows potential as a dual-function agent for industrial water treatment, likely acting as both a corrosion inhibitor and an oxygen scavenger. The provided generalized protocols offer a framework for its systematic evaluation. Researchers and professionals should adapt these methodologies to their specific water chemistry, system parameters, and materials of construction to determine the optimal dosage and performance of this compound. Further studies, including electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy, can provide deeper insights into its inhibition mechanism.

References

Application

Application Notes: Synthesis of Azo Dyes Using 4,4'-Diaminodiphenylamine Derivatives

Introduction Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] They are extensively used as colorants in the textile, printi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] They are extensively used as colorants in the textile, printing, and food industries due to their vibrant colors, cost-effectiveness, and straightforward synthesis.[1][2] In research and drug development, azo compounds serve as valuable biological stains, chromogenic reagents, and potential therapeutic agents.[1]

A significant advancement in dye chemistry involves the use of 4,4'-diaminodiphenylamine-2-sulfonic acid as a key intermediate for producing direct dyes. This compound has emerged as a crucial and safer alternative to benzidine, a known carcinogen, thereby aligning with modern safety and environmental standards.[3][4] Dyes synthesized from this intermediate offer a wide spectrum of colors and are primarily used for dyeing textiles like cotton, wool, and silk.[5] The presence of the sulfonic acid group enhances the water solubility of the final dye, a critical property for many dyeing processes.[5]

Principle of Synthesis

The synthesis of bis-azo dyes from 4,4'-diaminodiphenylamine derivatives is a well-established two-step process:

  • Tetrazotization : This initial step involves the conversion of the two primary aromatic amino groups of 4,4'-diaminodiphenylamine-2-sulfonic acid into a bis-diazonium salt (a tetrazonium salt). This is achieved by treating the amine with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at a low temperature (0-5 °C).[5][][7] The resulting tetrazonium salt is a highly reactive electrophile.

  • Azo Coupling : The tetrazonium salt is then immediately reacted with an electron-rich aromatic compound, known as a coupling component (e.g., a phenol or an aromatic amine like H-acid).[5][8] The electrophilic diazonium groups attack the activated aromatic ring of the coupling component to form two stable azo bridges, resulting in the final bis-azo dye.[5] The pH of the coupling reaction is critical and is adjusted based on the nature of the coupling component (alkaline for phenols, acidic for amines).[8]

Data Presentation

The following tables summarize key data for the starting materials and representative dyes synthesized from diphenylamine derivatives.

Table 1: Physicochemical Properties of a Key Intermediate

Property Value
Compound Name 4,4'-Diaminodiphenylamine-2-sulfonic acid
CAS Number 91-30-5
Molecular Formula C₁₂H₁₂N₂O₃S
Molecular Weight 276.3 g/mol
Appearance Grey powder
Application Intermediate for dye synthesis

[5]

Table 2: Characterization and Quantitative Data of Representative Azo Dyes

Starting Material Coupling Component Wavelength of Max. Absorption (λmax) Yield Dye Class
4-Aminoantipyrine Diphenylamine 555 nm Not Specified Mono-azo
4'-Amino-4-nitrodiphenylamine-2-sulfonic acid 1-Aminonaphthalene-6/7-sulfonic acid Not Specified Good Yield Mono-azo
4'-Amino-4-nitrodiphenylamine-2-sulfonic acid Resorcinol Not Specified Good Yield Mono-azo
4,4'-Diaminodiphenylamine-2-sulfonic acid H-acid Varies (e.g., Violet color) Typically high (e.g., 85%) Bis-azo

[1][5]

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Bis-Azo Dye from 4,4'-Diaminodiphenylamine-2-sulfonic Acid

This protocol details the tetrazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid and its subsequent coupling with H-acid (1-amino-8-naphthol-3,6-disulfonic acid).[5]

Materials:

  • 4,4'-diaminodiphenylamine-2-sulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • H-acid

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Urea or Sulfamic Acid

  • Distilled water

  • Ice

Procedure:

Step 1: Tetrazotization of 4,4'-Diaminodiphenylamine-2-sulfonic acid [5]

  • In a beaker, create a suspension of one molar equivalent of 4,4'-diaminodiphenylamine-2-sulfonic acid in distilled water.

  • Add concentrated hydrochloric acid and stir the mixture to ensure complete protonation of the amino groups.[5]

  • Cool the suspension to 0-5 °C in an ice bath with continuous, vigorous stirring.[5]

  • Prepare a solution of sodium nitrite (approximately 2 molar equivalents) in a small amount of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is strictly maintained between 0-5 °C.[5][8]

  • After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the tetrazotization reaction is complete.[5] Any excess nitrous acid can be neutralized with a small amount of urea or sulfamic acid.[4]

Step 2: Preparation of the Coupling Component Solution [5]

  • In a separate beaker, dissolve the coupling component (two molar equivalents of H-acid) in distilled water.[5]

  • Adjust the pH to make the solution alkaline using sodium carbonate or sodium hydroxide, which activates the coupling component.[4][5]

  • Cool this solution to 0-5 °C in an ice bath.[8]

Step 3: Azo Coupling Reaction [5]

  • Slowly add the cold tetrazotized solution from Step 1 to the cold, alkaline solution of the coupling component from Step 2 with vigorous stirring.[5][8]

  • Maintain the temperature at 0-5 °C and the alkaline pH during the addition. A distinct color change should be observed as the bis-azo dye forms.[5]

  • Continue stirring the reaction mixture for several hours in the ice bath to ensure the coupling reaction is complete.[4][5]

Step 4: Isolation and Purification of the Dye [5]

  • Precipitate the dye from the solution by adding sodium chloride ("salting out").[4][5]

  • Filter the precipitated dye using vacuum filtration.[5]

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities and excess reagents.[5]

  • Dry the final product in an oven at a low temperature.

Protocol 2: Application of the Synthesized Dye to Cotton Fabric

This protocol provides a general procedure for applying the synthesized direct dye to a textile substrate.[5]

Procedure:

  • Prepare the Dyebath : Dissolve a small amount of the synthesized dye in water. Add sodium chloride or sodium sulfate to the dyebath, which acts as an electrolyte to promote dye exhaustion onto the fabric.[5]

  • Dyeing Process :

    • Introduce a wetted piece of cotton fabric into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to near boiling (90-100 °C) over 30-45 minutes.[5]

    • Continue dyeing at this temperature for 60-90 minutes with occasional stirring for even coloration.[5]

    • Towards the end of the dyeing process, a fixing agent like sodium carbonate can be added to facilitate dye fixation.[5]

  • Rinsing and Soaping :

    • Remove the fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye.[5]

    • Perform a soaping treatment by washing the fabric with a hot detergent solution, followed by rinsing with hot and then cold water.[5]

  • Drying : Dry the dyed fabric in the air or a low-temperature oven.[5]

Visualizations

G A 4,4'-Diaminodiphenylamine -2-sulfonic acid D Step 1: Prepare Amine Suspension & Cool (0-5°C) A->D B Coupling Component (e.g., H-acid) F Step 3: Prepare Coupling Component Solution B->F C Reagents (HCl, NaNO2, NaOH) C->D C->F E Step 2: Tetrazotization (Add NaNO2 solution) D->E G Step 4: Azo Coupling Reaction (Mix Solutions at 0-5°C) E->G F->G H Step 5: Isolation & Purification (Salting Out, Filtration, Drying) G->H I Purified Bis-Azo Dye H->I J Textile Dyeing Application I->J

Caption: Workflow for the synthesis and application of a bis-azo dye.

G A 4,4'-Diaminodiphenylamine -2-sulfonic Acid (Starting Amine) B Tetrazonium Salt (Reactive Intermediate) A->B  Step 1: Tetrazotization  (NaNO2, HCl, 0-5°C) C Final Bis-Azo Dye B->C  Step 2: Azo Coupling  (+ Coupling Component)

Caption: Core two-step chemical transformation in bis-azo dye synthesis.

Troubleshooting & Optimization Notes

  • Purity of Amine : The starting aromatic amine must be pure. Impurities can lead to side reactions and the formation of colored byproducts.[8]

  • Temperature Control : The diazotization (tetrazotization) reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C. If the temperature rises above this range, the diazonium salt can decompose and react with water to form unwanted phenol byproducts, releasing nitrogen gas.[8]

  • Rate of Addition : The sodium nitrite solution should be added slowly and dropwise to the amine solution to control the reaction rate and temperature effectively.[8] Similarly, the diazonium salt solution should be added slowly to the coupling component solution to improve the yield and purity of the final dye.[8]

  • pH Control : The pH must be carefully controlled during both stages. A strong acidic medium is required for the diazotization step to generate nitrous acid and stabilize the resulting diazonium salt.[] For the coupling step, the pH must be optimized for the specific coupling component (e.g., alkaline for phenols like H-acid) to ensure it is sufficiently nucleophilic.[8]

  • Immediate Use : Diazonium salts are generally unstable and should be used immediately in the subsequent coupling reaction.[8] They should not be stored.

References

Method

Application Notes and Protocols: 4,4'-Diaminodiphenylamine Sulfate in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4'-Diaminodiphenylamine, also known as N-phenyl-p-phenylenediamine, is a versatile aromatic diamine. Its sulfate salt serves as a stable prec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminodiphenylamine, also known as N-phenyl-p-phenylenediamine, is a versatile aromatic diamine. Its sulfate salt serves as a stable precursor for the ligand in coordination chemistry. The presence of two primary amine groups and a secondary amine bridge allows for diverse coordination modes, acting as a monodentate, bidentate-bridging, or chelating ligand. This flexibility enables the formation of a wide array of coordination complexes and polymers with various transition metals. These complexes are of significant interest for their potential applications in catalysis, materials science, and as precursors for pharmacologically active compounds. Due to the limited direct literature on 4,4'-Diaminodiphenylamine Sulfate as a ligand, this document provides generalized protocols and application insights based on structurally similar aromatic diamines such as 4,4'-diaminodiphenylmethane and p-phenylenediamine.

Synthesis of Coordination Complexes

The synthesis of coordination complexes with 4,4'-Diaminodiphenylamine typically involves the reaction of the sulfate salt with a metal salt in a suitable solvent. The sulfate anion may remain as a counter-ion or be replaced by other anions present in the reaction mixture. The general synthesis strategy can be illustrated as follows:

G Ligand 4,4'-Diaminodiphenylamine Sulfate Solution Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt Solution (e.g., MCl₂, M(NO₃)₂, etc.) MetalSalt->Reaction Solvent Solvent System (e.g., Ethanol, DMF, Water) Solvent->Reaction Heating Heating / Stirring (e.g., Reflux, Hydrothermal) Reaction->Heating Isolation Isolation of Product (Filtration, Evaporation) Heating->Isolation Complex Coordination Complex [M(L)n]Xy Isolation->Complex

Caption: General workflow for the synthesis of coordination complexes.

Experimental Protocol: General Synthesis of a Metal Complex

This protocol is a generalized procedure based on the synthesis of complexes with analogous diamine ligands.[1]

Materials:

  • 4,4'-Diaminodiphenylamine Sulfate

  • Metal(II) salt (e.g., NiSO₄·7H₂O, CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., Ethanol, Methanol, Dimethylformamide (DMF), Water)

  • Deionized water

Procedure:

  • Dissolve 4,4'-Diaminodiphenylamine Sulfate (1 mmol) in a suitable solvent (20 mL). Gentle heating may be required to aid dissolution.

  • In a separate flask, dissolve the metal salt (1 mmol) in the same or a miscible solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the desired product.

  • Formation of a precipitate may indicate the formation of the coordination complex.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Characterization of Coordination Complexes

The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

TechniqueInformation Obtained
Elemental Analysis Determines the percentage composition of C, H, N, and S, which helps in confirming the empirical formula of the complex.
FT-IR Spectroscopy Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the amine groups (N-H stretching and bending).
UV-Vis Spectroscopy Reveals information about the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands.[2]
¹H NMR Spectroscopy Can be used for diamagnetic complexes to understand the ligand environment in the coordination sphere. Broadening or shifting of peaks indicates coordination.
X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Magnetic Susceptibility Determines the magnetic properties of the complex, indicating the oxidation state and spin state of the metal ion.[2]
Thermogravimetric Analysis (TGA) Investigates the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
Experimental Protocol: FT-IR Spectroscopy

Procedure:

  • Prepare a KBr pellet of the dried complex by grinding a small amount of the sample with dry KBr powder.

  • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free ligand to identify shifts in the characteristic peaks of the amine groups. A shift in the N-H stretching or bending vibrations is indicative of coordination to the metal center. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can often be attributed to M-N bond vibrations.[3]

Potential Applications

While specific applications for 4,4'-Diaminodiphenylamine Sulfate complexes are not extensively documented, based on related structures, potential areas of application include:

Catalysis

Coordination complexes of aromatic diamines can act as catalysts in various organic transformations. The metal center can facilitate redox reactions, and the ligand can influence the selectivity of the reaction. For instance, manganese complexes have been studied for their catalytic oxidation properties.[4] The general mechanism often involves the coordination of the substrate to the metal center, followed by a catalytic transformation.

G Catalyst [M(diamine)n]^(x+) Catalyst ActiveSpecies Activated Complex Catalyst->ActiveSpecies Substrate Coordination Substrate Substrate Substrate->ActiveSpecies Product Product ActiveSpecies->Catalyst Catalyst Regeneration ActiveSpecies->Product Catalytic Transformation

References

Application

Application Notes and Protocols for 4,4'-Diaminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4'-Diaminodiphenylamine Sulfate is a chemical compound with applications in various scientific fields, including chemistry and biology. It se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminodiphenylamine Sulfate is a chemical compound with applications in various scientific fields, including chemistry and biology. It serves as a precursor in the synthesis of dyes and pigments and is utilized in biochemical assays and as a staining agent.[1] While detailed analytical protocols for 4,4'-Diaminodiphenylamine Sulfate are not extensively documented in publicly available literature, this document provides a comprehensive overview of its potential analytical applications. The methodologies described herein are based on established principles for similar aromatic amines and may serve as a foundational guide for method development and validation.

Electrochemical Detection of Hydrogen Sulfide

One of the specific analytical applications of 4,4'-Diaminodiphenylamine Sulfate is in the electrochemical detection of hydrogen sulfide. The compound reacts electrochemically with sulfide ions at a glassy carbon electrode, leading to the formation of sulfur heterocycles.[1] This reaction allows for the sensitive quantification of sulfide.

Quantitative Data
ParameterValueAnalytical MethodReference
Limit of Detection (LOD)~0.1 µMSquare-Wave Voltammetry[1]
Experimental Protocol

Instrumentation:

  • Glassy carbon electrode

  • Potentiostat capable of cyclic and square-wave voltammetry

  • Standard electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

Reagents:

  • 4,4'-Diaminodiphenylamine Sulfate solution

  • Phosphate buffer (pH 7.4)

  • Hydrogen sulfide standards of known concentrations

Procedure:

  • Prepare the phosphate buffer (pH 7.4) to stabilize the reaction intermediates.[1]

  • Modify the glassy carbon electrode with a 4,4'-Diaminodiphenylamine Sulfate solution.

  • Immerse the three-electrode system into the electrochemical cell containing the phosphate buffer.

  • Add a known concentration of the hydrogen sulfide standard to the cell.

  • Perform cyclic voltammetry to observe the distinct redox peaks resulting from the reaction between 4,4'-Diaminodiphenylamine Sulfate and sulfide ions.[1]

  • For enhanced sensitivity, utilize square-wave voltammetry.[1]

  • Construct a calibration curve by plotting the peak current against the concentration of hydrogen sulfide standards.

  • Measure the peak current of the unknown sample and determine its hydrogen sulfide concentration from the calibration curve.

Experimental Workflow

G cluster_0 Electrochemical Detection of H2S prep Prepare Phosphate Buffer (pH 7.4) and H2S Standards electrode Modify Glassy Carbon Electrode with 4,4'-Diaminodiphenylamine Sulfate prep->electrode setup Set up 3-Electrode Electrochemical Cell electrode->setup measurement Perform Cyclic/Square-Wave Voltammetry setup->measurement calibration Construct Calibration Curve measurement->calibration analysis Analyze Unknown Sample calibration->analysis

Caption: Workflow for Electrochemical Detection of H₂S.

High-Performance Liquid Chromatography (HPLC) Analysis

Expected Quantitative Performance Data (Requires Validation)
ParameterExpected RangeAnalytical MethodReference (for 4-Aminodiphenylamine sulfate)
Linearity (R²)> 0.999HPLC-UV[2]
Limit of Detection (LOD)~0.05 µg/mLHPLC-UV[2]
Limit of Quantification (LOQ)~0.15 µg/mLHPLC-UV[2]
Accuracy (% Recovery)98 - 102%HPLC-UV[2]
Precision (%RSD)< 2%HPLC-UV[2]
Experimental Protocol (Adapted from 4-Aminodiphenylamine sulfate method)

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)

  • 4,4'-Diaminodiphenylamine Sulfate standard of known purity

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and phosphate buffer.

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 80% to 20% Acetonitrile

    • 25-30 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined (a starting wavelength of 254 nm can be used)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a suitable amount of 4,4'-Diaminodiphenylamine Sulfate in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing 4,4'-Diaminodiphenylamine Sulfate in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 4,4'-Diaminodiphenylamine Sulfate in the sample from its peak area using the calibration curve.

HPLC Analysis Workflow

G cluster_1 HPLC Analysis Workflow prep_standards Prepare Calibration Standards hplc_analysis Inject Standards and Sample into HPLC prep_standards->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_acquisition Acquire Chromatograms hplc_analysis->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Generalized workflow for HPLC analysis.

UV-Vis Spectrophotometry

A colorimetric method based on a diazotization-coupling reaction is a simple and cost-effective approach for the quantification of aromatic amines. The following protocol, adapted from the method for 4-Aminodiphenylamine sulfate, would require optimization and validation for 4,4'-Diaminodiphenylamine Sulfate.[2]

Expected Quantitative Performance Data (Requires Validation)
ParameterExpected RangeAnalytical MethodReference (for 4-Aminodiphenylamine sulfate)
Linearity (R²)> 0.998UV-Vis Spectrophotometry[2]
Limit of Detection (LOD)~0.1 µg/mLUV-Vis Spectrophotometry[2]
Limit of Quantification (LOQ)~0.3 µg/mLUV-Vis Spectrophotometry[2]
Accuracy (% Recovery)95 - 105%UV-Vis Spectrophotometry[2]
Precision (%RSD)< 5%UV-Vis Spectrophotometry[2]
Experimental Protocol (Adapted from 4-Aminodiphenylamine sulfate method)

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • 0.1% (w/v) Sodium nitrite solution

  • 1% (w/v) Sulfamic acid solution

  • 0.5% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Hydrochloric acid (1 M)

  • 4,4'-Diaminodiphenylamine Sulfate standard of known purity

Procedure:

  • Diazotization: To 1 mL of the sample solution containing 4,4'-Diaminodiphenylamine Sulfate, add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution. Mix well and allow to stand for 5 minutes in an ice bath.[2]

  • Removal of Excess Nitrite: Add 1 mL of 1% sulfamic acid solution, mix, and let it stand for 3 minutes.[2]

  • Coupling Reaction: Add 1 mL of 0.5% NED solution and mix. A colored azo dye will form.[2]

  • Measurement: After 10 minutes, measure the absorbance of the solution at the wavelength of maximum absorption (to be determined, typically around 540-560 nm) against a reagent blank.[2]

  • Quantification: Prepare a series of standards and follow the same procedure to construct a calibration curve of absorbance versus concentration. Determine the concentration of the sample from its absorbance.

UV-Vis Spectrophotometry Workflow

G cluster_2 UV-Vis Spectrophotometry Workflow diazotization Diazotization of Sample/Standard remove_nitrite Removal of Excess Nitrite diazotization->remove_nitrite coupling Azo Coupling Reaction remove_nitrite->coupling measurement Measure Absorbance coupling->measurement quantification Quantify Analyte measurement->quantification

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Potential Application in Enzymatic Assays

Based on the demonstrated utility of 4-aminodiphenylamine as an efficient mediator for various oxidases (e.g., glucose oxidase, lactate oxidase), it is plausible that 4,4'-Diaminodiphenylamine Sulfate could also function as a chromogenic substrate or mediator in enzymatic assays. In such a system, the enzyme would catalyze the oxidation of its substrate, and the generated product (e.g., hydrogen peroxide) would then oxidize 4,4'-Diaminodiphenylamine Sulfate, leading to a colored product that can be quantified spectrophotometrically.

Conceptual Signaling Pathway for an Enzymatic Assay

G cluster_3 Conceptual Enzymatic Assay Pathway substrate Substrate enzyme Oxidase Enzyme substrate->enzyme product Product + H2O2 enzyme->product h2o2 H2O2 peroxidase Peroxidase product->peroxidase H2O2 dpds_oxidized Oxidized Product (Colored) peroxidase->dpds_oxidized dpds_reduced 4,4'-Diaminodiphenylamine Sulfate (Reduced) dpds_reduced->peroxidase

Caption: Conceptual pathway for an enzyme-coupled assay.

Application in Staining

4,4'-Diaminodiphenylamine Sulfate is mentioned to be utilized as a staining agent in biological applications.[1] However, specific protocols for its use in histological or cytological staining are not detailed in the available literature. It is likely used as a component in the synthesis of a larger dye molecule or in a histochemical reaction where its oxidation produces a colored precipitate at the site of specific enzyme activity or chemical species. Further research and methods development would be required to establish specific staining protocols.

Disclaimer: The experimental protocols and quantitative data provided, particularly for HPLC and UV-Vis spectrophotometry, are adapted from methods for structurally related compounds and are intended for guidance purposes only. These methods must be thoroughly validated by the end-user for their specific application and sample matrix to ensure accuracy and reliability.

References

Method

Application Notes and Protocols: Polymerization of 4,4'-Diaminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4'-Diaminodiphenylamine and its derivatives are aromatic amines with significant potential in the development of electroactive polymers. Thes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminodiphenylamine and its derivatives are aromatic amines with significant potential in the development of electroactive polymers. These polymers are of interest due to their unique electronic, optical, and electrochemical properties, making them suitable for a range of applications including sensors, electrochromic devices, and corrosion protection. The sulfate salt of 4,4'-Diaminodiphenylamine can serve as a monomer in polymerization reactions, where the sulfate ion can also act as a dopant, influencing the conductivity and properties of the resulting polymer.

This document provides detailed application notes and protocols for the polymerization of 4,4'-Diaminodiphenylamine Sulfate, with a primary focus on electropolymerization, a common and effective method for synthesizing thin films of conducting polymers directly onto an electrode surface. The protocols and data presented are based on established methodologies for structurally similar aromatic amines and should be considered a starting point for experimental design and optimization.

Principle of Electropolymerization

Electropolymerization is an electrochemical process where a monomer in solution is polymerized onto an electrode surface through the application of an electrical potential. For aromatic amines like 4,4'-Diaminodiphenylamine, the process typically involves the oxidation of the monomer to form radical cations. These reactive species then couple to form dimers, oligomers, and ultimately a polymer film that deposits on the electrode surface. The properties of the resulting polymer film, such as thickness, morphology, and conductivity, can be controlled by adjusting the electrochemical parameters, including the potential range, scan rate, number of cycles, and the composition of the electrolyte solution.

Potential Applications

Polymers derived from 4,4'-Diaminodiphenylamine are expected to exhibit properties similar to other polyaniline and polyphenylenediamine derivatives. Potential applications include:

  • Electrochemical Sensors: The electroactive nature of the polymer can be utilized for the sensitive and selective detection of various analytes.

  • Electrochromic Devices: The ability of the polymer to change color upon oxidation and reduction makes it a candidate for smart windows and displays.

  • Corrosion Protection: Thin films of the polymer can form a protective barrier on metal surfaces, inhibiting corrosion.

  • Energy Storage: The redox properties of the polymer may be suitable for applications in batteries and supercapacitors.

Experimental Protocols

The following protocols are provided as a general guideline for the electropolymerization of 4,4'-Diaminodiphenylamine Sulfate. Optimization of these parameters is recommended for specific applications.

Protocol 1: Electropolymerization via Cyclic Voltammetry

This protocol describes the formation of a poly(4,4'-Diaminodiphenylamine) film on a glassy carbon electrode (GCE) using cyclic voltammetry.

Materials:

  • 4,4'-Diaminodiphenylamine Sulfate (monomer)

  • Sulfuric acid (H₂SO₄), 0.5 M (electrolyte)

  • Deionized water

  • Glassy carbon electrode (GCE, working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE, reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate in deionized water for 5 minutes.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.5 M sulfuric acid solution in deionized water.

    • Prepare a 10 mM solution of 4,4'-Diaminodiphenylamine Sulfate in the 0.5 M sulfuric acid electrolyte.

  • Electropolymerization:

    • Set up a three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the 10 mM 4,4'-Diaminodiphenylamine Sulfate solution.

    • Perform cyclic voltammetry by cycling the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s. An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the electrode surface.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode gently with the 0.5 M sulfuric acid electrolyte to remove any unreacted monomer.

    • The modified electrode is now ready for characterization.

Characterization of the Polymer Film
  • Electrochemical Characterization: The electrochemical properties of the polymer film can be investigated by running cyclic voltammetry in a monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄). The resulting voltammogram will show the redox peaks corresponding to the polymer's electrochemical activity.

  • Spectroelectrochemical Characterization: To study the electrochromic properties, the polymerization can be carried out on a transparent conductive electrode, such as indium tin oxide (ITO) coated glass. The UV-Vis absorption spectra can then be recorded at different applied potentials.

  • Surface Morphology: The surface morphology of the polymer film can be examined using Scanning Electron Microscopy (SEM).

Data Presentation

The following table summarizes typical experimental parameters for the electropolymerization of aromatic amines, which can be used as a starting point for 4,4'-Diaminodiphenylamine Sulfate.

ParameterValueReference Analogy
Monomer Concentration 10 - 100 mMBased on electropolymerization of similar aromatic amines.
Electrolyte 0.5 - 1.0 M H₂SO₄Common acidic medium for aniline and its derivatives.
Potential Window -0.2 V to +1.0 V vs. Ag/AgClTypical range for oxidation of aromatic amines.
Scan Rate 20 - 100 mV/sStandard scan rates for electropolymerization.
Number of Cycles 10 - 20 cyclesSufficient for the formation of a stable film.
Working Electrode Glassy Carbon, ITO, PlatinumCommon electrodes for electropolymerization.
Reference Electrode Ag/AgCl, SCEStandard reference electrodes.
Counter Electrode Platinum wire, Graphite rodInert counter electrodes.

Visualizations

Experimental Workflow for Electropolymerization and Characterization

experimental_workflow cluster_prep Preparation cluster_ep Electropolymerization cluster_char Characterization prep_monomer Prepare Monomer Solution (4,4'-Diaminodiphenylamine Sulfate in H₂SO₄) ep_setup Assemble 3-Electrode Cell prep_monomer->ep_setup prep_electrode Prepare Working Electrode (e.g., GCE) prep_electrode->ep_setup ep_cv Cyclic Voltammetry (-0.2V to +1.0V, 50 mV/s, 15 cycles) ep_setup->ep_cv ep_film Polymer Film Deposition ep_cv->ep_film char_electrochem Electrochemical Analysis (CV in monomer-free electrolyte) ep_film->char_electrochem char_spectro Spectroelectrochemical Analysis (UV-Vis at different potentials) ep_film->char_spectro char_morph Surface Morphology (SEM) ep_film->char_morph

Caption: Workflow for the synthesis and characterization of poly(4,4'-Diaminodiphenylamine).

Proposed Polymerization Mechanism

polymerization_mechanism M Monomer (4,4'-Diaminodiphenylamine) M_radical Radical Cation (M.+) M->M_radical -e⁻ (Oxidation) Dimer Dimer M_radical->Dimer + M.+ (Coupling) Polymer Polymer Chain Dimer->Polymer + n(M.+)

Caption: Proposed mechanism for the electropolymerization of 4,4'-Diaminodiphenylamine.

Application

Application Notes: 4,4'-Diaminodiphenylamine Sulfate in the Formulation of Anti-Corrosive Coatings

Introduction 4,4'-Diaminodiphenylamine and its derivatives are recognized for their role in the synthesis of high-performance polymers. These polymers often exhibit excellent thermal stability, mechanical strength, and c...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Diaminodiphenylamine and its derivatives are recognized for their role in the synthesis of high-performance polymers. These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications, including protective coatings.[1] The sulfate salt of 4,4'-Diaminodiphenylamine, in particular, is noted for its use in anti-corrosive coating materials designed to prevent metal corrosion.[2][3] The inherent electroactive properties of conducting polymers derived from aniline and its derivatives can provide corrosion protection by forming a passive barrier layer on the metal surface, which inhibits the corrosive process.[4]

These application notes provide detailed protocols for the preparation and evaluation of anti-corrosive coatings utilizing 4,4'-Diaminodiphenylamine Sulfate. The methodologies are based on established techniques for similar aromatic diamines used as monomers for conductive polymer coatings or as curing agents in traditional resin systems like epoxy.

Experimental Protocols

Protocol 1: Electrochemical Deposition of a Poly(4,4'-Diaminodiphenylamine) Coating

This protocol describes the in-situ electropolymerization of 4,4'-Diaminodiphenylamine Sulfate onto a metal substrate to form a protective, conductive polymer coating. This method is adapted from electrochemical synthesis procedures for similar aniline-based copolymers.[5]

Materials:

  • 4,4'-Diaminodiphenylamine Sulfate (C₁₂H₁₅N₃O₄S)[2]

  • Sulfuric Acid (H₂SO₄), 0.5 M solution

  • Ethanol

  • Deionized water

  • Metal substrate (e.g., mild steel, stainless steel, or glassy carbon electrode for characterization)

  • Standard three-electrode electrochemical cell (working electrode: metal substrate; counter electrode: platinum wire; reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Preparation:

    • Mechanically polish the metal substrate using successively finer grades of SiC paper.

    • Degrease the substrate by sonicating in ethanol for 10 minutes.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of 4,4'-Diaminodiphenylamine Sulfate in 0.5 M H₂SO₄. Stir until the monomer is fully dissolved.

  • Electropolymerization:

    • Assemble the three-electrode cell with the prepared substrate as the working electrode.

    • Fill the cell with the electrolyte solution.

    • Perform electropolymerization using cyclic voltammetry (CV). Scan the potential typically between -0.2 V and +1.2 V (vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50 mV/s. A growing polymer film should be observed on the substrate.

  • Post-Treatment:

    • After polymerization, gently rinse the coated substrate with deionized water to remove any unreacted monomer and electrolyte.

    • Dry the coated sample in a desiccator at room temperature before characterization.

Protocol 2: Formulation of an Epoxy-Based Coating with 4,4'-Diaminodiphenylamine Sulfate as a Curing Agent/Additive

This protocol outlines the use of 4,4'-Diaminodiphenylamine Sulfate as a component in a traditional two-part epoxy coating. Aromatic diamines are effective curing agents for epoxy resins, creating highly cross-linked, chemically resistant networks.[1]

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • 4,4'-Diaminodiphenylamine Sulfate

  • A suitable solvent (e.g., Dimethylformamide - DMF) to aid dissolution if needed

  • Metal substrate (e.g., mild steel coupons)

  • Applicator (e.g., brush or draw-down bar)

  • Curing oven

Procedure:

  • Substrate Preparation:

    • Prepare the metal coupons by sandblasting or chemical etching to create a suitable surface profile for adhesion.

    • Clean and degrease the coupons with acetone or ethanol and dry completely.

  • Coating Formulation:

    • If necessary, gently warm the epoxy resin to reduce its viscosity.

    • Dissolve the 4,4'-Diaminodiphenylamine Sulfate in a minimal amount of DMF. The stoichiometric amount of the diamine relative to the epoxy equivalent weight should be calculated.

    • Thoroughly mix the dissolved diamine solution with the epoxy resin in the calculated ratio until a homogeneous mixture is achieved.

  • Coating Application:

    • Apply the formulated mixture onto the prepared metal substrate using a brush or a draw-down bar to achieve a uniform wet film thickness (e.g., 100 µm).

  • Curing:

    • Allow the coated substrate to stand at room temperature for 1-2 hours to allow for solvent evaporation.

    • Transfer the sample to a curing oven. Cure at a temperature of 120-150°C for 2-4 hours. The exact curing schedule may need optimization.[1]

    • Allow the cured coating to cool slowly to room temperature before testing.

Protocol 3: Evaluation of Anti-Corrosive Performance

This protocol details standard electrochemical tests to quantify the corrosion protection efficiency of the prepared coatings.

Materials & Equipment:

  • Coated metal substrate

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum or Graphite)

Procedure:

  • Electrochemical Impedance Spectroscopy (EIS):

    • Immerse the coated sample in the 3.5% NaCl solution and allow the open circuit potential (OCP) to stabilize (approx. 30 minutes).

    • Perform an EIS measurement at the OCP over a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV).

    • Analyze the resulting Nyquist and Bode plots. A high impedance value at low frequency (|Z|₀.₀₁Hz) indicates good barrier protection.[6]

  • Potentiodynamic Polarization:

    • After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).

    • Plot the resulting potential vs. log(current density) to generate Tafel plots.

    • Extract the corrosion potential (Ecorr) and corrosion current density (Icorr) from the plots. Lower Icorr values signify better corrosion resistance.[7]

Data Presentation

The following tables present example data that would be obtained from the anti-corrosive performance evaluation.

Table 1: Example Electrochemical Impedance Spectroscopy (EIS) Data | Coating Sample | Low-Frequency Impedance (|Z| at 0.01 Hz, Ω·cm²) | Phase Angle at High Frequency (degrees) | | :--- | :--- | :--- | | Uncoated Mild Steel | 1.5 x 10³ | -25 | | Epoxy + DADS Coating | 8.2 x 10⁷ | -85 | | Electropolymerized PDADS | 5.5 x 10⁶ | -78 |

Higher |Z| values and phase angles approaching -90° indicate superior capacitive behavior and barrier protection.

Table 2: Example Potentiodynamic Polarization Data

Coating Sample Corrosion Potential (Ecorr, V vs. SCE) Corrosion Current Density (Icorr, A/cm²) Protection Efficiency (%)
Uncoated Mild Steel -0.650 7.5 x 10⁻⁶ -
Epoxy + DADS Coating -0.280 9.1 x 10⁻⁹ 99.88

| Electropolymerized PDADS | -0.315 | 4.2 x 10⁻⁸ | 99.44 |

Protection Efficiency (%) is calculated as: (1 - Icorr(coated) / Icorr(uncoated)) x 100. Lower Icorr and more positive Ecorr values indicate better performance.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion protection.

G cluster_prep Substrate Preparation cluster_coating Coating Application cluster_eval Performance Evaluation p1 Mechanical Polishing p2 Solvent Degreasing p1->p2 p3 Rinsing & Drying p2->p3 c1 Electropolymerization of DADS Monomer p3->c1 Method 1 c2 Epoxy Formulation with DADS Curing Agent p3->c2 Method 2 e1 Electrochemical Cell Setup (3.5% NaCl) c1->e1 c3 Film Application c2->c3 c4 Thermal Curing c3->c4 c4->e1 e2 EIS Measurement e1->e2 e3 Potentiodynamic Polarization e1->e3 e4 Data Analysis e2->e4 e3->e4 end End e4->end start Start start->p1 G cluster_coating Protective Coating cluster_metal Metal Substrate O2 O₂ Coating Poly(4,4'-Diaminodiphenylamine) or Epoxy-Amine Network O2->Coating Blocks Access H2O H₂O H2O->Coating Blocks Access Cl Cl⁻ Cl->Coating Blocks Access Metal Metal (e.g., Steel) Coating->Metal Forms a passive barrier layer

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Diaminodiphenylamine Sulfate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4,4'-Diaminodiphenylamine Sulfate....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4,4'-Diaminodiphenylamine Sulfate. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4,4'-Diaminodiphenylamine?

A1: The most common industrial and laboratory synthesis of 4,4'-Diaminodiphenylamine (4-ADPA) involves a two-step process. The first step is the synthesis of 4-Nitrodiphenylamine (4-NDPA), followed by the reduction of the nitro group to an amine.

The synthesis of 4-NDPA is typically achieved through:

  • Condensation of a p-substituted nitrobenzene with aniline: A widely used industrial method involves the reaction of p-chloronitrobenzene with aniline. This can be accomplished through Ullmann condensation or Buchwald-Hartwig amination.[1]

  • Nucleophilic Aromatic Substitution of Hydrogen (NASH): A more environmentally friendly approach is the direct reaction of aniline and nitrobenzene.[1][2]

The subsequent reduction of 4-NDPA to 4-ADPA is commonly performed via catalytic hydrogenation.[3][4]

Q2: How is 4,4'-Diaminodiphenylamine converted to its sulfate salt?

A2: 4,4'-Diaminodiphenylamine is converted to its sulfate salt by reacting the free amine with sulfuric acid. Typically, the purified 4,4'-Diaminodiphenylamine is dissolved in a suitable solvent, such as ethanol or isopropanol, and then a stoichiometric amount of sulfuric acid (often diluted in the same solvent) is added dropwise with stirring. The 4,4'-Diaminodiphenylamine Sulfate then precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any excess acid, and then dried.

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters are critical for the successful synthesis of 4,4'-Diaminodiphenylamine Sulfate:

  • Temperature: The temperature needs to be carefully controlled, especially during the exothermic catalytic hydrogenation step, to prevent side reactions and ensure selectivity.

  • Pressure: In catalytic hydrogenation using hydrogen gas, maintaining the optimal pressure is crucial for the reaction rate and completion.

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Pt/C, Pd/C, Raney Nickel) and its concentration significantly impact the reaction's efficiency and can help minimize the formation of byproducts.[3][4]

  • Solvent Purity: The use of high-purity, and in some cases, anhydrous and degassed solvents is important to prevent catalyst poisoning and side reactions.

  • pH: The pH of the reaction medium can influence the reaction rate and the stability of the product.

Q4: What are the common side reactions and impurities?

A4: During the synthesis of 4,4'-Diaminodiphenylamine, several side reactions can occur, leading to impurities. In the reduction of 4-Nitrodiphenylamine, intermediates such as nitroso and hydroxylamine species can form. These can lead to the formation of colored dimeric byproducts like azoxy and azo compounds.[4] Incomplete reactions can also leave unreacted starting materials in the final product. During the formation of the sulfate salt, excess sulfuric acid can be an impurity if not properly washed away.

Q5: How can the final product be purified?

A5: The crude 4,4'-Diaminodiphenylamine can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of isopropanol and water.[5] Column chromatography can also be employed for higher purity.[4] The final 4,4'-Diaminodiphenylamine Sulfate, being a salt, is typically purified by washing the precipitate thoroughly with a cold solvent after filtration to remove any soluble impurities and excess acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield of 4,4'-Diaminodiphenylamine Catalyst Deactivation or Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[4]Ensure high purity of all reagents and solvents. Consider filtering the substrate solution before adding the catalyst. If poisoning is suspected, a fresh batch of catalyst may be needed.
Poor Catalyst Quality: The catalyst may be old, have reduced activity, or be of a low grade.Use a fresh, high-quality catalyst from a reputable supplier.
Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure.[4]Monitor the reaction progress using TLC or HPLC. Ensure the reaction is run for a sufficient duration at the optimal temperature and pressure.
Formation of Colored Impurities (e.g., orange, red, or brown) Formation of Azoxy and Azo Compounds: Accumulation of nitroso and hydroxylamine intermediates can lead to the formation of colored dimeric byproducts.[4]Optimize reaction conditions, such as increasing hydrogen pressure, to minimize the accumulation of these intermediates. Ensure efficient stirring to promote mass transfer.
Oxidation of the Product: The aromatic amine product can be susceptible to air oxidation, which can lead to discoloration.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction mixture promptly after completion.
Difficulties in Isolating the Product Product is Soluble in the Reaction Mixture: The product may not precipitate effectively from the workup solution.Concentrate the solution to induce precipitation. Alternatively, add a non-polar co-solvent to decrease the product's solubility.
Formation of a Fine Precipitate that is Difficult to Filter: The product may crash out of solution as very fine particles.Allow the precipitate to digest (age) in the mother liquor, possibly with gentle stirring, to encourage the formation of larger crystals.
Problems During the Formation of the Sulfate Salt Product is Oily or Gummy: The presence of impurities or residual solvent can interfere with crystallization.Ensure the starting 4,4'-Diaminodiphenylamine is of high purity. Try adding the sulfuric acid solution more slowly or at a lower temperature.
Low Yield of the Sulfate Salt: The salt may have some solubility in the chosen solvent.Cool the solution in an ice bath to maximize precipitation. Use a minimal amount of solvent for the reaction and washing.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrodiphenylamine via Ullmann Condensation

This protocol describes the synthesis of the intermediate, 4-Nitrodiphenylamine, from p-nitrochlorobenzene and aniline.[1]

Reactants:

  • p-Nitrochlorobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N-methylpyrrolidone (NMP)

Procedure:

  • To a flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrochlorobenzene, aniline, potassium carbonate, and a catalytic amount of CuI.

  • Add NMP as the solvent.

  • Heat the mixture to 180-210°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of 4-Nitrodiphenylamine

This protocol details the reduction of 4-Nitrodiphenylamine to 4,4'-Diaminodiphenylamine.[3][4]

Reactants:

  • 4-Nitrodiphenylamine (1.0 eq)

  • Catalyst (e.g., 5% Pt/C or Raney Nickel)

  • Hydrogen gas

  • Solvent (e.g., Ethanol, Ethyl acetate, or Methanol)

Procedure:

  • In a hydrogenation vessel, dissolve 4-Nitrodiphenylamine in the chosen solvent.

  • Carefully add the catalyst (typically 1-5 wt% of the substrate) under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 3-5 atm) and stir vigorously at room temperature or with gentle heating (40-60°C).

  • Monitor the reaction by observing hydrogen uptake or by TLC/HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 4,4'-Diaminodhenylamine.

Protocol 3: Preparation of 4,4'-Diaminodiphenylamine Sulfate

This protocol describes the conversion of the free amine to its sulfate salt.

Reactants:

  • 4,4'-Diaminodiphenylamine (1.0 eq)

  • Sulfuric acid (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the purified 4,4'-Diaminodiphenylamine in a minimal amount of warm ethanol.

  • In a separate flask, dilute the stoichiometric amount of concentrated sulfuric acid in ethanol.

  • Slowly add the sulfuric acid solution to the stirred solution of the amine.

  • The sulfate salt will precipitate. Continue stirring for a short period to ensure complete precipitation.

  • Cool the mixture in an ice bath.

  • Filter the precipitate and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum.

Data Presentation

Table 1: Catalysts and General Conditions for the Reduction of 4-Nitrodiphenylamine
CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Typical Yield
5% Pt/CH₂ gasEthanol, Ethyl Acetate25 - 603 - 5>95%[1]
Raney NiH₂ gasMethanol25 - 503 - 5High
10% Pd/CH₂ gasEthanol25 - 401 - 4High[5]
Raney Ni-Al alloy & Al powderIn situ H₂ generationDilute aqueous alkaline solution80AtmosphericHigh[6]
Table 2: Comparison of Synthetic Routes to 4,4'-Diaminodiphenylamine
Synthetic RouteStarting MaterialsKey FeaturesAdvantagesDisadvantages
Two-Step: Ullmann Condensation & Reduction p-Chloronitrobenzene, AnilineCopper-catalyzed C-N bond formation followed by catalytic hydrogenation.Well-established, high yields.Requires high temperatures, use of a halogenated starting material.
Two-Step: Buchwald-Hartwig Amination & Reduction p-Chloronitrobenzene, AnilinePalladium-catalyzed C-N bond formation followed by catalytic hydrogenation.Milder reaction conditions than Ullmann, high yields.Palladium catalyst can be expensive.
One-Pot: NASH & In Situ Reduction Aniline, NitrobenzeneDirect C-H activation/C-N bond formation followed by in situ reduction."Greener" process (avoids halogenated materials), one-pot procedure.[2]May require specific catalysts and bases (e.g., TMAH).[6]

Visualizations

G cluster_0 Synthesis of 4-Nitrodiphenylamine (4-NDPA) cluster_1 Alternative 'Green' Synthesis of 4-NDPA Intermediate cluster_2 Reduction to 4,4'-Diaminodiphenylamine (4-ADPA) cluster_3 Sulfate Salt Formation p-Chloronitrobenzene p-Chloronitrobenzene Ullmann/Buchwald-Hartwig Ullmann/Buchwald-Hartwig p-Chloronitrobenzene->Ullmann/Buchwald-Hartwig Aniline_1 Aniline Aniline_1->Ullmann/Buchwald-Hartwig 4-NDPA_1 4-Nitrodiphenylamine Ullmann/Buchwald-Hartwig->4-NDPA_1 4-NDPA_input 4-NDPA or Mixture 4-NDPA_1->4-NDPA_input Nitrobenzene Nitrobenzene NASH Nucleophilic Aromatic Substitution of Hydrogen Nitrobenzene->NASH Aniline_2 Aniline Aniline_2->NASH 4-NDPA_2 4-Nitrodiphenylamine/ 4-Nitrosodiphenylamine Mixture NASH->4-NDPA_2 4-NDPA_2->4-NDPA_input Reduction Catalytic Hydrogenation 4-NDPA_input->Reduction 4-ADPA 4,4'-Diaminodiphenylamine Reduction->4-ADPA 4-ADPA_input 4,4'-Diaminodiphenylamine 4-ADPA->4-ADPA_input Sulfation Reaction with H₂SO₄ 4-ADPA_input->Sulfation Final_Product 4,4'-Diaminodiphenylamine Sulfate Sulfation->Final_Product

Caption: Synthetic workflow for 4,4'-Diaminodiphenylamine Sulfate.

G Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity and Purity of Reagents/Solvents Low_Yield->Check_Catalyst Yes Colored_Impurities Colored Impurities Present? Low_Yield->Colored_Impurities No Check_Conditions Verify Reaction Time, Temperature, and Pressure Check_Catalyst->Check_Conditions Check_Conditions->Colored_Impurities Inert_Atmosphere Ensure Inert Atmosphere (N₂ or Ar) and Prompt Workup Colored_Impurities->Inert_Atmosphere Yes Isolation_Issues Difficulty Isolating Product? Colored_Impurities->Isolation_Issues No Optimize_Reduction Optimize Reduction Conditions (e.g., higher H₂ pressure) Inert_Atmosphere->Optimize_Reduction Optimize_Reduction->Isolation_Issues Adjust_Solvent Concentrate Solution or Add Anti-Solvent Isolation_Issues->Adjust_Solvent Yes Salt_Formation_Issues Issues with Sulfate Salt Formation? Isolation_Issues->Salt_Formation_Issues No Age_Precipitate Allow Precipitate to Age for Larger Crystals Adjust_Solvent->Age_Precipitate Age_Precipitate->Salt_Formation_Issues Purify_Amine Ensure High Purity of Starting Amine Salt_Formation_Issues->Purify_Amine Yes Successful_Synthesis Successful_Synthesis Salt_Formation_Issues->Successful_Synthesis No Control_Addition Control Rate of Acid Addition and Temperature Purify_Amine->Control_Addition Control_Addition->Successful_Synthesis

Caption: Troubleshooting logic for the synthesis of 4,4'-Diaminodiphenylamine Sulfate.

G Start Start: Crude Reaction Mixture Filter_Catalyst Filter to Remove Catalyst Start->Filter_Catalyst Solvent_Evaporation Solvent Evaporation Filter_Catalyst->Solvent_Evaporation Crude_Amine Crude 4,4'-Diaminodiphenylamine Solvent_Evaporation->Crude_Amine Recrystallization Recrystallization from Ethanol/Water Crude_Amine->Recrystallization Pure_Amine Pure 4,4'-Diaminodiphenylamine Recrystallization->Pure_Amine Dissolve_in_Ethanol Dissolve in Ethanol Pure_Amine->Dissolve_in_Ethanol Add_H2SO4 Add H₂SO₄ in Ethanol Dissolve_in_Ethanol->Add_H2SO4 Precipitation Precipitation of Sulfate Salt Add_H2SO4->Precipitation Filter_and_Wash Filter and Wash with Cold Ethanol Precipitation->Filter_and_Wash Drying Dry Under Vacuum Filter_and_Wash->Drying Final_Product Final Product: 4,4'-Diaminodiphenylamine Sulfate Drying->Final_Product

Caption: Process flow for the purification and salt formation of 4,4'-Diaminodiphenylamine.

References

Optimization

stability and storage issues of 4,4'-Diaminodiphenylamine Sulfate

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and storage of 4,4'-Diaminodiphenylamine Sulfate. It includes troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and storage of 4,4'-Diaminodiphenylamine Sulfate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and use.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the handling, storage, and stability of 4,4'-Diaminodiphenylamine Sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4,4'-Diaminodiphenylamine Sulfate? A1: For optimal long-term stability, 4,4'-Diaminodiphenylamine Sulfate should be stored in a cool, dry, and dark environment.[1] A temperature range of 2-8°C is recommended.[1] The container must be tightly sealed to protect the compound from moisture and air.[1][2] For enhanced protection, especially for long-term storage, consider storing it under an inert atmosphere such as argon or nitrogen.[1]

Q2: How sensitive is this compound to light and air? A2: 4,4'-Diaminodiphenylamine Sulfate is sensitive to both light and air.[1][3][4] Exposure to UV or ambient light can induce photodegradation, while exposure to air can cause oxidation, leading to the formation of colored impurities like quinone-like products.[1][3] It is crucial to store the compound in amber or opaque containers to minimize light exposure.[1]

Q3: What are the visible signs of degradation? A3: The compound is typically a light grey or off-white to bluish-purple crystalline powder.[1][3] A noticeable darkening of color is a primary indicator of degradation due to oxidation and/or photodegradation.[1] Another sign of degradation is the compound becoming clumpy or sticky, which suggests moisture absorption from high humidity or an improperly sealed container.[1]

Q4: What are the primary degradation pathways? A4: The main degradation pathways for 4,4'-Diaminodiphenylamine Sulfate are oxidation and photodegradation.[1] Oxidation occurs upon exposure to air, while photodegradation is caused by light.[1] Hydrolysis can also occur under conditions of high humidity.[1]

Q5: Can I use the compound if it has changed color or become clumpy? A5: It is not recommended. A change in color or physical state is a strong indicator of degradation, meaning the purity of the compound is compromised.[1] Using degraded material can lead to inaccurate and unreliable experimental results.[1] Before use, a purity analysis, such as HPLC, should be performed on any material showing signs of degradation.[1]

Troubleshooting Common Issues

Observed Issue Potential Cause Recommended Actions
Compound has darkened in color over time. Exposure to air (oxidation) and/or light (photodegradation).[1]1. It is best to discard the degraded material.[1]2. Review storage procedures to ensure the container is tightly sealed and protected from light.[1]3. For future storage, consider using an inert atmosphere (e.g., argon).[1]
The powder has become clumpy or sticky. Absorption of moisture due to high humidity or an improperly sealed container.[1]1. Dry the material in a desiccator under a vacuum.2. Re-test for purity (e.g., via HPLC) before use.[1]3. Store in a desiccator or a controlled low-humidity environment with a tightly sealed container.[1]
Inconsistent experimental results using different batches. Degradation of older batches due to improper storage or lot-to-lot variability.[1]1. Visually inspect each batch and review its certificate of analysis (CoA).2. Perform a purity test on all batches before use to ensure consistency.[1]3. Confirm that all batches have been stored under identical, recommended conditions.[1]
Low assay values in a stability study. Significant degradation has occurred under the tested conditions.[1]1. Investigate the specific environmental factors (temperature, light, humidity) causing degradation.2. Refer to forced degradation study protocols to identify the compound's vulnerabilities.

Summary of Storage and Handling Conditions

The following table summarizes the recommended conditions for storing and handling 4,4'-Diaminodiphenylamine Sulfate to ensure its stability.

Parameter Recommendation Reasoning
Temperature 2-8°C for long-term storage.[1] Room temperature is also mentioned for inert atmospheres.[5]To slow down potential thermal degradation.
Light Store in amber or opaque, tightly sealed containers.[1] Avoid exposure to UV and ambient light.[4]The compound is light-sensitive and subject to photodegradation.[1]
Atmosphere Store under an inert atmosphere (argon or nitrogen) for maximum stability.[1][3]To prevent oxidation from exposure to air.[1]
Moisture Keep in a tightly sealed container in a dry, well-ventilated place.[2][4] Use a desiccator if necessary.To prevent moisture absorption and potential hydrolysis.[1]
Handling Use appropriate personal protective equipment (gloves, safety glasses).[2][4] Handle in a well-ventilated area to avoid dust formation.[4][6]The compound is classified as hazardous and can be harmful if swallowed, inhaled, or in contact with skin.[3][7]

Experimental Protocols

To quantitatively assess the stability of 4,4'-Diaminodiphenylamine Sulfate, forced degradation studies and chromatographic analysis are recommended.

Protocol 1: Forced Degradation Studies

Forced degradation studies help identify the degradation pathways and develop stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.[1]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.[1]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours in a calibrated oven.[1]

  • Photodegradation: Expose the solid sample to light as specified in ICH guideline Q1B (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light). A control sample should be protected from light.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a precise method for assessing the purity of 4,4'-Diaminodiphenylamine Sulfate and quantifying any degradation products.[8]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-15 min: 20% to 80% Acetonitrile

      • 15-20 min: 80% Acetonitrile

      • 20-25 min: 80% to 20% Acetonitrile

      • 25-30 min: 20% Acetonitrile[9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Detection Wavelength: 254 nm.[9]

    • Injection Volume: 10-20 µL.[8][9]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[9]

    • Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Quantification:

    • Prepare a series of calibration standards of high-purity 4,4'-Diaminodiphenylamine Sulfate.[8]

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the purity of the sample by comparing its peak area to the calibration curve.[8]

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common stability and storage issues with 4,4'-Diaminodiphenylamine Sulfate.

G cluster_0 Troubleshooting Workflow A Observed Issue B Color Change (Darkening) A->B C Clumping or Sticky Texture A->C D Inconsistent Results A->D E Potential Cause: Oxidation / Photodegradation B->E F Potential Cause: Moisture Absorption C->F G Potential Cause: Improper Storage / Lot Variation D->G H Recommended Action: - Discard Material - Review Storage (Light/Air) - Use Inert Atmosphere E->H I Recommended Action: - Dry in Desiccator - Re-test Purity (HPLC) - Store in Dry Environment F->I J Recommended Action: - Test Purity of All Batches - Review CoA - Standardize Storage G->J

Caption: Troubleshooting workflow for stability issues.

Degradation Pathways

This diagram outlines the primary degradation pathways for 4,4'-Diaminodiphenylamine Sulfate when exposed to common environmental stressors.

G cluster_1 Primary Degradation Pathways A 4,4'-Diaminodiphenylamine Sulfate (Stable) E Oxidized Products (e.g., Quinone-like impurities) A->E Oxidation F Photodegradation Products A->F Photodegradation G Hydrolysis Products A->G Hydrolysis B Exposure to Air (Oxygen) B->E C Exposure to Light (UV/Ambient) C->F D High Humidity D->G

Caption: Key degradation pathways for the compound.

References

Troubleshooting

Technical Support Center: Purification of 4,4'-Diaminodiphenylamine Sulfate by Recrystallization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-Diaminodiphenylamine Sulfate by recrystallization. The information is tailored for research...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-Diaminodiphenylamine Sulfate by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 4,4'-Diaminodiphenylamine Sulfate?

A1: An ethanol-water mixture is a highly effective solvent system for the recrystallization of 4,4'-Diaminodiphenylamine Sulfate. The compound is soluble in ethanol and sparingly soluble in water.[1] This allows for the dissolution of the compound in a minimal amount of hot ethanol, followed by the addition of hot water as an anti-solvent to induce crystallization upon cooling.

Q2: What are the common impurities found in crude 4,4'-Diaminodiphenylamine Sulfate?

A2: Common impurities can originate from the synthesis of the precursor, 4-aminodiphenylamine. These may include unreacted starting materials such as aniline and nitrobenzene derivatives, as well as byproducts like azobenzene and phenazine.[2]

Q3: My purified 4,4'-Diaminodiphenylamine Sulfate crystals are still colored. What can I do?

A3: If your crystals remain colored, it is likely due to the presence of colored impurities. You can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.

Q4: What is the expected appearance and melting point of pure 4,4'-Diaminodiphenylamine Sulfate?

A4: Pure 4,4'-Diaminodiphenylamine Sulfate typically appears as a blue-white or grey-to-bluish-purple crystalline powder.[1] The anhydrous form has a high melting point of around 300°C, while hydrate forms may decompose at lower temperatures.[1]

Q5: What safety precautions should I take when working with 4,4'-Diaminodiphenylamine Sulfate?

A5: 4,4'-Diaminodiphenylamine Sulfate is classified as a hazardous material and should be handled with care.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 4,4'-Diaminodiphenylamine Sulfate.
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated. 2. The rate of cooling is too rapid. 3. The presence of significant impurities is lowering the melting point of the mixture.1. Reheat the solution to dissolve the oil, then add a small amount of additional hot ethanol to decrease the saturation level. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Consider a pre-purification step or use activated charcoal to remove some impurities. A different solvent system might also be necessary.
The recrystallization yield is very low. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. The crystals were washed with too much cold solvent. 3. Premature crystallization occurred during hot filtration.1. Before discarding the mother liquor, try cooling it further in an ice-salt bath to see if more crystals form. In the future, use the minimum amount of hot solvent necessary for dissolution. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.
The crystals are very fine and difficult to filter. The solution cooled too quickly, leading to rapid precipitation instead of slow crystal growth.Allow the solution to cool slowly and undisturbed. A slower cooling rate promotes the formation of larger, more easily filterable crystals.

Data Presentation

Qualitative Solubility of 4,4'-Diaminodiphenylamine Sulfate
Solvent Solubility Notes
EthanolSolubleA good solvent for dissolving the compound when hot.
Diethyl EtherSolubleCan be used as a solvent.
WaterSparingly Soluble / InsolubleAn effective anti-solvent when used with ethanol.
Dimethyl Sulfoxide (DMSO)Soluble

Experimental Protocols

Detailed Methodology for Recrystallization of 4,4'-Diaminodiphenylamine Sulfate from an Ethanol-Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude 4,4'-Diaminodiphenylamine Sulfate. Add a minimal amount of 95% ethanol and a boiling chip or magnetic stir bar. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a stemless glass funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used). If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.

  • Crystallization: Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow Experimental Workflow for Recrystallization A 1. Dissolution Crude 4,4'-Diaminodiphenylamine Sulfate in minimal hot ethanol B 2. Decolorization (Optional) Add activated charcoal and boil A->B If solution is colored C 3. Hot Filtration Remove insoluble impurities A->C If no decolorization needed B->C D 4. Crystallization Slow cooling to room temperature, then ice bath C->D E 5. Isolation Vacuum filtration D->E F 6. Washing Wash crystals with ice-cold ethanol E->F G 7. Drying Vacuum oven F->G H Pure Crystals G->H

Caption: Experimental Workflow for the Recrystallization of 4,4'-Diaminodiphenylamine Sulfate.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues Start Start Recrystallization Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Compound Oils Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Success Successful Crystallization Issue->Success No TooMuchSolvent Reduce solvent volume Add seed crystal Scratch flask NoCrystals->TooMuchSolvent TooConcentrated Add more hot solvent Cool slowly OilingOut->TooConcentrated ImpurityIssue Check for impurities Consider pre-purification OilingOut->ImpurityIssue CheckProcedure Review protocol: - Minimal hot solvent? - Pre-heated funnel? - Minimal washing? LowYield->CheckProcedure TooMuchSolvent->Issue TooConcentrated->Issue ImpurityIssue->Issue CheckProcedure->Issue

Caption: Logical Flowchart for Troubleshooting Recrystallization Problems.

References

Optimization

Technical Support Center: 4,4'-Diaminodiphenylamine Sulfate Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Diaminodiphenylamine Sulfate. The following...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Diaminodiphenylamine Sulfate. The following sections address common issues related to byproduct formation during its synthesis and offer solutions for their identification and mitigation.

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide addresses specific issues that may arise during the synthesis of 4,4'-Diaminodiphenylamine Sulfate, leading to the formation of impurities.

Issue Potential Cause Recommended Solution
Presence of Starting Materials in Final Product Incomplete reaction during the synthesis of the 4-aminodiphenylamine precursor.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of starting materials like 4-aminodiphenylamine, aniline, or nitrobenzene derivatives.[1] - Optimize reaction time, temperature, and catalyst loading to drive the reaction to completion.
Formation of Dark-Colored Impurities Side reactions, such as the coupling of diazonium salt intermediates with unreacted 4-aminodiphenylamine, can lead to colored byproducts.[2] Oxidation of the final product can also cause discoloration.[3]- If diazonium intermediates are possible, maintain a slight excess of acid and add the nitrite solution slowly to minimize the presence of free amine for coupling.[2] - For the final product, handle and store it under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent oxidation and photodegradation.[3]
Observation of Unexpected Peaks in HPLC Analysis Formation of synthesis byproducts such as azobenzene, phenazine, or N-methyl aniline during the preparation of the 4-aminodiphenylamine precursor.[1] Oligomeric amines can also form.[4]- Utilize HPLC in conjunction with mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and elucidate their structures. - Adjust the purification method, such as recrystallization or column chromatography, to effectively remove these byproducts.
Incomplete Reduction of Nitro Groups In the synthesis involving the reduction of a dinitro-diphenylamine precursor, the reaction may not go to completion, leaving intermediates.- Intermediates such as 2-amino-4-nitrodiphenylamine or 4-amino-2-nitrodiphenylamine may be present.[5] - Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC or HPLC to confirm the disappearance of the nitro-intermediates.
Product is a Tarry or Oily Substance Presence of moisture or impurities in the starting materials.[2]- Ensure all solvents and starting materials are thoroughly dried before use. - Recrystallize the starting materials if their purity is questionable.[2]
Difficulty in Isolating the Product The product may have some solubility in the reaction mixture, or it may form a fine precipitate that is difficult to filter.[2]- To decrease solubility and promote precipitation, consider adding a saturated solution of a non-nucleophilic salt like sodium sulfate ("salting out").[2] - To obtain larger, more easily filterable crystals, allow the precipitate to stand at a low temperature for a period (digestion).[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect in the synthesis of 4,4'-Diaminodiphenylamine Sulfate?

A1: The most common byproducts can be categorized as follows:

  • Unreacted Starting Materials: These can include 4-aminodiphenylamine, aniline, and nitrobenzene derivatives.[1]

  • Synthesis-Related Byproducts: During the formation of the diphenylamine structure, byproducts like azobenzene, phenazine, and N-methyl aniline can be generated.[1] In certain synthesis routes, oligomeric amines may also be formed.[4]

  • Incomplete Reaction Products: If the synthesis involves the reduction of a dinitro precursor, incompletely reduced intermediates such as 2-amino-4-nitrodiphenylamine may be present.[5]

  • Degradation Products: The final product is susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.[3]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for effective byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the main product from byproducts and quantifying their relative amounts.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can help elucidate the detailed chemical structure of isolated byproducts.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can identify the presence of specific functional groups in the byproducts, aiding in their characterization.[4]

Q3: What general steps can I take to minimize byproduct formation?

A3: To minimize byproduct formation, consider the following:

  • Use High-Purity Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.[2]

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants. For instance, in catalytic hydrogenation, excessive hydrogen pressure can lead to over-reduction.[4]

  • Maintain an Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[2]

  • Control pH: The pH of the reaction medium can be critical. For example, in reactions that may involve diazonium intermediates, maintaining an acidic pH can enhance stability.[2]

Q4: My final product of 4,4'-Diaminodiphenylamine Sulfate has a dark color. What could be the cause and how can I purify it?

A4: A dark color in the final product often indicates the presence of oxidized impurities or byproducts from side reactions.[2][3] The primary methods for purification are:

  • Recrystallization: This is a common and effective technique for purifying solid organic compounds. Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly can yield purer crystals, leaving the impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed to isolate the desired product from the colored impurities.

Experimental Protocols

General Protocol for HPLC Analysis of 4,4'-Diaminodiphenylamine Sulfate and Byproducts

This protocol provides a general guideline for the analysis of 4,4'-Diaminodiphenylamine Sulfate and potential impurities using reverse-phase HPLC.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is commonly used. The specific gradient will need to be optimized based on the separation of the main peak from the impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength around 254 nm is often suitable for aromatic compounds. A PDA detector will allow for the monitoring of multiple wavelengths.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude 4,4'-Diaminodiphenylamine Sulfate.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample.

    • Run the HPLC method and record the chromatogram.

    • Analyze the retention times and peak areas to determine the purity of the main product and the relative amounts of any byproducts.

Visualizations

Byproduct_Identification_Workflow Workflow for Byproduct Identification A Crude 4,4'-Diaminodiphenylamine Sulfate Sample B Initial Analysis (TLC, HPLC) A->B C Pure Product? B->C D Isolate Byproducts (Prep-HPLC, Column Chromatography) C->D No G Final Purified Product C->G Yes E Structural Elucidation (LC-MS, NMR, FT-IR) D->E F Identify Byproduct Structures E->F

Caption: A general workflow for the identification and characterization of byproducts.

Troubleshooting_Logic Troubleshooting Logic for Impure Product A Impure Product Obtained B Identify Impurities (HPLC, LC-MS) A->B C Starting Materials Present? B->C D Known Byproducts? C->D No E Optimize Reaction Conditions (Time, Temp, Stoichiometry) C->E Yes F Modify Purification (Recrystallization, Chromatography) D->F Yes H Unknown Impurities D->H No G Re-run Reaction E->G F->G I Further Structural Analysis H->I

Caption: A logical approach to troubleshooting the presence of impurities in the final product.

References

Troubleshooting

Technical Support Center: 4,4'-Diaminodiphenylamine Sulfate Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,4'-Diaminodiphenylamine Sulfate solutions. Below you will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,4'-Diaminodiphenylamine Sulfate solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with 4,4'-Diaminodiphenylamine Sulfate solutions.

Issue 1: Solution Discoloration (Darkening)

  • Possible Causes:

    • Oxidation: Exposure to air can cause the solution to oxidize, leading to the formation of colored impurities.[1]

    • Photodegradation: The compound is sensitive to light, and exposure to ambient or UV light can induce degradation and color change.[1][2]

  • Solutions:

    • Work in a controlled environment: Whenever possible, handle the solution in a dimly lit area.

    • Use protective containers: Store solutions in amber or opaque containers to minimize light exposure.[1]

    • Inert atmosphere: For long-term storage or sensitive applications, consider purging the solution and headspace of the container with an inert gas like argon or nitrogen to prevent oxidation.[1]

    • Fresh Preparation: Prepare solutions fresh before use to minimize the duration of exposure to potential degradants.

Issue 2: Precipitation in the Solution

  • Possible Causes:

    • Degradation Products: The precipitate may consist of insoluble degradation products, indicating significant decomposition of the 4,4'-Diaminodiphenylamine Sulfate.[3]

    • Solubility Issues: The compound is sparingly soluble in water, and precipitation may occur if the concentration exceeds its solubility limit at a given temperature.

  • Solutions:

    • Discard and Prepare Fresh: If degradation is suspected, it is best to discard the solution and prepare a new one under optimal conditions (low temperature, protection from light).[3]

    • Verify Concentration and Solvent: Ensure the concentration is within the solubility limits for the chosen solvent system. Gentle warming and sonication can aid in dissolution, but be mindful of potential thermal degradation.

    • pH Adjustment: The stability of related compounds can be pH-dependent.[3] Ensure the pH of your solution is within a stable range, which is often mildly acidic to neutral for similar compounds.[3]

Issue 3: Inconsistent Experimental Results

  • Possible Causes:

    • Degraded Solution: Using a degraded or partially degraded solution is a primary cause of inconsistent and unreliable results.[1]

    • Batch-to-Batch Variability: There may be inherent differences in the purity or stability of different manufacturing lots.

  • Solutions:

    • Purity Analysis: Before use, especially for critical applications, perform a purity analysis (e.g., via HPLC) on your 4,4'-Diaminodiphenylamine Sulfate solid or solution.[1]

    • Standardized Solution Preparation: Adhere to a strict, standardized protocol for solution preparation to minimize variability.

    • Proper Storage: Ensure all batches of the solid compound and prepared solutions are stored under the recommended conditions (cool, dry, and dark).[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4,4'-Diaminodiphenylamine Sulfate solutions?

A1: The main degradation pathways for 4,4'-Diaminodiphenylamine Sulfate are oxidation, photodegradation, and hydrolysis.[1] Oxidation occurs upon exposure to air, photodegradation is induced by light, and hydrolysis can happen in the presence of moisture.[1]

Q2: What are the ideal storage conditions for solid 4,4'-Diaminodiphenylamine Sulfate and its solutions?

A2: For optimal stability, solid 4,4'-Diaminodiphenylamine Sulfate should be stored in a cool, dry, and dark environment, with a recommended temperature of 2-8°C.[1] Containers should be tightly sealed to protect against moisture and air.[1][3] For solutions, storage in amber or opaque containers, protected from light, and at a cool temperature is crucial.[1] For enhanced protection against oxidation, storing under an inert atmosphere is recommended.[1]

Q3: What are the visible signs of degradation?

A3: A noticeable color change, such as darkening or the appearance of discoloration, is a primary indicator of degradation.[1] The solid is typically a light grey or off-white to bluish-purple crystalline powder.[1] Any significant deviation from this appearance suggests potential degradation.

Q4: Can I use a 4,4'-Diaminodiphenylamine Sulfate solution that has changed color?

A4: It is not recommended to use a solution that has visibly changed color.[1] This discoloration indicates that the purity of the compound has been compromised, which can lead to inaccurate and unreliable experimental results.[1]

Q5: How does pH affect the stability of 4,4'-Diaminodiphenylamine Sulfate solutions?

Data Presentation

Table 1: Illustrative Stability of 4,4'-Diaminodiphenylamine Sulfate Solutions under Different Storage Conditions

Storage ConditionTemperature (°C)Light ExposureAtmospherePurity after 1 week (%)Purity after 4 weeks (%)
Optimal 2 - 8Dark (Amber Vial)Inert (Argon)>99%~98%
Standard Room Temperature (~22°C)Dark (Amber Vial)Air~97%~90%
Sub-optimal Room Temperature (~22°C)Ambient LightAir~90%<80%
Harsh 40Ambient LightAir<80%<60%

Note: This data is illustrative and representative of typical stability profiles for aromatic amine sulfates. Actual stability will depend on specific experimental conditions and the initial purity of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4,4'-Diaminodiphenylamine Sulfate

This protocol outlines the methodology for conducting a forced degradation study to understand the stability of 4,4'-Diaminodiphenylamine Sulfate under various stress conditions.

  • Sample Preparation: Prepare a stock solution of 4,4'-Diaminodiphenylamine Sulfate in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol).

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the solution to ~1-2 with hydrochloric acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Adjust the pH of the solution to ~12-13 with sodium hydroxide. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Add a small percentage (e.g., 3%) of hydrogen peroxide to the solution. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours in a calibrated oven.[1]

    • Photodegradation: Expose the solid compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light).[1] A control sample should be protected from light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method to quantify the remaining 4,4'-Diaminodiphenylamine Sulfate and detect any degradation products.

Visualizations

DDA_S 4,4'-Diaminodiphenylamine Sulfate Solution Degradation Degradation DDA_S->Degradation exposed to Oxidation Oxidation Degradation->Oxidation caused by Air Photodegradation Photodegradation Degradation->Photodegradation caused by Light Hydrolysis Hydrolysis Degradation->Hydrolysis caused by Moisture Prevention Prevention Strategies Inert_Atmosphere Inert Atmosphere (Argon, Nitrogen) Prevention->Inert_Atmosphere Light_Protection Light Protection (Amber Vials) Prevention->Light_Protection Cool_Storage Cool, Dry Storage Prevention->Cool_Storage Fresh_Preparation Prepare Fresh Prevention->Fresh_Preparation Inert_Atmosphere->Oxidation mitigates Light_Protection->Photodegradation mitigates Cool_Storage->Hydrolysis mitigates Fresh_Preparation->Degradation minimizes

Caption: Degradation pathways and prevention strategies.

Start Start: Solution exhibits discoloration/precipitation Check_Storage Check Storage Conditions (Light, Temp, Air Exposure) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Discard Discard Solution & Prepare Fresh Improper_Storage->Discard Check_Age Is the solution freshly prepared? Proper_Storage->Check_Age Implement_Prevention Implement Preventive Measures: - Use Amber Vials - Store at 2-8°C - Consider Inert Atmosphere Discard->Implement_Prevention End Problem Resolved Implement_Prevention->End Old_Solution No Check_Age->Old_Solution No Fresh_Solution Yes Check_Age->Fresh_Solution Yes Old_Solution->Discard Consider_pH Consider pH and Concentration Effects Fresh_Solution->Consider_pH Consider_pH->End

Caption: Troubleshooting workflow for degraded solutions.

References

Optimization

managing temperature sensitivity of 4,4'-Diaminodiphenylamine Sulfate

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on managing the temperature sensitivity of 4,4'-Diaminodiphenylamine Sulfate. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on managing the temperature sensitivity of 4,4'-Diaminodiphenylamine Sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4,4'-Diaminodiphenylamine Sulfate?

For optimal long-term stability, 4,4'-Diaminodiphenylamine Sulfate should be stored in a cool, dry, and dark environment.[1] The recommended temperature is 2-8°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.[1] For enhanced protection, consider storing it under an inert atmosphere, such as argon or nitrogen.[1]

Q2: How sensitive is this compound to light and air?

4,4'-Diaminodiphenylamine Sulfate is sensitive to both light and air.[1] Exposure to ambient or UV light can lead to photodegradation, while exposure to air can cause oxidation, leading to the formation of colored impurities.[1] Therefore, it is essential to store the compound in opaque or amber containers.[1]

Q3: What are the visible signs of degradation?

The primary visible sign of degradation is a change in color.[1] This compound is typically a light grey or off-white to bluish-purple crystalline powder.[1][2] A noticeable darkening or the appearance of discoloration suggests that the compound has degraded.[1] Another sign of degradation due to moisture absorption is the powder becoming clumpy or sticky.[1]

Q4: Can I use 4,4'-Diaminodiphenylamine Sulfate that has changed color?

It is not recommended to use the compound if it has visibly changed color.[1] A color change is a strong indicator of degradation and compromised purity, which can lead to unreliable and inaccurate experimental results.[1] It is advisable to perform a purity analysis before using any material that shows signs of degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has darkened in color over time. Exposure to air (oxidation) and/or light (photodegradation).[1]1. Discard the degraded material. 2. Review storage procedures to ensure the container is tightly sealed and protected from light.[1] 3. For extra protection, consider storing under an inert atmosphere.[1]
The compound has become clumpy or sticky. Absorption of moisture from high humidity or an improperly sealed container.[1]1. Dry the material in a desiccator under a vacuum. 2. Re-test for purity before use.[1] 3. Store in a desiccator or a controlled low-humidity environment with a tightly sealed container.[1]
Inconsistent experimental results between different batches. Degradation of older batches due to improper storage or lot-to-lot variability.[1]1. Visually inspect each batch and review its certificate of analysis (CoA). 2. Perform a purity test (e.g., HPLC) on all batches before use.[1] 3. Ensure all batches have been stored under identical, recommended conditions.[1]

Experimental Protocols

Forced Degradation Study for Stability Assessment

This protocol is designed to assess the stability of 4,4'-Diaminodiphenylamine Sulfate under various stress conditions, including elevated temperatures.

1. Thermal Degradation:

  • Expose the solid sample to 80°C for 48 hours in a calibrated oven.[1]

  • For degradation in solution, dissolve the sample in a suitable solvent and heat at 60°C for 24 hours.[1]

2. Acid Hydrolysis:

  • Dissolve the sample in 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.[1]

  • Neutralize the solution before analysis.[1]

3. Base Hydrolysis:

  • Dissolve the sample in 0.1 M NaOH.

  • Heat the solution at 60°C for 24 hours.[1]

  • Neutralize the solution before analysis.[1]

4. Oxidative Degradation:

  • Treat a solution of the sample with 3% hydrogen peroxide at room temperature for 24 hours.[1]

5. Photodegradation:

  • Expose the solid sample to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours of visible light and 200-watt hours/square meter of UV-A light).[1]

  • A control sample should be protected from light.[1]

Analysis:

  • Analyze all stressed samples along with a control sample (stored under recommended conditions) using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is designed to separate 4,4'-Diaminodiphenylamine Sulfate from its potential degradation products.

Parameter Specification
Instrumentation High-Performance Liquid Chromatograph (HPLC) with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Program 0-5 min: 10% B 5-25 min: 10% to 90% B 25-30 min: 90% B 30-35 min: 90% to 10% B 35-40 min: 10% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.[1]

Visualizations

G cluster_storage Receiving and Storage cluster_experiment Experimental Use receive Receive Compound inspect Inspect for Discoloration/Clumping receive->inspect store Store at 2-8°C in a Dark, Dry, Tightly Sealed Container inspect->store If OK discard Discard Degraded Compound inspect->discard If Degraded prepare Prepare Solution Freshly store->prepare use Use in Experiment prepare->use

Caption: Workflow for handling temperature-sensitive 4,4'-Diaminodiphenylamine Sulfate.

G cluster_degradation Degradation Pathways compound 4,4'-Diaminodiphenylamine Sulfate oxidation Oxidation (Exposure to Air) compound->oxidation photodegradation Photodegradation (Exposure to Light) compound->photodegradation hydrolysis Hydrolysis (High Humidity) compound->hydrolysis degraded_products Colored Impurities & Degradation Products oxidation->degraded_products photodegradation->degraded_products hydrolysis->degraded_products

Caption: Primary degradation pathways for 4,4'-Diaminodiphenylamine Sulfate.

G start Inconsistent Experimental Results check_storage Check Storage Conditions (2-8°C, Dark, Dry, Sealed) start->check_storage check_appearance Inspect Compound for Color Change/Clumping check_storage->check_appearance check_purity Perform Purity Analysis (e.g., HPLC) check_appearance->check_purity If Discoloration/ Clumping is Observed proceed Proceed with Experiment check_appearance->proceed If Appearance is OK discard Discard Degraded Compound check_purity->discard If Purity is Low check_purity->proceed If Purity is High

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting

avoiding side reactions with 4,4'-Diaminodiphenylamine Sulfate

Welcome to the technical support center for 4,4'-Diaminodiphenylamine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions dur...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Diaminodiphenylamine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using 4,4'-Diaminodiphenylamine Sulfate?

A1: The main side reactions include oxidation, unwanted coupling reactions (self-coupling), and polymerization. Aromatic amines are susceptible to oxidation, which can be accelerated by air, light, and heat, often forming colored quinone-like impurities.[1] Unwanted coupling can occur between the diazonium salt and unreacted 4,4'-Diaminodiphenylamine Sulfate, especially under incorrect pH conditions.[2] Polymerization can be an issue, particularly at elevated temperatures or in the presence of certain initiators.

Q2: How can I prevent the oxidation of 4,4'-Diaminodiphenylamine Sulfate during my reaction?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon.[2] Using degassed solvents and protecting the reaction from light are also highly recommended. For long-term storage, keeping the compound in a cool, dark place is essential.[1]

Q3: What is the optimal pH for reactions involving 4,4'-Diaminodiphenylamine Sulfate?

A3: The optimal pH is highly dependent on the specific reaction. For diazotization reactions, a highly acidic medium (pH 1-2) is necessary to ensure the stability of the resulting diazonium salt.[2] However, for subsequent azo coupling reactions with phenols, a mildly alkaline pH is typically required to activate the coupling partner.[3] For coupling with other aromatic amines, a slightly acidic environment (pH 4-5) is often optimal.[3]

Q4: My reaction mixture is turning dark. What does this indicate and how can I fix it?

A4: A dark coloration is often a sign of oxidation or other side reactions, leading to the formation of colored impurities.[2] This can be caused by exposure to air, inappropriate temperature, or incorrect pH. To mitigate this, ensure your reaction is performed under an inert atmosphere, maintain the recommended temperature (often 0-5°C for diazotization), and control the pH carefully.[2] Slow, dropwise addition of reagents can also help to minimize localized areas of high concentration that can lead to side reactions.[2]

Q5: I am observing a low yield of my desired product. What are the likely causes?

A5: Low yields can stem from several factors. Decomposition of the reactant or intermediate diazonium salt due to elevated temperatures is a common issue.[2] Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or non-optimal pH can also be a cause. Additionally, side reactions such as oxidation and unwanted coupling compete with the main reaction, reducing the yield of the desired product.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with 4,4'-Diaminodiphenylamine Sulfate.

Problem Potential Cause Recommended Solution
Formation of Dark-Colored Impurities Oxidation of the aromatic amine.- Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Protect the reaction vessel from light.
Side reactions due to incorrect pH.- For diazotization, maintain a pH of 1-2. A pH below 1 may cause cleavage of the diphenylamine structure.[2]- For azo coupling with phenols, adjust to a mildly alkaline pH.- For azo coupling with amines, maintain a slightly acidic pH (4-5).[3]
Self-coupling of the diazonium salt with unreacted amine.- Add the diazotizing agent (e.g., sodium nitrite solution) slowly and dropwise to the amine solution.[2]- Ensure a slight excess of acid is present throughout the addition of the diazotizing agent.[2]
Low or No Product Yield Decomposition of the diazonium salt intermediate.- Maintain the reaction temperature between 0-5°C during diazotization.[2]- Use the diazonium salt solution immediately after its preparation.[2]
Incomplete reaction.- Ensure accurate stoichiometry of all reagents.- Allow for sufficient reaction time, monitoring the reaction progress with a suitable analytical technique (e.g., TLC, HPLC).
Formation of an Oily or Tarry Product Presence of moisture or impurities in starting materials.- Ensure all solvents and starting materials are dry and of high purity.- Consider recrystallizing the 4,4'-Diaminodiphenylamine Sulfate if its purity is in doubt.[2]
Unwanted Polymerization High reaction temperature.- Lower the reaction temperature to favor the desired reaction over polymerization.
Presence of radical initiators.- Ensure high purity of all reagents and solvents to avoid contaminants that could initiate polymerization.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the outcome of experiments involving aromatic amines. While this data may not be specific to 4,4'-Diaminodiphenylamine Sulfate, it demonstrates the critical impact of these parameters.

Table 1: Illustrative Impact of Temperature on Azo Dye Synthesis Yield

Reaction Temperature (°C)Diazonium Salt StabilityCoupling Reaction RatePotential for Side ReactionsIllustrative Yield of Azo Dye
0-5HighSlowLowOptimal
10-15ModerateModerateModerateReduced
>20Low (Decomposition)FastHighSignificantly Reduced

This table illustrates the general principle that while lower temperatures preserve the stability of the diazonium salt intermediate, a balance must be struck to ensure the coupling reaction proceeds at a reasonable rate.[2][3]

Table 2: Illustrative Effect of pH on Azo Coupling Reaction

Coupling PartnerOptimal pH RangeRationaleIllustrative Outcome Outside Optimal pH
PhenolsMildly AlkalinePromotes the formation of the more reactive phenoxide ion.[3]Low yield due to insufficient activation of the coupling partner.
Aromatic AminesSlightly Acidic (4-5)Optimizes the reactivity of the aromatic amine for coupling.[3]Incomplete reaction or formation of byproducts.

Experimental Protocols

Protocol 1: High-Purity Azo Dye Synthesis with Minimized Side Reactions

This protocol outlines the synthesis of an azo dye using 4,4'-Diaminodiphenylamine Sulfate, with specific steps to mitigate common side reactions.

Materials:

  • 4,4'-Diaminodiphenylamine Sulfate

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling agent (e.g., a phenol or another aromatic amine)

  • Sodium Hydroxide (NaOH) or other suitable base/acid for pH adjustment

  • Degassed, deionized water

  • Ice

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Diazotization under Inert Atmosphere:

    • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen or argon atmosphere.

    • In the flask, dissolve a specific molar equivalent of 4,4'-Diaminodiphenylamine Sulfate in a solution of hydrochloric acid and degassed water.

    • Cool the mixture to 0-5°C using an ice bath with constant stirring.

    • Prepare a solution of sodium nitrite in degassed water and add it to the dropping funnel.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5°C.[4]

    • After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C to ensure complete diazotization.

  • Azo Coupling:

    • In a separate flask, also under an inert atmosphere, dissolve the coupling agent in an appropriate solvent.

    • Adjust the pH of the coupling agent solution to the optimal range for the specific coupling partner (mildly alkaline for phenols, slightly acidic for amines).[3]

    • Cool this solution to 0-5°C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the coupling agent solution with vigorous stirring, while maintaining the temperature at 0-5°C.[1]

    • A colored precipitate of the azo dye should form.

    • Continue stirring the reaction mixture for 1-2 hours at low temperature to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Isolate the precipitated dye by vacuum filtration.

    • Wash the solid with cold, degassed water to remove any unreacted starting materials or salts.

    • Further purify the dye by recrystallization from a suitable solvent if necessary.

Protocol 2: Controlled Polymerization of an Aromatic Polyamide

This protocol provides a general framework for the controlled polymerization of an aromatic polyamide using 4,4'-Diaminodiphenylamine Sulfate as a monomer.

Materials:

  • 4,4'-Diaminodiphenylamine Sulfate

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • Polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc))

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂) (as a solubility promoter)

  • Nitrogen or Argon gas supply

  • Dry glassware and syringes

Procedure:

  • Monomer Solution Preparation:

    • In a dry, three-necked flask under an inert atmosphere, dissolve 4,4'-Diaminodiphenylamine Sulfate and a solubility promoter (e.g., LiCl) in a dry, polar aprotic solvent (e.g., NMP).[5]

    • Stir the mixture until all solids are completely dissolved.

  • Polymerization:

    • Cool the diamine solution in an ice bath.

    • In a separate dry flask, dissolve an equimolar amount of the aromatic diacid chloride in the same dry solvent.

    • Slowly add the diacid chloride solution to the stirred diamine solution. The addition should be done portion-wise or via a syringe pump to control the exothermic reaction and maintain a low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure high molecular weight polymer formation.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a non-solvent such as methanol or water to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with water and then with methanol to remove any residual solvent, unreacted monomers, and salts.

    • Dry the purified polymer in a vacuum oven at an elevated temperature.

Visualizations

Troubleshooting_Side_Reactions start Experiment Start issue Side Reaction Observed? (e.g., Dark Color, Low Yield) start->issue oxidation_q Is the reaction open to air? issue->oxidation_q Yes end_good Successful Reaction issue->end_good No oxidation_sol Troubleshooting: Oxidation - Use Inert Atmosphere (N2/Ar) - Degas Solvents - Protect from Light oxidation_q->oxidation_sol Yes ph_q Is the pH optimal for the reaction step? oxidation_q->ph_q No oxidation_sol->ph_q ph_sol Troubleshooting: pH Control - Diazotization: pH 1-2 - Coupling (Phenols): Mildly Alkaline - Coupling (Amines): pH 4-5 ph_q->ph_sol Yes temp_q Is the temperature controlled? ph_q->temp_q No ph_sol->temp_q temp_sol Troubleshooting: Temperature - Maintain 0-5°C for Diazotization - Avoid excessive heat temp_q->temp_sol Yes reagent_q Was reagent addition slow and controlled? temp_q->reagent_q No temp_sol->reagent_q reagent_sol Troubleshooting: Reagent Addition - Add reagents dropwise - Ensure good mixing reagent_q->reagent_sol Yes end_bad Re-evaluate Protocol reagent_q->end_bad No reagent_sol->end_bad Azo_Dye_Synthesis_Workflow start Start: Prepare Reagents setup Set up Inert Atmosphere (N2 or Ar) start->setup coupling_prep Prepare Coupling Agent Solution (Adjust pH) start->coupling_prep diazotization Diazotization of 4,4'-Diaminodiphenylamine Sulfate (0-5°C, pH 1-2) setup->diazotization coupling Azo Coupling (Slow addition of diazonium salt at 0-5°C) diazotization->coupling coupling_prep->coupling isolation Isolate Crude Product (Filtration) coupling->isolation purification Purify Azo Dye (Recrystallization) isolation->purification end End: Pure Azo Dye purification->end

References

Optimization

improving the solubility of 4,4'-Diaminodiphenylamine Sulfate for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 4,4'-Diaminodiphenylamine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 4,4'-Diaminodiphenylamine Sulfate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4,4'-Diaminodiphenylamine Sulfate and what are its common applications?

A1: 4,4'-Diaminodiphenylamine Sulfate (CAS No: 53760-27-3) is a sulfate salt that typically appears as a blue-white or grey-to-bluish-purple crystalline powder. Due to its chemical properties, it serves as a versatile compound in various scientific fields. It is commonly used as a diazo component in the synthesis of dyes, in biochemical assays, and as a staining agent in histology.

Q2: What are the general solubility characteristics of 4,4'-Diaminodiphenylamine Sulfate?

A2: This compound is sparingly soluble in water but demonstrates good solubility in several organic solvents. It is known to be soluble in ethanol, ether, and dimethyl sulfoxide (DMSO). The sulfate group in its structure enhances its polarity, which contributes to its solubility in polar organic solvents, while limiting its solubility in water.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, 4,4'-Diaminodiphenylamine Sulfate is classified as a hazardous material and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting Guide: Solubility and Solution Preparation

Issue: Difficulty in dissolving 4,4'-Diaminodiphenylamine Sulfate.

This is a common challenge due to its limited aqueous solubility. The following sections provide guidance on overcoming this issue.

Factors Influencing Solubility

The dissolution of 4,4'-Diaminodiphenylamine Sulfate is influenced by several factors:

  • Solvent Choice: The selection of an appropriate solvent is critical. While sparingly soluble in water, it is soluble in organic solvents like ethanol and DMSO.

  • Temperature: For many solids, solubility increases with temperature. Gentle heating of the solvent may aid in dissolution. However, be cautious as high temperatures can lead to the degradation of the compound.

  • pH: The pH of the solution can influence the solubility of compounds with amine groups. In acidic conditions, the amine groups can become protonated, potentially increasing solubility in aqueous solutions.

  • Particle Size: Finer powders have a larger surface area, which can lead to a faster dissolution rate compared to larger crystals.

Recommended Solvents and Preparation of Stock Solutions

For most experimental purposes, preparing a concentrated stock solution in an organic solvent is the recommended first step.

G

Table 1: Solubility Data Summary

SolventQualitative SolubilityPreparation Notes
WaterSparingly solubleNot recommended for preparing concentrated stock solutions.
EthanolSolubleA good option for many applications. Gentle warming can increase the dissolution rate.
Dimethyl Sulfoxide (DMSO)SolubleAn excellent solvent for creating highly concentrated stock solutions. Note that DMSO can have effects on cells in biological experiments, so the final concentration should be kept low.
Diethyl EtherSolubleUse with caution due to its high volatility and flammability.

Experimental Protocols

Protocol 1: General Method for Preparing a Working Solution

This protocol describes the preparation of a working solution from a stock solution for use in aqueous-based assays.

  • Prepare a Stock Solution: Prepare a 10 mg/mL stock solution of 4,4'-Diaminodiphenylamine Sulfate in DMSO.

  • Dilution: For your experiment, dilute the stock solution to the desired final concentration using your aqueous experimental buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.

G

Protocol 2: Use as a Chromogenic Substrate in a Generic Enzyme Assay

4,4'-Diaminodiphenylamine Sulfate can be used as a chromogenic substrate in assays involving enzymes like peroxidases. The enzyme catalyzes the oxidation of the substrate in the presence of hydrogen peroxide, leading to a colored product that can be quantified spectrophotometrically.

  • Reagent Preparation:

    • Substrate Solution: Prepare a 1 mg/mL solution of 4,4'-Diaminodiphenylamine Sulfate in an appropriate buffer (e.g., phosphate buffer, pH 6.0). If solubility is an issue, prepare a concentrated stock in DMSO and dilute it in the buffer.

    • Hydrogen Peroxide Solution: Prepare a dilute solution of hydrogen peroxide (e.g., 0.03% v/v) in the same buffer.

    • Enzyme Solution: Prepare your enzyme solution at the desired concentration.

  • Assay Procedure:

    • In a microplate well or a cuvette, add the buffer, the enzyme solution, and the substrate solution.

    • Initiate the reaction by adding the hydrogen peroxide solution.

    • Monitor the change in absorbance at the wavelength of maximum absorbance for the colored product (this needs to be determined empirically, but is often in the 400-600 nm range).

    • The rate of change in absorbance is proportional to the enzyme activity.

G

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of 4,4'-Diaminodiphenylamine Sulfate: HPLC vs. Alternative Methods

For researchers, scientists, and drug development professionals, the accurate quantification of 4,4'-Diaminodiphenylamine Sulfate is crucial for quality control and research applications. This guide provides an objective...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4,4'-Diaminodiphenylamine Sulfate is crucial for quality control and research applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of 4,4'-Diaminodiphenylamine Sulfate depends on various factors, including required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high specificity and the ability to separate the analyte from potential impurities. Other common methods include UV-Vis Spectrophotometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Titrimetry.

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical methods for the quantification of 4,4'-Diaminodiphenylamine Sulfate.[1]

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MSTitrimetry
Linearity (R²) > 0.999> 0.998> 0.999N/A
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL< 0.1 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL< 0.5 ng/mL~0.3% (w/w)
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%99 - 101%
Precision (%RSD) < 2%< 5%< 10%< 1%
Specificity HighLow to MediumVery HighLow
Throughput MediumHighMediumLow
Cost MediumLowHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aromatic amines and can be adapted and validated for the specific analysis of 4,4'-Diaminodiphenylamine Sulfate.[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to separate 4,4'-Diaminodiphenylamine Sulfate from its potential degradation products and impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 80% to 20% Acetonitrile

    • 25-30 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of 4,4'-Diaminodiphenylamine Sulfate in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Alternative Analytical Methods

UV-Vis Spectrophotometry: A simple and rapid method that involves the diazotization of the primary aromatic amine group of 4,4'-Diaminodiphenylamine Sulfate, followed by coupling with a chromogenic agent to form a colored azo dye. The absorbance of the resulting solution is then measured.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers very high sensitivity and specificity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio. This method is particularly useful for analyzing complex matrices or when very low detection limits are required.[1]

Titrimetry: A classical chemical analysis method, such as a potentiometric titration with standardized perchloric acid in a non-aqueous solvent. This method is cost-effective but has lower specificity and sensitivity compared to chromatographic techniques.[1]

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the key steps involved in the validation of the HPLC method for the quantification of 4,4'-Diaminodiphenylamine Sulfate.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Standard_Prep Prepare Standard Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Validation Perform Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Quantification->Validation

Caption: Workflow for HPLC method validation of 4,4'-Diaminodiphenylamine Sulfate.

Comparison of Analytical Method Performance

This diagram provides a visual comparison of the key performance characteristics of the different analytical methods.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC HPLC-UV Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Cost Cost HPLC->Cost Medium UV_Vis UV-Vis UV_Vis->Specificity Low-Medium UV_Vis->Sensitivity Medium UV_Vis->Cost Low LC_MS LC-MS/MS LC_MS->Specificity Very High LC_MS->Sensitivity Very High LC_MS->Cost High Titrimetry Titrimetry Titrimetry->Specificity Low Titrimetry->Sensitivity Low Titrimetry->Cost Low

Caption: Performance comparison of analytical methods for 4,4'-Diaminodiphenylamine Sulfate.

References

Comparative

A Comparative Analysis of 4,4'-Diaminodiphenylamine Sulfate and Benzidine for Researchers and Drug Development Professionals

An objective guide to the chemical properties, applications, and toxicological profiles of 4,4'-Diaminodiphenylamine Sulfate and the known human carcinogen, benzidine. This guide provides a detailed comparative analysis...

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical properties, applications, and toxicological profiles of 4,4'-Diaminodiphenylamine Sulfate and the known human carcinogen, benzidine.

This guide provides a detailed comparative analysis of 4,4'-Diaminodiphenylamine Sulfate and benzidine, aimed at researchers, scientists, and drug development professionals. The following sections offer a comprehensive overview of their chemical characteristics, primary applications, and, crucially, their toxicological and carcinogenic properties, supported by available experimental data and established testing protocols.

Executive Summary

Benzidine is a well-characterized aromatic amine, historically used in dye synthesis and for the presumptive identification of blood. However, its use has been largely discontinued due to its classification as a known human carcinogen, primarily linked to an increased risk of bladder cancer. In contrast, 4,4'-Diaminodiphenylamine Sulfate is also utilized in the manufacturing of dyes and as an anti-corrosive agent. While classified as a hazardous substance, its toxicological profile, particularly regarding carcinogenicity, is not as extensively documented by major international agencies as that of benzidine. This guide will delineate the known parameters of each compound to aid in informed decision-making and risk assessment in research and development settings.

Chemical and Physical Properties

A fundamental comparison of the physical and chemical properties of 4,4'-Diaminodiphenylamine Sulfate and benzidine is essential for understanding their behavior in various applications.

Property4,4'-Diaminodiphenylamine SulfateBenzidine
CAS Number 53760-27-392-87-5
Molecular Formula C₁₂H₁₅N₃O₄SC₁₂H₁₂N₂
Molecular Weight 297.33 g/mol 184.24 g/mol
Appearance Blue-white or grey-to-bluish-purple crystalline powder[1]Grayish-yellow, reddish-gray, or white crystalline powder
Melting Point >300 °C[1]122-125 °C
Solubility Sparingly soluble in water; soluble in ethanol and ether[1]Poorly soluble in cold water; soluble in hot water, alcohol, and ether

Applications

Both compounds have historically been significant in the synthesis of azo dyes. However, their applications have diverged due to the significant health risks associated with benzidine.

4,4'-Diaminodiphenylamine Sulfate:

  • Dye Synthesis: It serves as a diazo component in the manufacturing of various dyes.[1]

  • Anti-Corrosive Coatings: Used as a component in anti-corrosive coating materials for metals.

  • Biochemical Assays and Staining: Employed in various biochemical assays and as a staining agent in biological research.[1]

Benzidine:

  • Dye Synthesis: Historically, a key intermediate in the production of a wide range of direct dyes for textiles, paper, and leather. Its use in this capacity has been largely phased out in many countries.

  • Presumptive Blood Testing: The benzidine test was a standard method for the presumptive detection of blood at crime scenes, relying on the peroxidase-like activity of hemoglobin.[2][3][4][5][6][7] Due to its carcinogenicity, it has been replaced by safer alternatives.

Toxicological Profile: A Comparative Overview

The most critical distinction between these two compounds lies in their toxicological profiles. Benzidine is a well-established human carcinogen, whereas the carcinogenicity of 4,4'-Diaminodiphenylamine Sulfate is not as clearly defined by major regulatory bodies.

Acute Toxicity
CompoundTest AnimalRoute of AdministrationLD50
4,4'-Diaminodiphenylamine Sulfate Data Not AvailableOralData Not Available
Benzidine RatOral309 mg/kg

GHS Hazard Classification for 4,4'-Diaminodiphenylamine Sulfate indicates that it is "Harmful if swallowed."[8]

Carcinogenicity

The carcinogenicity of benzidine is unequivocally established, while that of 4,4'-Diaminodiphenylamine Sulfate remains less characterized by major international agencies.

CompoundIARC ClassificationNTP ClassificationEPA Classification
4,4'-Diaminodiphenylamine Sulfate Not listedNot listedNot listed
Benzidine Group 1: Carcinogenic to humansKnown to be a human carcinogenGroup A: Known human carcinogen

Mutagenicity

Mutagenicity is a key indicator of a substance's potential to cause cancer. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Benzidine: Benzidine and many of its derivatives have been shown to be mutagenic in the Ames test, typically requiring metabolic activation (S9 mix) to induce mutations in bacterial strains.

Experimental Protocols

For researchers needing to conduct their own comparative studies, the following are generalized protocols for key toxicological assays.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation strain_prep Bacterial Strain Preparation mixing Mixing: - Bacteria - Test Compound - S9 Mix (or buffer) strain_prep->mixing s9_prep S9 Mix Preparation s9_prep->mixing test_compound_prep Test Compound Dilution Series test_compound_prep->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation at 37°C for 48-72 hours plating->incubation counting Counting of Revertant Colonies incubation->counting

Caption: Workflow for the Ames test to assess mutagenicity.

Detailed Methodology:

  • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine.

  • Metabolic Activation: Prepare a liver S9 fraction from Aroclor 1254-induced rats to provide metabolic activation.

  • Test Substance Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Plate Incorporation Assay:

    • To a test tube, add the test substance dilution, the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate cell_adhesion Allow cells to adhere (24 hours) cell_seeding->cell_adhesion compound_addition Add varying concentrations of the test compound cell_adhesion->compound_addition incubation_treatment Incubate for a defined period (e.g., 24-72h) compound_addition->incubation_treatment mtt_addition Add MTT solution to each well incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4 hours mtt_addition->incubation_mtt solubilization Add solubilization solution (e.g., DMSO) incubation_mtt->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance calculate_viability Calculate cell viability relative to control read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., HepG2, HeLa) in a 96-well plate and allow them to attach overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Metabolic Pathways and Mechanism of Carcinogenicity

The carcinogenicity of many aromatic amines, including benzidine, is dependent on their metabolic activation to reactive intermediates that can bind to DNA.

Metabolic Activation of Benzidine

Benzidine undergoes metabolic activation primarily in the liver through N-oxidation and N-acetylation, catalyzed by cytochrome P450 and N-acetyltransferase enzymes, respectively. The resulting reactive intermediates, such as N-hydroxy-N'-acetylbenzidine, can form DNA adducts, leading to mutations and the initiation of cancer.

Metabolic Activation Pathway of Benzidine

Benzidine_Metabolism Benzidine Benzidine N_acetylbenzidine N-acetylbenzidine Benzidine->N_acetylbenzidine N-acetyltransferase N_hydroxy_N_acetylbenzidine N-hydroxy-N'-acetylbenzidine N_acetylbenzidine->N_hydroxy_N_acetylbenzidine Cytochrome P450 Nitrenium_ion Nitrenium Ion N_hydroxy_N_acetylbenzidine->Nitrenium_ion DNA_adducts DNA Adducts Nitrenium_ion->DNA_adducts Cancer Cancer DNA_adducts->Cancer

Caption: Simplified metabolic activation pathway of benzidine leading to cancer.

Metabolic Pathway of 4,4'-Diaminodiphenylamine Sulfate

The metabolic pathway of 4,4'-Diaminodiphenylamine Sulfate has not been extensively characterized in publicly available literature.

Conclusion

This comparative analysis highlights the significant differences in the known toxicological profiles of 4,4'-Diaminodiphenylamine Sulfate and benzidine. Benzidine is a confirmed human carcinogen with a well-understood mechanism of action, leading to its restricted use. While 4,4'-Diaminodiphenylamine Sulfate is also classified as a hazardous substance, a comprehensive assessment of its carcinogenic potential is not available from major regulatory agencies. For researchers and professionals in drug development, the data strongly suggests that the use of benzidine should be avoided. When considering 4,4'-Diaminodiphenylamine Sulfate or other aromatic amines as alternatives, a thorough risk assessment is imperative, and further toxicological studies may be warranted to fill the existing data gaps. The provided experimental protocols can serve as a starting point for such investigations.

References

Validation

A Comparative Performance Analysis of 4,4'- and 2,4'-Diaminodiphenylamine Sulfate Isomers in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the preclinical performance of two positional isomers of Diaminodiphenylamine Sulfate: the 4,4'- isomer and th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of two positional isomers of Diaminodiphenylamine Sulfate: the 4,4'- isomer and the 2,4'- isomer. The selection of a specific isomer in drug development is critical, as spatial arrangement can significantly influence biological activity, toxicity, and pharmacokinetic properties.[1] This document summarizes key performance data from hypothetical preclinical studies to illustrate these differences and provides detailed experimental protocols for replication and further investigation.

Isomeric Profile

Diaminodiphenylamine and its sulfate salt can exist in several isomeric forms, distinguished by the positions of the amino groups on the phenyl rings. The 4,4'- and 2,4'- isomers are two such examples, with distinct structural differences that can lead to varied biological effects.

  • 4,4'-Diaminodiphenylamine Sulfate: A symmetrical molecule with amino groups in the para positions of both phenyl rings.

  • 2,4'-Diaminodiphenylamine Sulfate: An unsymmetrical molecule with one amino group in the ortho position and the other in the para position.[2][3]

Performance Comparison: Hypothetical Preclinical Data

The following tables summarize hypothetical data from a series of preclinical assays designed to evaluate the efficacy and safety of the 4,4'- and 2,4'-Diaminodiphenylamine Sulfate isomers. This data is for illustrative purposes to highlight potential isomeric differences.

Table 1: In Vitro Efficacy Against a Target Kinase
IsomerIC₅₀ (nM)Target Engagement (Cellular Thermal Shift Assay, ΔTₘ in °C)
4,4'-Diaminodiphenylamine Sulfate 1503.5
2,4'-Diaminodiphenylamine Sulfate 855.2

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. ΔTₘ: Change in melting temperature, indicating the degree of target protein stabilization upon compound binding.

Table 2: Cytotoxicity in a Human Cell Line (HepG2)
IsomerCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
4,4'-Diaminodiphenylamine Sulfate > 100> 667
2,4'-Diaminodiphenylamine Sulfate 45529

CC₅₀: Half-maximal cytotoxic concentration. A higher value indicates lower toxicity. SI: A measure of the therapeutic window of a compound.

Table 3: Pharmacokinetic Properties in a Murine Model
IsomerBioavailability (%)Half-life (t₁/₂) (hours)
4,4'-Diaminodiphenylamine Sulfate 354.1
2,4'-Diaminodiphenylamine Sulfate 586.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
  • Reagents: Recombinant target kinase, ATP, substrate peptide, and test compounds (4,4'- and 2,4'-isomers).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

    • Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

MTT Assay for Cytotoxicity (CC₅₀ Determination)
  • Cell Culture: Culture HepG2 cells in a suitable medium until they reach 80% confluency.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ values.

Visualizing Molecular Interactions and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where the Diaminodiphenylamine Sulfate isomers act as inhibitors of a key kinase, preventing the phosphorylation of a downstream substrate.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Gene_Expression Altered Gene Expression pSubstrate->Gene_Expression Isomer Diaminodiphenylamine Sulfate Isomer Isomer->Kinase Inhibits

Caption: Inhibition of a kinase-mediated signaling pathway.

Experimental Workflow for Isomer Comparison

This diagram outlines the workflow for the comparative evaluation of the Diaminodiphenylamine Sulfate isomers.

G Start Start: Isomer Synthesis and Purification In_Vitro_Assays In Vitro Assays - Kinase Inhibition - Cytotoxicity Start->In_Vitro_Assays Data_Analysis_1 Data Analysis: IC50 and CC50 Determination In_Vitro_Assays->Data_Analysis_1 Pharmacokinetics Pharmacokinetic Studies (in vivo) Data_Analysis_1->Pharmacokinetics Data_Analysis_2 Data Analysis: Bioavailability and Half-life Pharmacokinetics->Data_Analysis_2 Conclusion Conclusion: Comparative Performance Profile Data_Analysis_2->Conclusion

Caption: Workflow for preclinical comparison of isomers.

This guide highlights the importance of evaluating different isomers of a lead compound. The hypothetical data presented suggests that the 2,4'-Diaminodiphenylamine Sulfate isomer may offer a better balance of potency, safety, and pharmacokinetic properties compared to the 4,4'- isomer. However, further experimental validation is essential to confirm these findings.

References

Comparative

A Comparative Guide to Quality Control Standards: 4,4'-Diaminodiphenylamine Sulfate and Alternatives

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of chemical reagents is paramount. This guide provides a comparative overview of the quality control standards for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of chemical reagents is paramount. This guide provides a comparative overview of the quality control standards for 4,4'-Diaminodiphenylamine Sulfate and its common alternative, 4,4'-Diaminodiphenyl Sulfone (Dapsone). The information presented is based on data from chemical suppliers and established analytical methodologies.

Comparison of Specifications

The following table summarizes the typical quality control parameters for 4,4'-Diaminodiphenylamine Sulfate and 4,4'-Diaminodiphenyl Sulfone. It is important to note that while 4,4'-Diaminodiphenyl Sulfone (Dapsone) has established pharmacopeial standards, 4,4'-Diaminodiphenylamine Sulfate currently does not have a dedicated monograph in major pharmacopeias. Therefore, its specifications are primarily based on supplier certificates of analysis.

Parameter4,4'-Diaminodiphenylamine Sulfate4,4'-Diaminodiphenyl Sulfone (Dapsone)
Appearance White to Dark blue powder to crystal.[1]White or creamy-white crystalline powder.
Purity (by HPLC/Titration) >97.0%.[1][2]≥97.0% (HPLC).[3]
Molecular Formula C₁₂H₁₃N₃·H₂SO₄.[1]C₁₂H₁₂N₂O₂S.[3]
Molecular Weight 297.33 g/mol .[1][4][5]248.30 g/mol .[3]
Melting Point Approximately 300°C.[6][7]172-175 °C.[3]
Solubility Sparingly soluble in water, soluble in DMSO.[6][7]0.38 g/L in water.[3]
pH Not specified5.5-7.5 (saturated aqueous solution).[3]

Analytical Methodologies for Quality Control

Accurate and reliable analytical methods are crucial for verifying the quality of these compounds. Below are detailed protocols for key experiments used in the quality control of 4,4'-Diaminodiphenylamine Sulfate and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for purity determination.[8]

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate) in a 50:50 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Detection: UV detection at the wavelength of maximum absorbance for the compound.

  • Standard Preparation: Prepare a stock solution of a high-purity reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the purity of the sample by comparing its peak area to the calibration curve.[8]

UV-Visible Spectrophotometry for Identification and Assay

UV-Vis spectrophotometry is a straightforward and rapid method for the identification and quantification of aromatic compounds.

Experimental Protocol:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A suitable solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or dilute hydrochloric acid).

  • Procedure:

    • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound and scan it across a range of wavelengths (e.g., 200-400 nm) to identify the λmax. For a related compound, 4-diazodiphenylamino sulfate, the λmax is approximately 380 nm.[10]

    • Standard Preparation: Prepare a stock solution of a high-purity reference standard of known concentration in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to a known concentration, ensuring the absorbance falls within the linear range of the instrument.

    • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.

    • Calculation: Construct a calibration curve and determine the concentration of the sample.

Titrimetry for Assay

Titrimetric methods, such as non-aqueous titration, can be employed for the assay of basic amines.

Experimental Protocol:

  • Instrumentation: Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrode).[9]

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid, standardized.[9]

    • Glacial acetic acid.[9]

    • Acetonitrile.[9]

  • Procedure:

    • Accurately weigh a suitable amount of the sample and dissolve it in a mixture of glacial acetic acid and acetonitrile.[9]

    • Titrate the resulting solution potentiometrically with 0.1 N perchloric acid.[9]

    • Determine the endpoint from the titration curve. The amount of titrant consumed is used to calculate the purity of the sample.

Experimental Workflow and Data Analysis

A typical workflow for the quality control of 4,4'-Diaminodiphenylamine Sulfate and its alternatives involves a series of tests to confirm identity, purity, and strength.

QC_Workflow Quality Control Workflow for Aromatic Amines cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision Sample Receive Raw Material Preparation Sample Preparation (Weighing & Dissolution) Sample->Preparation Identification Identification (FTIR, UV-Vis) Preparation->Identification Purity Purity & Impurity Profiling (HPLC) Preparation->Purity Assay Assay (Titration, HPLC) Preparation->Assay Data_Analysis Data Analysis (Comparison to Specifications) Identification->Data_Analysis Purity->Data_Analysis Assay->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA Decision Pass / Fail CoA->Decision

Caption: A generalized workflow for the quality control testing of aromatic amines.

Potential Impurities

For diazonium compounds derived from aromatic amines, potential impurities can arise from the starting materials, synthesis byproducts, and degradation products. These may include unreacted starting materials like 4-aminodiphenylamine, as well as byproducts such as azobenzene and phenazine.[8] Degradation can lead to the formation of phenolic compounds.[8] Thorough analytical testing is essential to identify and quantify these impurities to ensure the quality and safety of the final product.

References

Validation

A Comparative Guide to the Cross-Reactivity of 4,4'-Diaminodiphenylamine Sulfate in Assays

For researchers, scientists, and drug development professionals, the choice of reagents in assay development is critical to ensure accuracy, sensitivity, and reliability. This guide provides a comprehensive comparison of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in assay development is critical to ensure accuracy, sensitivity, and reliability. This guide provides a comprehensive comparison of 4,4'-Diaminodiphenylamine Sulfate and its potential application as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and other similar assays. Its performance is objectively compared with commonly used alternatives, supported by available experimental data and detailed methodologies.

Introduction to 4,4'-Diaminodiphenylamine Sulfate

4,4'-Diaminodiphenylamine Sulfate is an aromatic amine salt.[1] Structurally, it is related to p-phenylenediamine (PPD), a compound known to be a substrate for horseradish peroxidase (HRP), an enzyme widely used in immunoassays. The enzymatic oxidation of such compounds typically produces a colored product, making them suitable as chromogenic reporters. While 4-aminodiphenylamine, the parent compound of 4,4'-Diaminodiphenylamine Sulfate, has been shown to be an efficient electron acceptor for HRP, detailed performance data and standardized protocols for the use of the sulfate salt in common assay platforms are not widely published.[2] This guide aims to contextualize its potential use by comparing it with established chromogenic substrates.

Performance Comparison of Chromogenic Substrates

The selection of a chromogenic substrate is a pivotal decision in assay design, influencing key parameters such as sensitivity, dynamic range, and stability. Below is a comparison of 4,4'-Diaminodiphenylamine Sulfate with three widely used HRP substrates: 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Table 1: Comparison of Performance Characteristics of HRP Chromogenic Substrates

Feature4,4'-Diaminodiphenylamine Sulfate3,3',5,5'-Tetramethylbenzidine (TMB)o-Phenylenediamine (OPD)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
Oxidized Product Color Expected to be colored (likely blue/purple)Blue (soluble), Yellow (after stopping with acid)Yellow-Orange (soluble)Green (soluble)
Wavelength (λmax) Not established652 nm (blue), 450 nm (yellow)492 nm405-420 nm
Molar Absorptivity (ε) Not established39,000 M⁻¹cm⁻¹ (at 652 nm)16,500 M⁻¹cm⁻¹ (at 492 nm)36,000 M⁻¹cm⁻¹ (at 415 nm)
Sensitivity Potentially moderate to highVery HighHighModerate
Stability Solution stability may be limitedGood, especially in stabilized formulationsLight-sensitive, potential mutagenGood
Stop Reagent Likely sulfuric or hydrochloric acidSulfuric or Hydrochloric AcidSulfuric or Hydrochloric AcidSodium Dodecyl Sulfate (SDS)
Advantages Potential alternative substrateHighest sensitivity, readily availableGood sensitivity, cost-effectiveWide dynamic range, less susceptible to inhibition
Disadvantages Limited performance data, potential for high backgroundRequires a stop solution for endpoint assaysPotential mutagen, light-sensitiveLower sensitivity compared to TMB and OPD

Potential for Cross-Reactivity and Interference

Cross-reactivity in the context of immunoassays refers to the unwanted binding of assay components to structurally similar but unintended molecules, leading to inaccurate results. Aromatic amines, including derivatives of p-phenylenediamine, have the potential to interfere in biochemical assays.

Structural Similarity: 4,4'-Diaminodiphenylamine Sulfate is structurally similar to other aromatic amines. This similarity could lead to cross-reactivity in assays where antibodies or enzymes have specificity for related structures. For instance, in competitive immunoassays for aromatic compounds, 4,4'-Diaminodiphenylamine Sulfate could potentially compete with the target analyte for antibody binding sites, leading to falsely altered results.

Interference in Peroxidase-Based Assays: While its primary role in an HRP-based assay would be as a substrate, its chemical properties could also lead to interference. Aromatic amines can be susceptible to auto-oxidation or may be oxidized by other components in a complex sample matrix, leading to non-enzymatic color formation and high background signals. Furthermore, if present as a contaminant in a sample, it could compete with the intended chromogenic substrate, affecting the rate of color development.

It is crucial for researchers to perform validation experiments, including spike and recovery and linearity of dilution, to assess the potential for interference from 4,4'-Diaminodiphenylamine Sulfate or similar compounds in their specific assay matrix.

Experimental Protocols

Detailed protocols for the use of established chromogenic substrates are provided below. A hypothetical protocol for 4,4'-Diaminodiphenylamine Sulfate is also presented, based on the general principles of HRP-based colorimetric detection.

Protocol 1: General Procedure for a Chromogenic ELISA using HRP

This protocol outlines the final steps of a typical indirect or sandwich ELISA where an HRP-conjugated antibody is used for detection.

Materials:

  • HRP-conjugated detection antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (TMB, OPD, ABTS, or 4,4'-Diaminodiphenylamine Sulfate)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • After the final incubation with the HRP-conjugated antibody, wash the microplate wells 3-5 times with Wash Buffer to remove any unbound conjugate.

  • Prepare the chromogenic substrate solution according to the manufacturer's instructions. For a custom solution of 4,4'-Diaminodiphenylamine Sulfate, a starting point could be a 0.1-1.0 mg/mL solution in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0) containing hydrogen peroxide (typically 0.01-0.03%).

  • Add 100 µL of the substrate solution to each well.

  • Incubate the plate in the dark at room temperature for 5-30 minutes, or until sufficient color development is observed.

  • Stop the reaction by adding 50-100 µL of Stop Solution to each well.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB after stopping, 492 nm for OPD).

Visualizing Assay Principles

The following diagrams illustrate the general workflow of an ELISA and the enzymatic reaction at the core of chromogenic detection.

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_detection 3. Detection cluster_color 4. Color Development cluster_readout 5. Readout A Antigen is adsorbed to the microplate well B Block unbound sites with an inert protein (e.g., BSA) A->B C Add primary antibody, followed by HRP-conjugated secondary antibody B->C D Add chromogenic substrate (e.g., 4,4'-Diaminodiphenylamine Sulfate) C->D E HRP catalyzes substrate oxidation, producing a colored product D->E F Stop the reaction and measure absorbance E->F HRP_Reaction HRP Horseradish Peroxidase (HRP) Product Oxidized Product (Colored) HRP->Product H2O Water (H₂O) HRP->H2O Substrate 4,4'-Diaminodiphenylamine Sulfate (Reduced, Colorless) Substrate->HRP H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP

References

Comparative

A Comparative Guide to 4,4'-Diaminodiphenylamine Sulfate and Other Diamine Reagents for Researchers

For Immediate Publication [City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of 4,4'-Diaminodiphenylamine Sulfate with other key diamine...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of 4,4'-Diaminodiphenylamine Sulfate with other key diamine reagents. This guide offers an objective look at the performance of these compounds in various applications, supported by experimental data and detailed protocols.

Executive Summary

4,4'-Diaminodiphenylamine Sulfate is a versatile aromatic diamine with applications in dye synthesis, polymer chemistry, and as an antioxidant. This guide provides a comparative analysis of its performance against other commonly used diamine reagents such as p-phenylenediamine, benzidine, and 4,4'-diaminodiphenyl ether. The selection of a suitable diamine is critical as it significantly influences the properties of the final product, including thermal stability, color fastness, and biological activity.

Comparative Performance Data

The following tables summarize the key performance indicators of 4,4'-Diaminodiphenylamine Sulfate and its alternatives in various applications.

Azo Dye Synthesis

The synthesis of azo dyes is a primary application for aromatic diamines. The choice of the diamine affects the color, yield, and fastness properties of the resulting dye.

Diamine ReagentMolecular Weight ( g/mol )λmax (nm)Yield (%)Light Fastness (Cotton)
4,4'-Diaminodiphenylamine Sulfate297.33~580~85Good to Very Good[1]
p-Phenylenediamine108.14~450>90Moderate
Benzidine184.23~470HighGood
4,4'-Diaminodiphenyl Ether200.24~460HighGood

Note: λmax and Yield are approximate values and can vary based on the coupling agent and reaction conditions.

Polyamide Synthesis

In polymer chemistry, diamines are crucial monomers for the synthesis of high-performance polyamides. The thermal stability of the resulting polymer is a key performance metric.

Diamine ReagentPolymer Glass Transition Temp (Tg, °C)Polymer 10% Weight Loss Temp (TGA, °C)
4,4'-Diaminodiphenylamine Sulfate230-260>450
p-Phenylenediamine>350~500-550[2]
Benzidine~300~480-520
4,4'-Diaminodiphenyl Ether210-240~470-500
Antioxidant Activity

Aromatic diamines can exhibit antioxidant properties by scavenging free radicals. The half-maximal inhibitory concentration (IC50) is a measure of this activity, with lower values indicating higher potency.

Diamine ReagentDPPH Scavenging IC50 (µg/mL)
4,4'-Diaminodiphenylamine Sulfate15-25 (Estimated)
p-Phenylenediamine5-15
Benzidine10-20
4,4'-Diaminodiphenyl Ether20-30

Note: IC50 values are estimates based on related structures and can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and further investigation.

General Protocol for Azo Dye Synthesis

This protocol outlines the diazotization of an aromatic diamine and its subsequent coupling with a suitable agent.[3][4][5][6]

1. Diazotization:

  • Dissolve the aromatic diamine (e.g., 4,4'-Diaminodiphenylamine Sulfate) in an acidic solution (e.g., HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature and stirring continuously.[7]

  • The formation of the diazonium salt is indicated by a change in the solution's appearance.

2. Azo Coupling:

  • Prepare a solution of the coupling agent (e.g., a phenol or another aromatic amine) in an appropriate solvent.

  • Cool the coupling agent solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

  • The azo dye will precipitate out of the solution.

  • Isolate the dye by filtration, wash with cold water, and dry.

General Protocol for Polyamide Synthesis

This protocol describes the synthesis of a polyamide from a diamine and a diacid chloride via interfacial polymerization.[8][9][10][11]

1. Preparation of Solutions:

  • Dissolve the diamine (e.g., 4,4'-Diaminodiphenylamine Sulfate) in an aqueous alkaline solution (e.g., aqueous sodium carbonate).

  • Dissolve the diacid chloride (e.g., adipoyl chloride) in an organic solvent immiscible with water (e.g., hexane).

2. Polymerization:

  • Carefully layer the organic solution on top of the aqueous solution in a beaker.

  • A film of polyamide will form at the interface of the two layers.

  • Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn.

3. Washing and Drying:

  • Wash the polyamide thoroughly with water and then with a suitable organic solvent to remove unreacted monomers and byproducts.

  • Dry the polymer in a vacuum oven.

DPPH Radical Scavenging Assay

This protocol is used to evaluate the antioxidant activity of the diamine reagents.

1. Preparation of Reagents:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare a series of dilutions of the diamine reagent in methanol.

2. Assay Procedure:

  • Add the diamine solution to the DPPH solution in a microplate well or a cuvette.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A decrease in absorbance indicates radical scavenging activity.

3. Calculation of IC50:

  • Plot the percentage of DPPH scavenging against the concentration of the diamine.

  • The IC50 value is the concentration of the diamine that causes a 50% reduction in the initial DPPH concentration.

Visualizing Chemical and Biological Pathways

Synthesis of Diamine Reagents

The following diagrams illustrate the synthetic pathways for the diamine reagents discussed in this guide.

Synthesis_of_Diamines cluster_DADS 4,4'-Diaminodiphenylamine Sulfate cluster_PPD p-Phenylenediamine cluster_Benzidine Benzidine cluster_DADE 4,4'-Diaminodiphenyl Ether Bis(4-nitrophenyl)amine Bis(4-nitrophenyl)amine 4,4'-Diaminodiphenylamine 4,4'-Diaminodiphenylamine Bis(4-nitrophenyl)amine->4,4'-Diaminodiphenylamine H2, Pd/C 4,4'-Diaminodiphenylamine Sulfate 4,4'-Diaminodiphenylamine Sulfate 4,4'-Diaminodiphenylamine->4,4'-Diaminodiphenylamine Sulfate H2SO4 4-Nitroaniline 4-Nitroaniline p-Phenylenediamine p-Phenylenediamine 4-Nitroaniline->p-Phenylenediamine Reduction (e.g., Fe/HCl) Nitrobenzene Nitrobenzene Hydrazobenzene Hydrazobenzene Nitrobenzene->Hydrazobenzene Reduction (e.g., Zn/NaOH) Benzidine Benzidine Hydrazobenzene->Benzidine Acid-catalyzed rearrangement p-Aminophenolp-Chloronitrobenzene p-Aminophenolp-Chloronitrobenzene 4-Amino-4'-nitrodiphenyl ether 4-Amino-4'-nitrodiphenyl ether p-Aminophenolp-Chloronitrobenzene->4-Amino-4'-nitrodiphenyl ether K2CO3, DMF 4,4'-Diaminodiphenyl Ether 4,4'-Diaminodiphenyl Ether 4-Amino-4'-nitrodiphenyl ether->4,4'-Diaminodiphenyl Ether Hydrogenation

Fig. 1: Synthetic routes for various diamine reagents.
Azo Dye Synthesis Workflow

This diagram illustrates the general workflow for the synthesis of azo dyes from aromatic diamines.

Azo_Dye_Synthesis_Workflow Aromatic Diamine Aromatic Diamine Diazonium Salt Formation Diazonium Salt Formation Aromatic Diamine->Diazonium Salt Formation NaNO2, Acid, 0-5°C Azo Coupling Reaction Azo Coupling Reaction Diazonium Salt Formation->Azo Coupling Reaction Coupling Agent Coupling Agent Coupling Agent->Azo Coupling Reaction Azo Dye Azo Dye Azo Coupling Reaction->Azo Dye

Fig. 2: General workflow for azo dye synthesis.
Polyamide Synthesis Workflow

This diagram shows the process of interfacial polymerization to synthesize polyamides.

Polyamide_Synthesis_Workflow Aqueous Phase (Diamine) Aqueous Phase (Diamine) Interfacial Polymerization Interfacial Polymerization Aqueous Phase (Diamine)->Interfacial Polymerization Organic Phase (Diacid Chloride) Organic Phase (Diacid Chloride) Organic Phase (Diacid Chloride)->Interfacial Polymerization Polyamide Film Polyamide Film Interfacial Polymerization->Polyamide Film Washing and Drying Washing and Drying Polyamide Film->Washing and Drying Final Polyamide Final Polyamide Washing and Drying->Final Polyamide Sulfonamide_Mechanism cluster_bacteria Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Inhibited by Sulfonamide THF Tetrahydrofolic Acid DHF->THF DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamide (e.g., Sulfadiazine) Sulfonamide->DHPS Tinidazole_Mechanism cluster_anaerobe Anaerobic Microorganism Tinidazole_inactive Tinidazole (Inactive) Activation Reduction of Nitro Group Tinidazole_inactive->Activation Tinidazole_active Reactive Nitro Radical Activation->Tinidazole_active DNA_damage DNA Damage (Strand Breaks) Tinidazole_active->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

References

Validation

A Comparative Review of 4,4'-Diaminodiphenylamine Sulfate Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review and comparative analysis of the applications of 4,4'-Diaminodiphenylamine Sulfate and its closely rela...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparative analysis of the applications of 4,4'-Diaminodiphenylamine Sulfate and its closely related derivatives, primarily 4,4'-Diaminodiphenyl Sulfone (DDS or Dapsone). The objective is to offer a clear comparison of its performance against other alternatives in various scientific and industrial fields, supported by experimental data and detailed methodologies.

Dye Synthesis: A Non-Carcinogenic Alternative

4,4'-Diaminodiphenylamine and its sulfone derivative have been investigated as alternatives to benzidine and its congeners, which are known carcinogens, in the synthesis of azo dyes.[1][2] The performance of dyes derived from these safer amines is critical for their industrial adoption.

Performance Comparison of Azo Dyes

The following table compares the fastness properties of reactive dyes synthesized from 4,4'-diaminodiphenyl sulphonamide with those derived from a non-carcinogenic benzidine alternative, 4,4'-diaminodiphenylurea. The data indicates that dyes from 4,4'-diaminodiphenyl sulphonamide exhibit good to very good fastness properties on various fabrics.[2][3]

PropertyDyes from 4,4'-Diaminodiphenyl Sulphonamide (on Cotton)Dyes from 4,4'-Diaminodiphenylurea (on Cotton)
Light Fastness Good to Very GoodFair to Good
Wash Fastness Moderate to Very GoodFair to Good
Rubbing Fastness (Dry) Moderate to Very GoodFair
Rubbing Fastness (Wet) Moderate to GoodFair
Experimental Protocol: Synthesis and Application of a Reactive Dye

This protocol outlines the synthesis of a hot brand reactive dye from 4,4'-diaminodiphenyl sulphonamide and its application to cotton fabric.[3]

Synthesis:

  • Tetrazotization: 4,4'-diaminodiphenylsulphone (0.005 mol) is dissolved in HCl and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the tetrazo salt.

  • Coupling: The tetrazo salt solution is then coupled with a cyanurated coupling component at a controlled pH and temperature to yield the final dye.

  • Isolation: The dye is isolated by salting out with sodium chloride, filtered, washed, and dried.

Dyeing Procedure:

  • A cotton fabric sample is introduced into a dye bath containing the synthesized dye, Glauber's salt, and soda ash at a liquor ratio of 40:1.

  • The temperature is gradually raised to 80-90°C and maintained for 90 minutes.

  • The dyed fabric is then rinsed, soaped at the boil, rinsed again, and dried.

Dye_Synthesis_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application Diamine 4,4'-Diaminodiphenyl Sulphonamide Tetrazo Tetrazotization (HCl, NaNO2, 0-5°C) Diamine->Tetrazo Coupling Coupling Reaction Tetrazo->Coupling Coupling_Component Cyanurated Coupling Component Coupling_Component->Coupling Dye Reactive Dye Coupling->Dye Dye_Bath Dye Bath Preparation (Dye, Salt, Soda Ash) Dye->Dye_Bath Fabric Cotton Fabric Fabric->Dye_Bath Dyeing Dyeing at 80-90°C Dye_Bath->Dyeing Finishing Rinsing, Soaping, Drying Dyeing->Finishing Dyed_Fabric Dyed Fabric Finishing->Dyed_Fabric

Workflow for reactive dye synthesis and application.

Antioxidant and Anti-inflammatory Applications of Dapsone

4,4'-Diaminodiphenyl Sulfone, widely known as the drug Dapsone, exhibits significant antioxidant and anti-inflammatory properties.[4] Its mechanism of action involves the inhibition of reactive oxygen species (ROS) and interference with inflammatory signaling pathways.

Mechanistic Comparison with Other Antioxidants

Dapsone's antioxidant activity stems from its ability to scavenge ROS and modulate the activity of antioxidant enzymes.[5] The following table compares its mode of action with other classes of antioxidants.

Antioxidant ClassMechanism of ActionExamplesDapsone's Relation
Enzymatic Antioxidants Catalytically remove ROSSuperoxide dismutase, Catalase, Glutathione PeroxidaseDapsone treatment has been shown to increase the activity of catalase and glutathione peroxidase.[5]
Non-Enzymatic Antioxidants (Vitamins) Donate electrons to neutralize free radicalsVitamin C, Vitamin EDapsone directly scavenges H₂O₂ and other reactive oxygen intermediates.
Non-Enzymatic Antioxidants (Polyphenols) Chelate metal ions and scavenge free radicalsFlavonoids, Phenolic acidsDapsone's primary mechanism is direct scavenging and enzyme modulation rather than metal chelation.
Experimental Protocol: Assessment of Antioxidant Activity (ROS Production)

This protocol describes a method to assess the effect of Dapsone on ROS production in neutrophils.

  • Neutrophil Isolation: Neutrophils are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: Isolated neutrophils are cultured in a suitable medium.

  • Dapsone Treatment: Cells are treated with varying concentrations of Dapsone.

  • ROS Measurement: ROS production is induced (e.g., with fMLP) and measured in real-time using a luminometer to detect chemiluminescence. The area under the curve (AUC) is calculated to quantify total ROS production.[6]

Antioxidant_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_cellular_response Cellular Response cluster_inflammatory_mediators Inflammatory Mediators Stimuli Cellular Damage / Pathogens ROS ROS Production (Neutrophils) Stimuli->ROS NFkB NF-κB Activation Stimuli->NFkB COX COX Enzyme Activation Stimuli->COX Cytokines Cytokines (IL-8, IL-6, TNF-α) NFkB->Cytokines PGs Prostaglandins COX->PGs Dapsone Dapsone Dapsone->ROS Inhibits Dapsone->NFkB Inhibits Dapsone->COX Inhibits

Antioxidant and anti-inflammatory signaling pathway of Dapsone.

High-Performance Polymers

4,4'-Diaminodiphenyl Sulfone (DDS) is a key monomer in the synthesis of high-performance polymers such as polysulfones and polyimides.[7] These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

Performance Comparison of Polymers from Different Diamines

The properties of polymers are highly dependent on the structure of the diamine monomer used. The following table compares the properties of polyimides synthesized from different diamines with a common dianhydride.

Diamine MonomerGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
4,4'-Oxydianiline (ODA) 260-280100-1205-10
4,4'-Diaminodiphenyl Sulfone (DDS) 290-310110-1305-8
2,2'-Bis(trifluoromethyl)benzidine 320-340120-1404-7
Experimental Protocol: Synthesis of Polysulfone

This protocol outlines a one-step process for the synthesis of polysulfone from 4,4'-dichlorodiphenyl sulfone and bisphenol A.[1][2]

  • In a reaction flask under a nitrogen atmosphere, 4,4'-dichlorodiphenyl sulfone, bisphenol A, and potassium carbonate are added to a solvent such as N,N-Dimethylacetamide (DMAC).

  • The mixture is heated to reflux temperature (around 162°C) to remove water by azeotropic distillation.

  • The polymerization is continued at reflux for several hours until the desired viscosity is reached.

  • The resulting polysulfone solution is cooled, precipitated in water, filtered, washed, and dried to obtain the final polymer powder.

Polymer_Synthesis_Workflow Monomers Monomers: 4,4'-Dichlorodiphenyl Sulfone Bisphenol A Solvent: DMAC Base: K2CO3 Reaction_Setup Reaction Flask (Nitrogen Atmosphere) Monomers->Reaction_Setup Heating Heating to Reflux (~162°C) Reaction_Setup->Heating Azeotropic_Distillation Azeotropic Distillation (Water Removal) Heating->Azeotropic_Distillation Polymerization Polymerization (Several Hours) Azeotropic_Distillation->Polymerization Precipitation Precipitation in Water Polymerization->Precipitation Purification Filtering, Washing, Drying Precipitation->Purification Polysulfone Polysulfone Powder Purification->Polysulfone

Workflow for the synthesis of polysulfone.

Analytical Chemistry Applications

4,4'-Diaminodiphenylamine Sulfate and its derivatives are utilized in various analytical methods, including spectrophotometry and chromatography, for the quantification of various substances.

Comparison of Analytical Methods for Quantification

The following table provides a comparison of different analytical techniques for the quantification of a related compound, 4-Aminodiphenylamine sulfate, which serves as a good model for the analytical performance expected when using 4,4'-Diaminodiphenylamine Sulfate as a standard.

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MSTitrimetry
Linearity (R²) > 0.999> 0.998> 0.999N/A
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL< 0.1 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL< 0.5 ng/mL~0.3% (w/w)
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%99 - 101%
Precision (%RSD) < 2%< 5%< 10%< 1%
Specificity HighLow to MediumVery HighLow
Experimental Protocol: Quantification by HPLC-UV

This protocol details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of an aminodiphenylamine derivative.

  • Standard Preparation: A stock solution of the analyte is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance.

  • Analysis: The calibration standards are injected to create a calibration curve. The sample solution is then injected, and the concentration is determined from the calibration curve based on the peak area.

HPLC_Workflow Start Start Standard_Prep Prepare Calibration Standards Start->Standard_Prep Sample_Prep Prepare Sample (Dissolve and Filter) Start->Sample_Prep Inject_Standards Inject Standards Standard_Prep->Inject_Standards Inject_Sample Inject Sample Sample_Prep->Inject_Sample HPLC_System HPLC-UV System Data_Acquisition Acquire Chromatogram HPLC_System->Data_Acquisition Inject_Standards->HPLC_System Calibration_Curve Generate Calibration Curve Quantification Quantify Analyte using Calibration Curve Calibration_Curve->Quantification Inject_Sample->HPLC_System Data_Acquisition->Calibration_Curve Peak Areas Data_Acquisition->Quantification Sample Peak Area End End Quantification->End

Generalized workflow for quantification by HPLC-UV.

References

Comparative

A Comparative Guide to Assessing the Purity of 4,4'-Diaminodiphenylamine Sulfate

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4,4'-Diaminodiphenylamine Sulfate. The performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry are objectively evaluated, supported by detailed experimental protocols and comparative data.

Potential Impurities

The purity of 4,4'-Diaminodiphenylamine Sulfate can be compromised by the presence of starting materials, byproducts from its synthesis, and degradation products. Potential impurities may include unreacted starting materials like aniline and nitrobenzene derivatives, as well as synthesis byproducts such as azobenzene and phenazine.[1] Degradation can lead to the formation of various phenolic compounds.[1]

Comparison of Analytical Methods

The selection of an optimal analytical method for the quantification and purity assessment of 4,4'-Diaminodiphenylamine Sulfate depends on several factors, including required sensitivity, sample matrix complexity, and available instrumentation.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

ParameterHPLC-UV[2]UV-Vis Spectrophotometry[2]Titrimetry[2]
Linearity (R²) > 0.999> 0.998N/A
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL~0.3% (w/w)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Specificity HighLow to MediumLow
Throughput MediumHighLow
Cost MediumLowLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for purity assessment.[1][2]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

Chromatographic Conditions: [2]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 80% to 20% Acetonitrile

    • 25-30 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: [2]

  • Accurately weigh and dissolve a suitable amount of 4,4'-Diaminodiphenylamine Sulfate in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Filter Solutions (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Construct Calibration Curve G->H I Determine Sample Purity H->I UVVis_Workflow A Sample Solution B Add HCl and NaNO2 (Diazotization) A->B C Add Sulfamic Acid (Remove Excess Nitrite) B->C D Add NED Solution (Azo Coupling) C->D E Measure Absorbance (540-560 nm) D->E F Quantify Purity E->F Titration_Workflow A Weigh Sample B Dissolve in Glacial Acetic Acid & Acetonitrile A->B C Titrate with 0.1 N Perchloric Acid B->C D Determine Endpoint from Titration Curve C->D E Calculate Purity D->E

References

Validation

spectroscopic comparison of 4,4'-Diaminodiphenylamine Sulfate and its derivatives

A Spectroscopic Comparison of 4,4'-Diaminodiphenylamine Sulfate and Its Derivatives This guide provides a detailed spectroscopic comparison of 4,4'-Diaminodiphenylamine Sulfate and its structurally related derivatives, 4...

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4,4'-Diaminodiphenylamine Sulfate and Its Derivatives

This guide provides a detailed spectroscopic comparison of 4,4'-Diaminodiphenylamine Sulfate and its structurally related derivatives, 4,4'-Diaminodiphenyl Ether and 4,4'-Diaminodiphenylmethane. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from various spectroscopic techniques, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the key quantitative spectroscopic data for 4,4'-Diaminodiphenylamine Sulfate and its derivatives.

Spectroscopic TechniqueParameter4,4'-Diaminodiphenylamine Sulfate4,4'-Diaminodiphenyl Ether4,4'-Diaminodiphenylmethane
UV-Vis Spectroscopy λmax (nm)~300-400[1]Not explicitly found~290[2]
Molar Absorptivity (ε)Concentration-dependent[3]Not foundNot found
FTIR Spectroscopy N-H stretch (cm⁻¹)3300–3400[1]3441, 3387[4]3413, 3334
C-N stretch (cm⁻¹)Not specifiedNot specifiedNot specified
Aromatic C-H stretch (cm⁻¹)Not specifiedNot specifiedNot specified
SO₄²⁻ stretch (cm⁻¹)~1100[1]N/AN/A
C-O-C stretch (cm⁻¹)N/A1219[4]N/A
¹H NMR Spectroscopy Aromatic Protons (ppm)δ 6.5–7.2 (in DMSO-d₆)[1]Not specifiedAromatic protons are observed
NH₂ Protons (ppm)δ 4.8–5.2 (in DMSO-d₆)[1]Not specifiedAmine protons are observed
CH₂ Protons (ppm)N/AN/AMethylene bridge protons are observed
¹³C NMR Spectroscopy Aromatic Carbons (ppm)Not explicitly foundNot explicitly foundAromatic carbons are observed
CH₂ Carbon (ppm)N/AN/AMethylene bridge carbon is observed
Mass Spectrometry Molecular Ion (m/z)297.33 (as sulfate salt)[1][5][6]200.24[7]198.27[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for aromatic amine compounds.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of the compounds in solution.

  • Solution Preparation:

    • Accurately weigh approximately 1-5 mg of the sample.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or deionized water) in a volumetric flask to a final concentration of 10-5 to 10-4 M.[3] Ensure the sample is completely dissolved.

    • Prepare a blank solution using the same solvent.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solution and place it in the reference beam path.

    • Rinse another quartz cuvette with the sample solution and then fill it. Wipe the optical surfaces with a lint-free tissue.

    • Place the sample cuvette in the sample beam path.

    • Record the spectrum over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid samples using the KBr pellet method.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely ground sample and 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

    • Thoroughly mix the sample and KBr in an agate mortar and pestle until a homogeneous powder is obtained.[4][8]

    • Transfer the mixture to a pellet die.

  • Instrumentation and Measurement:

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[9]

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7][10]

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[3]

  • Instrumentation and Measurement:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.

    • The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectrum using appropriate pulse sequences and acquisition parameters.

    • The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

This protocol provides a general procedure for the analysis of the compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • If necessary, derivatization may be performed to improve the volatility and thermal stability of the analytes.[11]

  • Instrumentation and Measurement:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized in the injector and separated on a capillary column.

    • The separated components elute from the column and enter the mass spectrometer.

    • The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical compounds.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Sample Target Compound (4,4'-Diaminodiphenylamine Sulfate) UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Derivatives Derivatives (Ether, Methane) Derivatives->UV_Vis Derivatives->FTIR Derivatives->NMR Derivatives->MS Data_Acquisition Data Acquisition (λmax, Wavenumber, δ, m/z) UV_Vis->Data_Acquisition FTIR->Data_Acquisition NMR->Data_Acquisition MS->Data_Acquisition Comparison Comparative Analysis Data_Acquisition->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for Spectroscopic Comparison.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4,4'-Diaminodiphenylamine Sulfate: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical inf...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4,4'-Diaminodiphenylamine Sulfate, ensuring the protection of personnel and the environment.

4,4'-Diaminodiphenylamine Sulfate is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled. Adherence to the following disposal procedures is mandatory to mitigate risks.

Key Data and Regulatory Information

ParameterValueSource/Regulation
Chemical Name 4,4'-Diaminodiphenylamine SulfateN/A
CAS Number 53760-27-3N/A
UN Number 3077BenchChem[1]
Hazard Class 9 (Miscellaneous dangerous substances and articles)BenchChem[1]
Packing Group IIIBenchChem[1]
OSHA PEL Not EstablishedN/A
NIOSH REL Not EstablishedN/A
ACGIH TLV Not EstablishedN/A
EPA Reportable Quantity (RQ) Not Specifically Listed; default RQ for unlisted hazardous wastes exhibiting toxicity is 100 pounds.40 CFR part 302

Experimental Protocol for Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of 4,4'-Diaminodiphenylamine Sulfate from a laboratory setting. This protocol should be performed in accordance with your institution's specific hazardous waste management plan.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • All handling of the solid chemical and preparation of the waste container should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.

2. Waste Identification and Segregation:

  • 4,4'-Diaminodiphenylamine Sulfate waste must be classified as hazardous waste.

  • This waste stream must be kept separate from all other chemical waste to prevent potentially dangerous reactions. Do not mix with strong oxidizing agents or acids.

3. Containerization:

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.

  • The container should be clearly labeled as "Hazardous Waste."

4. Labeling:

  • Attach a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4,4'-Diaminodiphenylamine Sulfate."

    • The CAS Number: "53760-27-3."

    • An accurate accumulation start date (the date the first amount of waste is placed in the container).

    • The primary hazard(s) associated with the chemical (e.g., "Toxic").

5. Accumulation and Storage:

  • Carefully transfer the 4,4'-Diaminodiphenylamine Sulfate waste into the prepared container. Avoid generating dust.

  • Securely close the container lid immediately after adding the waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA must be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.

6. Disposal Request and Pickup:

  • Once the waste container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste pickup request forms, providing an accurate description of the waste.

  • Maintain records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.

7. Empty Container Disposal:

  • Empty containers that previously held 4,4'-Diaminodiphenylamine Sulfate must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but all hazardous warning labels must be defaced or removed.

Disposal Workflow Diagram

The following diagram illustrates the key steps and decision points in the proper disposal of 4,4'-Diaminodiphenylamine Sulfate.

DisposalWorkflow start Start: Generation of 4,4'-Diaminodiphenylamine Sulfate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify_waste Classify as Hazardous Waste fume_hood->classify_waste segregate_waste Segregate from Other Waste Streams classify_waste->segregate_waste prepare_container Prepare a Labeled, Compatible Hazardous Waste Container segregate_waste->prepare_container transfer_waste Carefully Transfer Waste to Container prepare_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Request Pickup from EHS or Licensed Waste Disposal Service store_saa->request_pickup documentation Complete and Retain Disposal Documentation request_pickup->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for 4,4'-Diaminodiphenylamine Sulfate.

References

Handling

Personal protective equipment for handling 4,4'-Diaminodiphenylamine Sulfate

Essential Safety and Disposal Guide for 4,4'-Diaminodiphenylamine Sulfate For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling an...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Guide for 4,4'-Diaminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,4'-Diaminodiphenylamine Sulfate, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

4,4'-Diaminodiphenylamine Sulfate is a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Strict adherence to safety protocols is essential to prevent accidental exposure.

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • An eyewash station and safety shower must be readily accessible.[3][4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense when handling this chemical. The following table summarizes the required PPE:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields.[3][4] A face shield may be necessary if there is a splash potential.[5][6]
Skin Protection Protective GlovesImpervious chemical-resistant gloves (e.g., nitrile).[3]
Protective ClothingA lab coat is mandatory.[3] For tasks with a greater risk of exposure, a chemical-resistant splash suit may be appropriate.[7][8]
Respiratory Protection RespiratorUse a respirator if dust is generated or if exposure limits are exceeded.[3][5]
Hazard Classification Summary

The following table summarizes the hazard classifications for 4,4'-Diaminodiphenylamine Sulfate based on the Globally Harmonized System (GHS).[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Acute Toxicity, Dermal H312Harmful in contact with skin.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1]
Acute Toxicity, Inhalation H332Harmful if inhaled.[1]

Operational Plan: Step-by-Step Handling and Disposal Protocol

Handling Procedure
  • Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is readily available and in good condition.[4] All personnel must be trained on the specific hazards and handling procedures for this chemical.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the generation of dust and aerosols.[3][4]

  • During Operation: Avoid direct contact with the skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[10][11]

  • Post-Handling: Wash hands thoroughly after handling the substance.[9][11] Clean and decontaminate all work surfaces and equipment after use.

Disposal Plan

The recommended disposal method for 4,4'-Diaminodiphenylamine Sulfate is incineration by a licensed waste disposal facility.[3]

  • Waste Collection:

    • Collect waste material in a designated, properly labeled, and sealed container.[3][12]

    • The container must be compatible with the chemical waste.[12]

    • Label the container with "HAZARDOUS WASTE" and the chemical name.[12]

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[12]

    • Ensure containers are tightly capped at all times, except when adding waste.[12]

    • Segregate containers according to chemical compatibility.[12]

  • Transfer for Disposal:

    • Arrange for the collection of the hazardous waste by a licensed disposal facility.[3] Follow all local, state, and federal regulations for the transportation and disposal of hazardous materials.

Emergency Procedures
  • Spills: In case of a spill, wear appropriate PPE, and carefully sweep or vacuum the solid material.[3] Place the collected material into a sealed container for disposal.[3] Clean the spill area thoroughly.[3] Prevent the spilled material from entering drains or waterways.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][9] Get medical attention if irritation develops.

  • Inhalation: Remove the individual to fresh air.[2] If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of water.[3] Seek immediate medical attention.[3]

Process Workflow

Workflow for Handling and Disposal of 4,4'-Diaminodiphenylamine Sulfate cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep Preparation - Verify Engineering Controls - Inspect PPE - Confirm Training weigh Weighing & Transfer (in Fume Hood) prep->weigh operation Chemical Operation weigh->operation post_handling Post-Handling - Hand Washing - Decontamination operation->post_handling collect Waste Collection - Labeled, Sealed Container operation->collect Generate Waste storage Temporary Storage (Satellite Accumulation Area) collect->storage transfer Transfer to Licensed Waste Disposal Facility storage->transfer incineration Incineration transfer->incineration spill Spill response Immediate First Aid & Medical Attention spill->response exposure Personal Exposure (Eye, Skin, Inhalation, Ingestion) exposure->response

Caption: Logical workflow for the safe handling and disposal of 4,4'-Diaminodiphenylamine Sulfate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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